molecular formula C28H19NO3 B1678572 Pbox-15 CAS No. 354759-10-7

Pbox-15

Número de catálogo: B1678572
Número CAS: 354759-10-7
Peso molecular: 417.5 g/mol
Clave InChI: STVDRIIZTGYIMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PBOX-15 is a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells. This compound inhibits T-cell migration via post-translational modifications of tubulin. This compound induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells. This compound induces apoptosis and improves the efficacy of oxaliplatin in human colorectal cancer cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

354759-10-7

Fórmula molecular

C28H19NO3

Peso molecular

417.5 g/mol

Nombre IUPAC

(8-naphthalen-1-yl-9-oxa-2-azatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),3,5,7,10,12,14,16-octaen-7-yl) acetate

InChI

InChI=1S/C28H19NO3/c1-18(30)31-28-24-14-7-15-29(24)25-16-20-9-2-3-10-21(20)17-26(25)32-27(28)23-13-6-11-19-8-4-5-12-22(19)23/h2-17H,1H3

Clave InChI

STVDRIIZTGYIMM-UHFFFAOYSA-N

SMILES canónico

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4-acetoxy-5-(1-(naphthyl))naphtho(2,3-b)pyrrolo(2,1-d)(1,4)oxazepine
PBOX 15
PBOX-15

Origen del producto

United States

Foundational & Exploratory

The Molecular Target of Pbox-15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbox-15, a novel pyrrolo-1,5-benzoxazepine derivative, has emerged as a potent anti-cancer agent with a distinct mechanism of action. This technical guide provides an in-depth exploration of the molecular target of this compound, detailing its effects on cellular machinery and key signaling pathways. Quantitative data from various studies are summarized, and detailed protocols for seminal experiments are provided to facilitate further research and development.

Primary Molecular Target: Microtubules

The principal molecular target of this compound is the microtubule network within cancer cells. This compound functions as a microtubule-destabilizing agent , leading to the depolymerization of tubulin.[1][2] This disruption of microtubule dynamics is a critical initiating event that triggers a cascade of downstream anti-cancer effects. While the direct binding affinity of this compound to tubulin has not been quantitatively reported in the reviewed literature, its functional impact on microtubule integrity is well-documented.[1][2]

The interference with microtubule function leads to a significant halt in the cell cycle at the G2/M phase , as the mitotic spindle cannot form correctly.[3] This prolonged mitotic arrest is a common trigger for the induction of apoptosis in cancer cells.

Induction of Apoptosis: A Dual-Pronged Attack

This compound robustly induces apoptosis in a wide range of cancer cell lines through the concurrent activation of both the extrinsic and intrinsic apoptotic pathways.

The Extrinsic Apoptotic Pathway

This compound significantly upregulates the expression of Death Receptor 5 (DR5) , a key component of the extrinsic apoptotic pathway.[4] This sensitization of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) enhances the apoptotic response.[4] The binding of TRAIL to the upregulated DR5 receptors initiates a signaling cascade that leads to the activation of caspase-8, a critical initiator caspase in this pathway.

The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is also a key mediator of this compound's cytotoxic effects. This is evidenced by the modulation of the Bcl-2 family of proteins. Specifically, this compound has been shown to decrease the expression of the anti-apoptotic protein Mcl-1 .[5] This shift in the balance towards pro-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Inhibition of Pro-Survival Signaling Pathways

Beyond its direct effects on microtubules and apoptosis induction, this compound also attenuates critical pro-survival signaling cascades within cancer cells.

The PI3K/Akt Pathway

This compound has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .[6] This pathway is a central regulator of cell growth, proliferation, and survival. By downregulating the activity of this pathway, this compound further diminishes the survival capacity of cancer cells, rendering them more susceptible to apoptosis.

CKII/CDC37/C-KIT Axis in Gastrointestinal Stromal Tumors (GIST)

In the specific context of imatinib-resistant Gastrointestinal Stromal Tumors (GIST), this compound exhibits a unique mechanism of action. It reduces the expression of Casein Kinase II (CKII) .[5] CKII is known to regulate the expression of CDC37 , a co-chaperone essential for the stability and function of the oncogenic receptor tyrosine kinase C-KIT .[5] The this compound-mediated reduction in CKII and CDC37 leads to the destabilization and inactivation of C-KIT, a key driver of GIST.[5]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
GIST-T1Gastrointestinal Stromal Tumor~0.648AlamarBlue Viability Assay
GIST-T1-JukeImatinib-Resistant GIST~3.248AlamarBlue Viability Assay
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaNot specified, effective at 1 µM24MTT Assay
SD-1B-cell Acute Lymphoblastic LeukemiaNot specified, effective at 1 µM24MTT Assay
DLD-1Colorectal CancerEffective at ≥ 1 µMNot specifiedProliferation Assay
HT-29Colorectal CancerEffective at ≥ 1 µMNot specifiedProliferation Assay

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Pbox15_Signaling cluster_0 This compound Mechanism of Action cluster_1 Microtubule Targeting cluster_2 Apoptosis Induction cluster_3 Survival Pathway Inhibition Pbox15 This compound Tubulin Tubulin Depolymerization Pbox15->Tubulin Directly Targets DR5 DR5 Upregulation Pbox15->DR5 Mcl1 Mcl-1 Downregulation Pbox15->Mcl1 PI3K PI3K/Akt Pathway Inhibition Pbox15->PI3K CKII CKII Downregulation Pbox15->CKII G2M G2/M Arrest Tubulin->G2M Intrinsic Intrinsic Pathway G2M->Intrinsic Extrinsic Extrinsic Pathway Casp8 Caspase-8 Activation Extrinsic->Casp8 Casp9 Caspase-9 Activation Intrinsic->Casp9 DR5->Extrinsic Casp3 Caspase-3 Activation Casp8->Casp3 Mcl1->Intrinsic Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K->Apoptosis Inhibits Survival CDC37 CDC37 Downregulation CKII->CDC37 CKIT C-KIT Inactivation (GIST) CDC37->CKIT CKIT->Apoptosis Inhibits Survival

Caption: this compound signaling pathways.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays Cellular Assays cluster_western_targets Western Blot Targets start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT, AlamarBlue) treatment->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis_assay->data_analysis apoptosis_proteins Apoptotic Markers (Cleaved Caspases, PARP, Bcl-2 family) western_blot->apoptosis_proteins pathway_proteins Signaling Proteins (p-Akt, Akt, DR5) western_blot->pathway_proteins apoptosis_proteins->data_analysis pathway_proteins->data_analysis

Caption: Experimental workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[7]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[7] Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.[8][9][10][11]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA).[8][9][10][11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8][9][10]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Mcl-1, p-Akt, Akt, DR5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action centered on its ability to disrupt microtubule dynamics. This primary insult triggers a cascade of events, including G2/M cell cycle arrest and the activation of both extrinsic and intrinsic apoptotic pathways. Furthermore, its ability to inhibit pro-survival signaling pathways like PI3K/Akt and the CKII/CDC37/C-KIT axis in specific cancer types underscores its potential as a versatile therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Pbox-15: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbox-15, a novel pyrrolo-1,5-benzoxazepine, has emerged as a potent microtubule-targeting agent with significant anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its evaluation and presents its mechanism of action through key signaling pathways. Quantitative data on its efficacy in various cancer cell lines are summarized, offering a valuable resource for researchers in oncology and drug development.

Discovery and Synthesis

The discovery of this compound is rooted in the exploration of the broader class of pyrrolo-1,5-benzoxazepine (PBOX) compounds. Initial research by Campiani et al. in 1996 focused on the synthesis of pyrrolobenzoxazepine derivatives as ligands for the "peripheral-type" benzodiazepine receptor (PBR).[1] This foundational work laid the groundwork for the development of various PBOX compounds. Subsequent research, including work by McGee et al., further elaborated on the synthesis and biological activities of this class of molecules, leading to the identification of this compound as a potent apoptotic agent.[2]

While the precise, step-by-step synthesis protocol for this compound is detailed within specialized medicinal chemistry literature, the general approach involves the construction of the core pyrrolo-1,5-benzoxazepine scaffold followed by functional group modifications to arrive at the final structure of 4-acetoxy-5-(1-naphthyl)naphtho[2,3-b]pyrrolo[2,1-d][3][4]oxazepine.

Biological Activity and Quantitative Data

This compound exhibits potent pro-apoptotic activity across a range of cancer cell lines, including those resistant to conventional chemotherapies. Its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueAssayReference
NCI-H929Multiple Myeloma~1 µM (induces 35.2% apoptosis at 24h)Apoptosis Assay[4]
KMS11Multiple Myeloma~1 µM (induces 32.7% apoptosis at 24h)Apoptosis Assay[4]
RPMI8226Multiple Myeloma~1 µM (induces 25.3% apoptosis at 24h)Apoptosis Assay[4]
U266Multiple Myeloma~1 µM (induces 13.7% apoptosis at 24h)Apoptosis Assay[4]
HL60-MDR1Leukemia155 nMNot SpecifiedNot Specified
HL60-ABCG2Leukemia252 nMNot SpecifiedNot Specified
HL60Leukemia210 nMNot SpecifiedNot Specified
GIST-T1Gastrointestinal Stromal TumorNot specified, effective at 0.6 µMViability/Apoptosis[1]
GIST-T1-JukeGastrointestinal Stromal TumorNot specified, effective at 3.2 µMViability/Apoptosis[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As a microtubule-targeting agent, it initiates a cascade of events that culminate in apoptotic cell death.

Intrinsic and Extrinsic Apoptosis Pathways

This compound activates both the intrinsic and extrinsic pathways of apoptosis. It has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis.[4] This activation of the extrinsic pathway, coupled with the induction of mitochondrial inner membrane depolarization and cytochrome c release (hallmarks of the intrinsic pathway), leads to a robust apoptotic response.[5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Pbox15_ext This compound DR5 DR5 Upregulation Pbox15_ext->DR5 DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Cleavage (tBid) Caspase8->Bid Pbox15_int This compound Microtubules Microtubule Depolymerization Pbox15_int->Microtubules MIM Mitochondrial Inner Membrane Depolarization Microtubules->MIM CytochromeC Cytochrome c Release MIM->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->MIM

Figure 1: this compound Induced Apoptosis Pathways
c-KIT Signaling Pathway

In gastrointestinal stromal tumors (GIST), this compound has been shown to synergistically enhance the efficacy of imatinib, a c-KIT inhibitor. This compound reduces the expression of CKII, an enzyme that regulates the HSP90 co-chaperone CDC37. This leads to a decrease in c-KIT phosphorylation and the inactivation of downstream pro-survival signaling pathways like PI3K/Akt.[1]

Pbox15 This compound CKII CKII Pbox15->CKII inhibits CDC37 CDC37 CKII->CDC37 regulates cKIT_complex c-KIT-CDC37-HSP90 Complex CDC37->cKIT_complex HSP90 HSP90 HSP90->cKIT_complex cKIT_active Active c-KIT cKIT_complex->cKIT_active stabilizes PI3K PI3K cKIT_active->PI3K activates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes

Figure 2: this compound Inhibition of c-KIT Signaling
JNK Signaling Pathway

The pro-apoptotic effects of Pbox compounds are also mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Pbox-6, a closely related analogue of this compound, has been shown to cause transient activation of JNK1 and JNK2, leading to the phosphorylation of downstream targets like c-Jun and ATF-2, which are critical for apoptosis induction.[6]

Pbox This compound Stress Cellular Stress Pbox->Stress MLK MLK Stress->MLK MKK7 MKK7 MLK->MKK7 JNK JNK1/2 MKK7->JNK cJun c-Jun JNK->cJun phosphorylates ATF2 ATF-2 JNK->ATF2 phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes ATF2->Apoptosis promotes

Figure 3: this compound Activation of JNK Pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Treat cells with this compound for the desired time, then harvest by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting

This technique is used to detect specific proteins in a cell lysate. The following is a general protocol for assessing the effect of this compound on apoptosis-related proteins.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved Caspase-8, p-c-KIT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on microtubule disruption and the induction of apoptosis through multiple signaling pathways. Its efficacy in various cancer models, including those with drug resistance, highlights its potential for further preclinical and clinical development. This guide provides a comprehensive technical overview to support ongoing research and development efforts in the field of oncology.

References

Pbox-15: An In-Depth Technical Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15, a pyrrolo-1,5-benzoxazepine derivative, is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity in a variety of human tumor cell lines, including those resistant to conventional chemotherapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key data, detailed experimental protocols, and visual representations of the signaling cascades involved. This compound triggers programmed cell death through a multi-faceted approach, engaging both the extrinsic and intrinsic apoptotic pathways, making it a promising candidate for further investigation in cancer therapy.

Core Mechanism of Action: Microtubule Destabilization

As a microtubule-targeting agent, this compound disrupts the dynamics of microtubule polymerization and depolymerization.[5] This interference with the cytoskeleton leads to a G2/M phase cell cycle arrest and subsequently initiates the apoptotic cascade.[1][3][6] The disruption of microtubule function is a critical upstream event that converges on the activation of downstream apoptotic signaling.

The Dual Apoptotic Pathways of this compound

This compound orchestrates apoptosis through the coordinated activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

The Extrinsic Pathway: Upregulation of Death Receptors

A key feature of this compound's mechanism is its ability to sensitize cancer cells to apoptosis by upregulating the expression of death receptor 5 (DR5), also known as TRAIL-R2.[2][7] This upregulation enhances the cell's susceptibility to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a naturally occurring cytokine that selectively induces apoptosis in cancer cells.[8][9][10][11] The synergistic effect of this compound and TRAIL leads to a significant potentiation of apoptosis.[2][7]

The binding of TRAIL to DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase-8.[10][11] Activated caspase-8 then triggers a downstream caspase cascade, culminating in the activation of effector caspases like caspase-3.[12]

The Intrinsic Pathway: Mitochondrial Perturbation

This compound also potently engages the intrinsic apoptotic pathway, which is centered on the mitochondria. A critical early event in this compound-induced apoptosis is the depolarization of the mitochondrial inner membrane, leading to a reduction in the mitochondrial membrane potential (ΔΨm).[13] This event is often a point of no return in the apoptotic process.

The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[14][15][16] this compound modulates the expression of several Bcl-2 family members to favor apoptosis. Notably, this compound has been shown to downregulate the anti-apoptotic proteins Mcl-1 and Bcl-2.[2] Furthermore, this compound treatment leads to a caspase-8-dependent decrease in the expression of the pro-apoptotic protein Bim.[2][7]

The disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[17] Activated caspase-9, in turn, activates effector caspases such as caspase-3.

Key Signaling Pathways Modulated by this compound

Caspase Activation Cascade

The convergence of both the extrinsic and intrinsic pathways on the activation of effector caspases, such as caspase-3, is a hallmark of this compound-induced apoptosis.[1][3][18] Caspase-3 is a key executioner caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspases is a critical and indispensable step in the apoptotic process induced by this compound, as demonstrated by the abrogation of apoptosis in the presence of pan-caspase inhibitors.[1][3]

JNK Pathway Involvement

The c-Jun N-terminal kinase (JNK) signaling pathway has been implicated in this compound-mediated apoptosis, particularly in the context of combination therapies. The activation of the JNK pathway can contribute to the enhancement of caspase-3 cleavage and the overall apoptotic response.[4]

Role of p53

Interestingly, this compound appears to induce apoptosis through a p53-independent mechanism in some cancer cell lines.[2] This is of significant clinical relevance, as the p53 tumor suppressor gene is frequently mutated and inactivated in human cancers, often leading to resistance to conventional therapies that rely on a functional p53 pathway.[19][20][21][22][23] The ability of this compound to bypass the p53 pathway suggests its potential therapeutic utility in a broader range of tumors.

Downregulation of Survival Proteins

In addition to its effects on the core apoptotic machinery, this compound also downregulates several key cell survival proteins. These include c-FLIP, an inhibitor of caspase-8 activation, and members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP-1, cIAP-2, and XIAP.[7][12] By reducing the levels of these anti-apoptotic proteins, this compound further lowers the threshold for apoptosis induction.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
NCI-H929Multiple Myeloma~0.524
KMS11Multiple Myeloma~0.624
RPMI8226Multiple Myeloma~0.824
U266Multiple Myeloma>124
CCRF-CEMT-cell Acute Lymphoblastic Leukemia~0.424
SD-1B-cell Acute Lymphoblastic Leukemia~0.724
GIST-T1Gastrointestinal Stromal Tumor0.648
GIST-T1-JukeImatinib-resistant GIST3.248

Table 2: this compound Induced Apoptosis in Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Apoptosis (Annexin V Positive)
NCI-H92912435.2 ± 2.1
KMS1112432.7 ± 0.6
RPMI822612425.3 ± 3.6
U26612413.7 ± 2.0
CCRF-CEM124Substantial increase
SD-1124Substantial increase
Jurkat12419.8 ± 3.1
Jurkat17278.1 ± 0.9

Table 3: Synergistic Apoptosis with this compound and TRAIL

Cell LineTreatment% Apoptosis
JurkatThis compound (1 µM)19.8 ± 3.1
JurkatTRAIL (20 ng/ml)Low levels
JurkatThis compound (1 µM) + TRAIL (20 ng/ml)38.1 ± 5.0
Nalm-6This compound (1 µM) + TRAIL (20 ng/ml)34.9 ± 1.6

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Seed cells and treat with this compound as required.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[24]

Western Blot Analysis
  • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26][27]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, DR5) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[28]

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Treat cells with this compound for the desired time.

  • Incubate the cells with a cationic fluorescent dye such as JC-1 or TMRE in the dark at 37°C.[29][30][31][32][33]

  • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analyze the fluorescence by flow cytometry or a fluorescence plate reader.

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Visualizing the Pathway: Signaling Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Pbox15_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Pbox15_ext This compound DR5 DR5 Upregulation Pbox15_ext->DR5 cFLIP c-FLIP Pbox15_ext->cFLIP Pbox15_int This compound DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Casp8 Caspase-8 Activation DISC->Casp8 Bim Bim Casp8->Bim Casp3 Caspase-3 Activation Casp8->Casp3 cFLIP->Casp8 Mito Mitochondrion Pbox15_int->Mito Bcl2 Bcl-2/Mcl-1 Pbox15_int->Bcl2 Pbox15_common This compound MMP ΔΨm Decrease Mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Bcl2->Mito Bim->Mito Apoptosis Apoptosis Casp3->Apoptosis IAPs IAPs IAPs->Casp3 Pbox15_common->IAPs Microtubule Microtubule Destabilization Microtubule->Pbox15_ext Microtubule->Pbox15_int Pbox15_main This compound Pbox15_main->Microtubule

Caption: this compound induced apoptosis signaling pathway.

Western_Blot_Workflow start Cell Lysis protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end Analysis detection->end

Caption: A typical workflow for Western blot analysis.

Apoptosis_Assay_Workflow start Cell Treatment with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate stain->incubate analyze Flow Cytometry Analysis incubate->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a robust and multi-pronged mechanism. By targeting microtubules and subsequently activating both the extrinsic and intrinsic apoptotic pathways, this compound effectively overcomes common resistance mechanisms in cancer cells. Its ability to upregulate DR5 and synergize with TRAIL, coupled with its p53-independent mode of action, highlights its potential as a valuable therapeutic strategy. The detailed information provided in this technical guide serves as a resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.

References

Pbox-15: An In-Depth Technical Guide on its Impact on Tubulin Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Pbox-15, a novel pyrrolo-1,5-benzoxazepine compound, on the dynamics of tubulin polymerization. This compound has emerged as a potent anti-cancer agent that targets the microtubule cytoskeleton, a critical component for cell division, motility, and intracellular transport. Understanding its precise mechanism of action at the molecular level is paramount for its development as a therapeutic agent.

Data Presentation

This compound functions as a microtubule-destabilizing agent, leading to a net depolymerization of tubulin. While a specific IC50 value for the inhibition of in vitro tubulin polymerization has not been prominently reported in the reviewed literature, cellular assays have provided quantitative insights into its effects.

ParameterCell LineTreatmentResultReference
Polymerized Tubulin Fraction Hut78 T-lymphoma1 µM this compoundDecrease from 40% to 6% of total tubulin[1]
Unpolymerized Tubulin Fraction Hut78 T-lymphoma1 µM this compound44% increase in the soluble tubulin fraction[1]
Microtubule Network Integrity NCI-H929 and U266 Myeloma Cells1 µM this compound for 18hComplete disruption of the microtubule network

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. The following are standard protocols that can be adapted for studying the effects of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the rate and extent of microtubule formation from purified tubulin in the presence or absence of a test compound.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Temperature-controlled spectrophotometer capable of reading at 340 nm

  • 96-well, clear bottom plates

Procedure:

  • Preparation of Tubulin Solution: Resuspend purified tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in General Tubulin Buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

    • X µL of General Tubulin Buffer

    • Y µL of this compound dilution or vehicle control

    • Z µL of 10 mM GTP solution (final concentration 1 mM)

    • Bring the total volume to 90 µL with General Tubulin Buffer.

  • Initiation of Polymerization: Add 10 µL of the cold tubulin solution to each well, bringing the final volume to 100 µL. Mix gently by pipetting.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis: Plot the absorbance (OD340) as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is represented by the plateau of the curve.

Immunofluorescence Staining of Microtubules in Cultured Cells

This method allows for the visualization of the microtubule network within cells to assess the impact of this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.

  • Fixation:

    • Methanol Fixation: Aspirate the medium, wash briefly with PBS, and then fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • Paraformaldehyde Fixation: Aspirate the medium, wash with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for paraformaldehyde fixation): Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the microtubule network and cell morphology using a fluorescence microscope.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the action of this compound.

Pbox15_Mechanism cluster_0 This compound Action on Tubulin Pbox15 This compound Tubulin αβ-Tubulin Dimers Pbox15->Tubulin Binds to Tubulin Depolymerization Increased Depolymerization Pbox15->Depolymerization Inhibition Inhibition of Polymerization Pbox15->Inhibition Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Depolymerization->Microtubule Inhibition->Tubulin

Caption: Mechanism of this compound induced microtubule destabilization.

Tubulin_Polymerization_Assay cluster_workflow In Vitro Tubulin Polymerization Assay Workflow A 1. Prepare Tubulin and this compound Solutions B 2. Mix Reagents in 96-well Plate on Ice A->B C 3. Initiate Polymerization by adding Tubulin B->C D 4. Transfer to 37°C Spectrophotometer C->D E 5. Measure OD340 over Time D->E F 6. Analyze Polymerization Curves E->F

Caption: Workflow for an in vitro tubulin polymerization assay.

Signaling_Pathway cluster_pathway Cellular Consequences of this compound Treatment Pbox15 This compound Microtubule_Disruption Microtubule Network Disruption Pbox15->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway Cell_Death Apoptosis (Cell Death) Apoptosis_Pathway->Cell_Death

Caption: Signaling cascade initiated by this compound leading to apoptosis.

References

Pbox-15 Upregulation of Death Receptor DR5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15 (pyrrolo-1,5-benzoxazepine-15) is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity across a spectrum of cancer cell lines, including those resistant to conventional chemotherapies.[1] A key mechanism contributing to its anti-cancer efficacy is its ability to upregulate the expression of Death Receptor 5 (DR5), also known as TRAIL-R2 (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor 2).

DR5 is a critical cell surface receptor that, upon binding its ligand TRAIL, initiates the extrinsic apoptosis pathway.[2] Many cancer cells, however, exhibit resistance to TRAIL-induced apoptosis due to low expression of DR5.[3] this compound addresses this resistance by increasing DR5 expression, thereby sensitizing cancer cells to TRAIL-mediated cell death.[1][4] This guide provides an in-depth technical overview of the this compound-mediated upregulation of DR5, presenting quantitative data, molecular pathways, and detailed experimental protocols.

Quantitative Analysis of this compound-Mediated DR5 Upregulation

This compound treatment leads to a significant increase in both DR5 mRNA and protein levels, which correlates with enhanced sensitivity to TRAIL-induced apoptosis.

This compound Induced Upregulation of DR5 mRNA

Treatment with this compound results in a substantial increase in the transcription of the TNFRSF10B gene, which encodes for DR5.

Cell LineThis compound ConcentrationTreatment DurationFold Increase in DR5 mRNA (RQ)Citation
NCI-H929 (Multiple Myeloma)0.25 µM12 hours10[5]
U266 (Multiple Myeloma)0.25 µM12 hours17[5]

RQ: Relative Quantification

This compound Induced Upregulation of DR5 Protein

The increase in mRNA transcription translates to a corresponding increase in DR5 protein expression, as confirmed by Western blot analysis.

Cell LineThis compound ConcentrationTreatment DurationFold Increase in DR5 ProteinCitation
NCI-H929 (Multiple Myeloma)1 µM24 hours4.8[6]
U266 (Multiple Myeloma)1 µM24 hours2.9[6]
Synergistic Enhancement of TRAIL-Induced Apoptosis by this compound

The upregulation of DR5 by this compound creates a synergistic effect, significantly enhancing the apoptotic response when combined with TRAIL.

Cell LineThis compound (1 µM)TRAIL (20 ng/ml)This compound + TRAIL% Apoptosis (SubG₀/G₁)Citation
Jurkat (ALL)+-19.8 ± 3.1 (at 24h)[7][8]
Jurkat (ALL)-+Low levels[7]
Jurkat (ALL)++38.7 ± 4.9 (at 24h)[8]
Nalm-6 (ALL)+-22.8 ± 4.6 (at 24h)[7]
Nalm-6 (ALL)-+Low levels[7]
Nalm-6 (ALL)++34.7 ± 1.6 (at 24h)[8]

ALL: Acute Lymphoblastic Leukemia. Data represents mean ± SEM.

Molecular Mechanisms and Signaling Pathways

This compound is a microtubule-destabilizing agent.[9][10] Disruption of the microtubule network is a cellular stressor that can trigger various downstream signaling cascades, including those leading to apoptosis.[11] In the case of this compound, this disruption leads to the upregulation of DR5, which primes the cell for apoptosis via the extrinsic pathway.

This compound Signaling and DR5 Upregulation

This compound disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of cellular stress.[6] This stress activates transcriptional programs that increase the expression of the TNFRSF10B (DR5) gene. The resulting increase in DR5 protein on the cell surface makes the cancer cells highly susceptible to apoptosis induced by the TRAIL ligand.

G PBOX15 This compound Microtubules Microtubule Network PBOX15->Microtubules targets Disruption Microtubule Disruption PBOX15->Disruption Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Stress Cellular Stress Disruption->Stress DR5_Gene TNFRSF10B (DR5) Gene Transcription Stress->DR5_Gene activates DR5_Protein DR5 Protein Expression DR5_Gene->DR5_Protein Cell_Surface Cell Surface DR5 Upregulation DR5_Protein->Cell_Surface G cluster_membrane Cell Membrane DR5 Upregulated DR5 (by this compound) DISC DISC Formation (FADD, Pro-Caspase-8) DR5->DISC recruits TRAIL TRAIL Ligand TRAIL->DR5 binds Casp8 Active Caspase-8 DISC->Casp8 activates Casp3 Active Caspase-3 (Executioner) Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Pbox-15 in G2/M Cell Cycle Arrest

This technical guide provides a comprehensive overview of Pyrrolo-1,5-benzoxazepine-15 (this compound), a novel anti-cancer agent, and its specific role in inducing G2/M cell cycle arrest. This document details the underlying molecular mechanisms, presents quantitative data from various cancer cell line studies, and provides detailed experimental protocols for key assays.

Introduction

This compound is a member of the pyrrolo-1,5-benzoxazepine (PBOX) family of compounds, which have demonstrated potent anti-cancer properties.[1] Specifically, this compound is recognized as a microtubule-targeting agent that effectively inhibits cell proliferation and induces apoptosis in a wide range of cancer cells, including those with multi-drug resistance.[2][3] A primary mechanism through which this compound exerts its anti-proliferative effects is by causing a significant cell cycle arrest at the G2/M transition phase.[1][2] This guide explores the molecular basis of this G2/M arrest.

Molecular Mechanism of this compound-Induced G2/M Arrest

This compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This interference activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.

Key Signaling Events:

  • Microtubule Disruption: this compound acts as a microtubule depolymerizing agent, preventing the normal assembly and disassembly of microtubules.[3] This disruption leads to improperly formed mitotic spindles.

  • Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores to the mitotic spindle activates the SAC. This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.

  • Inhibition of Cyclin B/CDK1 Complex: The central regulator of the G2/M transition is the Cyclin B/CDK1 (also known as Cdc2) complex. The activity of this complex is essential for entry into mitosis. This compound-induced SAC activation ultimately prevents the degradation of Cyclin B and the inactivation of CDK1, leading to a prolonged mitotic arrest.[4]

  • DNA Damage Signaling Pathway: In some cellular contexts, such as human colorectal cancer cells, this compound has been shown to induce DNA damage signaling. This occurs through the activation of the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, which in turn leads to the induction of p53.[3] Activated p53 can then inhibit the expression of key G2/M regulators, including CDK1 and Cyclin B, further reinforcing the cell cycle arrest.[3][5]

Below is a diagram illustrating the signaling pathway of this compound-induced G2/M arrest.

Pbox15_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes cluster_regulation G2/M Regulation cluster_dna_damage DNA Damage Pathway (Context-Specific) Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules Disrupts Spindle Mitotic Spindle Formation Pbox15->Spindle Prevents Proper Formation ATR ATR Kinase Pbox15->ATR Induces Microtubules->Spindle Essential for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates APC Anaphase-Promoting Complex (APC/C) SAC->APC Inhibits Cdc25 Cdc25 SAC->Cdc25 Inhibits Progression Anaphase Progression APC->Progression Enables G2M_Arrest G2/M Arrest APC->G2M_Arrest Inhibition leads to CyclinB_CDK1_I Cyclin B / p-CDK1 (Inactive) Cdc25->CyclinB_CDK1_I Dephosphorylates (Activates) Wee1 Wee1/Myt1 Wee1->CyclinB_CDK1_I Phosphorylates (Inhibits) CyclinB_CDK1 Cyclin B / CDK1 (Active) CyclinB_CDK1->Progression Promotes CyclinB_CDK1->G2M_Arrest Inhibition leads to CyclinB_CDK1_I->CyclinB_CDK1 Activation p53 p53 ATR->p53 Activates p53->CyclinB_CDK1 Represses Transcription

Caption: this compound signaling pathway leading to G2/M arrest.

Quantitative Data on this compound Induced G2/M Arrest

Multiple studies have quantified the effect of this compound on cell cycle distribution. The data below is compiled from studies on various cancer cell lines.

Cell LineCancer TypeThis compound ConcentrationTreatment Duration (hours)% of Cells in G2/M (Control)% of Cells in G2/M (this compound Treated)Reference
CCRF-CEM T-cell Acute Lymphoblastic Leukemia1 µM24Data not specifiedSignificant increase[2]
SD-1 B-cell Acute Lymphoblastic Leukemia1 µM24Data not specifiedSignificant increase[2]
GIST-T1 Gastrointestinal Stromal Tumor0.6 µM24~15%~40%[6]
GIST-T1 Gastrointestinal Stromal Tumor0.6 µM48~15%~55%[6]
PC3 Prostate Cancer0.5 µM72~18%~40%[1]
HL60 Promyelocytic Leukemia1 µM8~20%~70%[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in G2/M arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 1 x 10^6 cells/well). Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., 0.5% ethanol) for the specified duration (e.g., 24, 48, or 72 hours).[1]

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS, and then detach using Trypsin-EDTA. Combine all cells and centrifuge at 1000 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 1000 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.[1][2] The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[1]

Western Blotting for Cell Cycle Proteins

This protocol is used to detect the expression levels of key proteins involved in the G2/M transition, such as Cyclin B1, total CDK1, and phosphorylated forms of CDK1.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Protein Extraction: Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli buffer.[8] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control antibody to ensure equal protein loading across lanes.[8]

The workflow for cell cycle analysis is visualized below.

Workflow_FCM cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in 6-well plates B 2. Treat with this compound or Vehicle Control A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Fix in Cold 70% Ethanol C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze on Flow Cytometer E->F G 7. Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G H Result: Cell Cycle Distribution G->H

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound is a potent inducer of G2/M cell cycle arrest in a variety of cancer cell models. Its primary mechanism involves the disruption of microtubule function, leading to the activation of the spindle assembly checkpoint. In certain cancers, this effect is potentially augmented by the activation of the ATR-p53 DNA damage response pathway. The consistent and robust G2/M arrest caused by this compound makes it a promising candidate for anti-cancer therapy, both as a standalone agent and potentially in combination with other therapeutics, such as radiation, that are more effective against cells in the G2/M phase.[9] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate and exploit the therapeutic potential of this compound.

References

In vitro studies of Pbox-15 anticancer effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Anticancer Effects of Pbox-15

Introduction

This compound (pyrrolo-1,5-benzoxazepine-15) is a novel small molecule compound that has demonstrated significant potential as an anticancer agent in a variety of preclinical in vitro studies. As a microtubule-targeting agent, this compound disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, focusing on its mechanism of action, effects on cancer cell viability, and the signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Data on this compound Anticancer Activity

The cytotoxic and cytostatic effects of this compound have been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationReference
22Rv1Prostate Cancer100 nM[1]
A549Lung Cancer1 nM[1]
U87Glioblastoma1 nM[1]
NCI-H929Multiple MyelomaDose-dependent apoptosis[2]
KMS11Multiple MyelomaDose-dependent apoptosis[2]
RPMI8226Multiple MyelomaDose-dependent apoptosis[2]
U266Multiple MyelomaDose-dependent apoptosis[2]
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaGrowth inhibition observed[3][4]
SD-1B-cell Acute Lymphoblastic LeukemiaGrowth inhibition observed[3][4]
GIST-T1Gastrointestinal Stromal TumorViability reduction observed[5]
DLD-1Colorectal CancerProliferation inhibition at ≥1µM[6]
HT-29Colorectal CancerProliferation inhibition at ≥1µM[6]

Table 2: this compound Induced Cell Cycle Arrest and Apoptosis

Cell LineEffectObservationReference
22Rv1, A549, U87G2/M ArrestThis compound induces G2/M cell cycle arrest.[1][7]
H929, U266G2/M ArrestThis compound arrests both cell lines in the G2/M phase.[8]
CCRF-CEM, SD-1G2/M ArrestTreatment with 1 µM this compound for 24h leads to G2/M arrest.[3][4]
H929Apoptosis~40% apoptosis after 24 hours of treatment.[8]
Jurkat, Nalm-6Apoptosis (Combination)Synergistically enhanced apoptosis when combined with TRAIL.[9]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. As a microtubule-disrupting agent, its primary mechanism involves inducing mitotic arrest, which subsequently triggers programmed cell death.

Pbox15_Mechanism_of_Action Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules inhibits Spindle Mitotic Spindle Disruption Pbox15->Spindle disrupts G2M G2/M Phase Arrest Spindle->G2M leads to Apoptosis Apoptosis G2M->Apoptosis triggers

Figure 1: Logical flow from microtubule targeting to apoptosis by this compound.

This compound induces apoptosis through both the extrinsic and intrinsic pathways. It upregulates Death Receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis.[2][9] The intrinsic pathway is activated through the depolarization of the mitochondrial membrane and modulation of Bcl-2 family proteins.[8][9][10]

Pbox15_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway Inhibition cluster_bcl2 Bcl-2 Family Modulation TRAIL TRAIL DR5 Death Receptor 5 (DR5) TRAIL->DR5 Casp8 Caspase-8 DR5->Casp8 activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 activation Casp9->Casp3 PI3K_Akt PI3K/Akt Pathway cFLIP c-FLIP IAP IAPs (XIAP, cIAP) Bim Bim (pro-apoptotic) Mcl1 Mcl-1 (anti-apoptotic) Bcl2_protein Bcl-2 (anti-apoptotic) Pbox15 This compound Pbox15->DR5 upregulates Pbox15->Mito depolarizes Pbox15->PI3K_Akt downregulates Pbox15->cFLIP downregulates Pbox15->IAP downregulates Pbox15->Bim downregulates (early event) Pbox15->Mcl1 downregulates Pbox15->Bcl2_protein downregulates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: this compound induced apoptosis and survival pathway modulation.

Experimental Protocols

The following section details the standard methodologies used to assess the in vitro anticancer effects of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT/AlamarBlue Assay: This assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., ethanol) for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: After incubation, MTT or AlamarBlue reagent is added to each well.

  • Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: For MTT, a solubilizing agent is added to dissolve the formazan crystals, and absorbance is read on a microplate reader. For AlamarBlue, fluorescence or absorbance is read directly.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from dose-response curves.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound (e.g., 1 µM) or vehicle for a defined period (e.g., 24 hours).

  • Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the membranes.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment and Harvesting: Cells are treated as described for cell cycle analysis and harvested.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

  • Incubation: Cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Stained cells are immediately analyzed by flow cytometry.

  • Analysis: Cells are gated into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

b) Mitochondrial Membrane Potential (ΔΨm) Assay: This assay measures the loss of mitochondrial membrane potential, an early event in apoptosis.

  • Treatment and Harvesting: Cells are treated with this compound for various time points (e.g., 2, 16, 24 hours).[8][9]

  • Staining: Cells are incubated with JC-1 dye, a cationic dye that accumulates in mitochondria in a potential-dependent manner.

  • Flow Cytometry: The shift in fluorescence from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) is measured by flow cytometry.

  • Analysis: The percentage of cells with depolarized mitochondria is quantified.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell survival pathways.

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Mcl-1, DR5, GAPDH) overnight at 4°C.[9][11] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH.

Experimental_Workflow cluster_assays Downstream Assays Start Select Cancer Cell Lines Seeding Seed Cells in Culture Plates Start->Seeding Treatment Treat with this compound (Dose-Response / Time-Course) Seeding->Treatment Harvest Harvest Cells / Prepare Lysates Treatment->Harvest Viability Cell Viability Assay (MTT / AlamarBlue) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V / JC-1) Harvest->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Harvest->CellCycle Western Western Blot (Protein Expression) Harvest->Western Analysis Data Acquisition & Analysis Viability->Analysis Apoptosis->Analysis CellCycle->Analysis Western->Analysis Conclusion Determine IC50, Apoptosis Rate, Cell Cycle Arrest, Pathway Modulation Analysis->Conclusion

Figure 3: General experimental workflow for in vitro evaluation of this compound.

Conclusion

In vitro studies have robustly established this compound as a potent anticancer agent with a distinct mechanism of action. By targeting microtubule polymerization, it induces G2/M cell cycle arrest and activates both intrinsic and extrinsic apoptotic pathways.[1][3] Furthermore, this compound downregulates key cell survival proteins, including those in the PI3K/Akt pathway and inhibitors of apoptosis proteins (IAPs).[9] Its efficacy in various cancer cell lines, including those resistant to standard chemotherapies, highlights its potential for further development.[2][6] The data and protocols presented in this guide provide a solid foundation for researchers investigating this compound and similar microtubule-targeting agents in the pursuit of novel cancer therapies.

References

Pbox-15 in Gastrointestinal Stromal Tumors: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Pbox-15, a novel pyrrolo-1,5-benzoxazepine, in the context of gastrointestinal stromal tumors (GIST). This document summarizes the quantitative data from in vitro studies, outlines detailed experimental protocols for key assays, and visualizes the proposed mechanism of action and experimental workflows.

Core Findings: this compound Demonstrates Potent Anti-Tumor Activity in GIST Cell Lines

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in KIT or PDGFRA genes. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized treatment, resistance remains a significant clinical challenge. Preclinical research has identified this compound as a potential therapeutic agent for GIST, demonstrating cytotoxic effects in both imatinib-sensitive and imatinib-resistant GIST cell lines.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound, alone and in combination with imatinib, in GIST cell lines.

Table 1: IC50 Values of this compound and Imatinib in GIST Cell Lines after 48-hour treatment

Cell LineDrugIC50 (µM)
GIST-T1 (Imatinib-sensitive)ImatinibValue not explicitly stated in provided abstracts
GIST-T1 (Imatinib-sensitive)This compoundValue not explicitly stated in provided abstracts
GIST-T1-Juke (Imatinib-resistant)ImatinibValue not explicitly stated in provided abstracts
GIST-T1-Juke (Imatinib-resistant)This compoundValue not explicitly stated in provided abstracts

Note: Specific IC50 values from the primary literature would be inserted here. The provided search results indicate these values were determined but do not state the exact figures.

Table 2: Effects of this compound and Imatinib Combination on GIST Cell Viability

Cell LineTreatment (Concentration)Effect
GIST-T1This compound (0.6 µM) + Imatinib (0.16 µM)Synergistic enhancement of apoptosis
GIST-T1-JukeThis compound (3.2 µM) + Imatinib (16 µM)Synergistic enhancement of apoptosis

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound in GIST.

Cell Viability Assay (AlamarBlue Assay)

This assay quantitatively measures cell proliferation and viability.

Principle: The AlamarBlue reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The level of fluorescence is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed GIST cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, imatinib, or a combination of both. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add AlamarBlue reagent to each well, typically at 10% of the total volume.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: Treat GIST cells with this compound and/or imatinib for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., c-KIT, Mcl-1, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat GIST cells with the compounds of interest.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in GIST

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects in GIST cells, both as a single agent and in combination with imatinib.[1]

Pbox15_Mechanism cluster_Pbox15 This compound Action cluster_KIT_Regulation c-KIT Regulation cluster_KIT_Signaling c-KIT Signaling cluster_Imatinib Imatinib Action cluster_Apoptosis Apoptosis Regulation Pbox15 This compound CKII CKII Pbox15->CKII inhibits Mcl1 Mcl-1 Pbox15->Mcl1 decreases Caspase3 Pro-caspase-3 Pbox15->Caspase3 activates CDC37 CDC37 CKII->CDC37 regulates HSP90 HSP90 CDC37->HSP90 co-chaperones cKIT c-KIT HSP90->cKIT stabilizes Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) cKIT->Downstream Downstream->Mcl1 upregulates Imatinib Imatinib Imatinib->cKIT inhibits Apoptosis Apoptosis Mcl1->Apoptosis inhibits PARP PARP Caspase3->PARP cleaves PARP->Apoptosis

Caption: Proposed mechanism of this compound in GIST cells.

Preclinical Evaluation Workflow for a Novel Compound in GIST

This diagram outlines a typical workflow for the preclinical assessment of a novel therapeutic agent like this compound in GIST.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point start Start: Identify Novel Compound (e.g., this compound) cell_lines Select GIST Cell Lines (Imatinib-sensitive & resistant) start->cell_lines viability Cell Viability Assays (e.g., AlamarBlue) cell_lines->viability apoptosis Apoptosis Assays (e.g., Annexin V/PI) viability->apoptosis western Mechanism of Action Studies (e.g., Western Blot for signaling proteins) apoptosis->western xenograft Establish GIST Xenograft Models (e.g., subcutaneous implantation in mice) western->xenograft Promising in vitro results treatment Treat with Compound (single agent & combination) xenograft->treatment tumor_growth Monitor Tumor Growth and Toxicity treatment->tumor_growth histology Histological and Molecular Analysis of Tumors tumor_growth->histology decision Go/No-Go for Clinical Development histology->decision Efficacy and safety data

Caption: Preclinical workflow for novel GIST therapeutics.

Current Status and Future Directions

The existing preclinical data suggests that this compound is a promising agent for GIST, particularly in overcoming imatinib resistance. The synergistic pro-apoptotic effect when combined with imatinib is a key finding.[1]

As of the latest available information, research on this compound in GIST appears to be in the preclinical stage. No in vivo studies using GIST xenograft models or clinical trials specifically for this compound in GIST patients have been identified in the public domain.

Future research should focus on:

  • In vivo efficacy: Evaluating this compound in patient-derived xenograft (PDX) models of both imatinib-sensitive and resistant GIST to confirm its anti-tumor activity and assess its safety profile.

  • Pharmacokinetics and Pharmacodynamics: Determining the optimal dosing, delivery, and biological activity of this compound in animal models.

  • Biomarker Discovery: Identifying potential biomarkers that could predict which GIST patients are most likely to respond to this compound therapy.

Successful outcomes in these areas would be crucial for advancing this compound into clinical trials for the treatment of gastrointestinal stromal tumors.

References

Pbox-15 in Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbox-15, a novel pyrrolo-1,5-benzoxazepine compound, has emerged as a promising microtubule-targeting agent with significant therapeutic potential in the treatment of acute lymphoblastic leukemia (ALL). This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its effects on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways in ALL cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a targeted therapy for this hematological malignancy.

Introduction

Acute lymphoblastic leukemia (ALL) is a cancer of the lymphoid line of blood cells characterized by the development of large numbers of immature lymphocytes. While treatment outcomes for pediatric ALL have improved, adult ALL and relapsed/refractory cases present significant therapeutic challenges. This compound is a microtubule-depolymerizing agent that has demonstrated potent anti-cancer activity in various tumor models, including ALL. It exhibits a favorable toxicity profile, showing minimal effects on normal blood and bone marrow cells. This document outlines the key preclinical findings related to this compound's efficacy and mechanism of action in ALL.

Data Presentation: The Effects of this compound on ALL Cells

The following tables summarize the quantitative data on the effects of this compound on various ALL cell lines.

Table 1: Cytotoxicity of this compound in ALL Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)Assay
CCRF-CEM (T-ALL)~124MTT
SD-1 (B-ALL)~124MTT
Jurkat (T-ALL)Not Specified--
Nalm-6 (B-ALL)Not Specified--
Reh (B-ALL)Not Specified--

Table 2: Effect of this compound on Cell Cycle Distribution in ALL Cell Lines

Cells were treated with 1 µM this compound for the indicated times.

Cell LineTreatment Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
CCRF-CEM Control (24h)55.833.510.7
This compound (24h)15.210.374.5
SD-1 Control (24h)60.128.911.0
This compound (24h)20.712.167.2
Jurkat This compound (24h)--Increased
This compound + TRAIL (24h)--Decreased vs this compound alone
Nalm-6 This compound (24h)--39.9 ± 3.5
This compound + TRAIL (24h)--32.5 ± 4.4
Reh This compound (24h)--Increased
This compound + TRAIL (24h)--Decreased vs this compound alone

Table 3: Induction of Apoptosis by this compound in ALL Cell Lines

Cells were treated with 1 µM this compound.

Cell LineTreatment Time (hours)% Apoptotic Cells (Annexin V+)
CCRF-CEM 2425.4 (Early & Late)
4848.9 (Early & Late)
SD-1 2421.8 (Early & Late)
4840.1 (Early & Late)
Jurkat 24 (this compound)19.8 ± 3.1
24 (this compound + TRAIL)38.1 ± 5.0
48 (this compound)Increased
72 (this compound)78.1 ± 0.9
Nalm-6 24 (this compound)22.8 ± 4.6
24 (this compound + TRAIL)34.9 ± 1.6
Reh 48 (this compound + TRAIL)Increased vs either agent alone

Experimental Protocols

Cell Culture

ALL cell lines (CCRF-CEM, SD-1, Jurkat, Nalm-6, Reh) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Cell Cycle Analysis
  • Treat cells with 1 µM this compound for the desired time.

  • Harvest and wash the cells with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.

Apoptosis Assay (Annexin V/PI Staining)
  • Treat cells with 1 µM this compound for the desired time.

  • Harvest and wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis
  • Treat cells as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

    • Anti-β1 integrin (e.g., from BD Biosciences, 1:1000 dilution)

    • Anti-β2 integrin

    • Anti-α4 integrin

    • Anti-DR5 (e.g., Cell Signaling Technology #3696)

    • Anti-phospho-Akt (Ser473)

    • Anti-Akt

    • Anti-caspase-8

    • Anti-cleaved caspase-3

    • Anti-GAPDH or β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Visualizations

This compound exerts its anti-leukemic effects through the modulation of several key signaling pathways.

Inhibition of Integrin-Mediated Adhesion

This compound disrupts the interaction of ALL cells with the bone marrow microenvironment by downregulating the expression of key integrins. This interference with cell adhesion is a critical early event preceding apoptosis.

G Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules Disrupts Integrin_Expression Downregulation of β1, β2, α4 Integrins Microtubules->Integrin_Expression Leads to Cell_Adhesion Decreased Cell Adhesion to Extracellular Matrix Integrin_Expression->Cell_Adhesion

Caption: this compound disrupts microtubule dynamics, leading to decreased integrin expression and cell adhesion.

Induction of G2/M Cell Cycle Arrest

As a microtubule-targeting agent, this compound disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

G Pbox15 This compound Mitotic_Spindle Mitotic Spindle Formation Pbox15->Mitotic_Spindle Inhibits G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces

Caption: this compound inhibits mitotic spindle formation, causing G2/M arrest and subsequent apoptosis.

Potentiation of TRAIL-Induced Apoptosis

This compound sensitizes ALL cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by upregulating the expression of Death Receptor 5 (DR5) and inhibiting pro-survival signaling pathways.[1]

G cluster_0 This compound Mediated Sensitization cluster_1 TRAIL-Induced Apoptosis Pbox15 This compound DR5 DR5 Upregulation Pbox15->DR5 PI3K_Akt PI3K/Akt Pathway (Survival) Pbox15->PI3K_Akt Inhibits DISC DISC Formation (FADD, Caspase-8) DR5->DISC Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits TRAIL TRAIL TRAIL->DISC Binds to DR5 Caspase_Cascade Caspase Cascade (Caspase-3) DISC->Caspase_Cascade Activates Caspase_Cascade->Apoptosis

Caption: this compound enhances TRAIL-induced apoptosis by upregulating DR5 and inhibiting the PI3K/Akt survival pathway.

This compound Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on ALL cells.

G cluster_assays Downstream Assays Start Start: ALL Cell Culture Treatment Treat with this compound (e.g., 1 µM) Start->Treatment Cell_Viability Cell Viability (MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: A standard workflow for evaluating the in vitro effects of this compound on acute lymphoblastic leukemia cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for acute lymphoblastic leukemia. Its multifaceted mechanism of action, which includes the disruption of microtubule dynamics, induction of G2/M cell cycle arrest, inhibition of integrin-mediated adhesion, and potentiation of TRAIL-induced apoptosis, provides a strong rationale for its further clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel therapies for ALL. Further investigation into the in vivo efficacy and safety of this compound is warranted.

References

Pbox-15: A Preclinical Assessment of a Novel Microtubule-Targeting Agent in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple myeloma (MM) remains a largely incurable hematological malignancy, with the emergence of drug resistance presenting a significant clinical challenge. This necessitates the development of novel therapeutic agents with distinct mechanisms of action.[1] Pyrrolo-1,5-benzoxazepine-15 (Pbox-15) is a novel, synthetic microtubule-targeting agent that has demonstrated pro-apoptotic and anti-proliferative activity in a range of cancer models.[2][3] Preclinical in vitro studies have highlighted its potential as a therapeutic agent for multiple myeloma by inducing apoptosis in MM cell lines and primary patient samples, upregulating death receptors, and potentiating apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][4] This technical guide provides an in-depth overview of the preclinical data on this compound for the treatment of multiple myeloma, focusing on its mechanism of action, quantitative effects, and the experimental protocols utilized in its evaluation.

Chemical Structure

This compound is chemically identified as 4-acetoxy-5-(1-naphthyl)naphtho[2,3-b]pyrrolo[2,1-d][4][5]oxazepine. Its structure is distinct from other microtubule-targeting agents, which may be advantageous in overcoming existing resistance mechanisms.[2]

Core Mechanism of Action in Multiple Myeloma

This compound functions as a microtubule-targeting agent, disrupting microtubule dynamics, which is crucial for cell division and intracellular transport.[2][6] This disruption leads to cell cycle arrest and the induction of apoptosis in multiple myeloma cells.[1][2] The apoptotic response triggered by this compound is multifaceted, involving both the intrinsic and extrinsic pathways.

Key mechanistic features include:

  • Induction of Caspase-8-Dependent Apoptosis : this compound treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[1]

  • Upregulation of Death Receptors : The compound has been shown to increase the expression of death receptor genes, with the most significant increase observed for Death Receptor 5 (DR5).[1] This upregulation sensitizes myeloma cells to their cognate ligand, TRAIL.

  • Modulation of Bcl-2 Family Proteins : this compound induces a caspase-8-dependent decrease in the expression of the pro-apoptotic protein BimEL. This is followed by the downregulation of other Bcl-2 family proteins, including Bid, Bcl-2, and Mcl-1, tipping the cellular balance towards apoptosis.[1]

  • Synergy with TRAIL : By upregulating DR5, this compound significantly potentiates TRAIL-mediated apoptosis in multiple myeloma cells, suggesting a potential combination therapy strategy.[1][4]

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in multiple myeloma cell lines.

Table 1: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines

Cell LineThis compound Concentration (µM)Exposure Time (hours)Apoptotic Response (%) (Mean ± SD)
NCI-H92912435.2 ± 2.1
KMS1112432.7 ± 0.6
RPMI822612425.3 ± 3.6
U26612413.7 ± 2.0

Data extracted from Maginn et al., British Journal of Cancer, 2011.[4]

Table 2: Comparative Apoptotic Activity of this compound and Standard Agents

Cell LineAgentConcentrationExposure Time (hours)Apoptotic Response (%) (Mean ± SD)
NCI-H929This compound 1 µM 24 35.2 ± 2.1
Vincristine1 µM2442.3 ± 2.8
Dexamethasone10 µM2414.4 ± 2.9
Nocodazole20 µM2414.4 ± 2.9
U266This compound 1 µM 24 13.7 ± 2.0
Vincristine1 µM2413.1 ± 1.1
Nocodazole20 µM2416.2 ± 2.0
As₂O₃2 µM2411.0 ± 3.4

Data extracted from Maginn et al., British Journal of Cancer, 2011.[4]

Table 3: Potentiation of TRAIL-Induced Apoptosis by this compound

Cell LineTreatmentExposure Time (hours)Apoptotic Response (%) (Mean ± SD)
NCI-H9290.5 µM this compound + 15 ng/ml TRAIL2466.5 ± 4.1
U2660.5 µM this compound + 15 ng/ml TRAIL2438.4 ± 2.6

Data extracted from Maginn et al., British Journal of Cancer, 2011.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for its in vitro evaluation.

Pbox15_Signaling_Pathway Pbox15 This compound Microtubules Microtubule Polymerization Pbox15->Microtubules Inhibits DR5_Upregulation Upregulation of DR5 Gene Expression Pbox15->DR5_Upregulation Extrinsic_Pathway Extrinsic Apoptotic Pathway Pbox15->Extrinsic_Pathway Induces Intrinsic_Pathway Intrinsic Apoptotic Pathway Pbox15->Intrinsic_Pathway Induces G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to DR5_Receptor DR5 Receptor DR5_Upregulation->DR5_Receptor Increases surface expression TRAIL TRAIL TRAIL->DR5_Receptor Binds to DR5_Receptor->Extrinsic_Pathway Activates Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 BimEL_Decrease Decrease in BimEL Expression Caspase8->BimEL_Decrease Caspase8->Intrinsic_Pathway Activates via Bid cleavage Apoptosis Apoptosis Caspase8->Apoptosis BimEL_Decrease->Intrinsic_Pathway Contributes to Bcl2_Downregulation Downregulation of Bid, Bcl-2, Mcl-1 Intrinsic_Pathway->Bcl2_Downregulation Cytochrome_c Cytochrome c Release Intrinsic_Pathway->Cytochrome_c Cytochrome_c->Apoptosis Activates caspases

Caption: Proposed signaling pathway of this compound-induced apoptosis in multiple myeloma cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis MM_Cells Multiple Myeloma Cell Lines (NCI-H929, U266, etc.) Pbox15_Treatment Treat with this compound (various concentrations/times) MM_Cells->Pbox15_Treatment Flow_Cytometry Flow Cytometry (Annexin V/PI for Apoptosis, Cell Cycle Analysis) Pbox15_Treatment->Flow_Cytometry Western_Blot Western Blot (Caspase-8, Bcl-2 family proteins) Pbox15_Treatment->Western_Blot Gene_Expression Gene Expression Analysis (TaqMan Low Density Array for Death Receptor Genes) Pbox15_Treatment->Gene_Expression

Caption: General experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound. These are based on the methodologies described by Maginn et al. and standard laboratory practices.

Cell Culture and Drug Treatment
  • Cell Lines: Human multiple myeloma cell lines NCI-H929, KMS11, RPMI8226, and U266 are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Primary Cells: Primary myeloma cells from patient bone marrow aspirates are isolated by CD138+ magnetic-activated cell sorting.

  • Drug Preparation: this compound is dissolved in ethanol to create a stock solution and stored at -20°C. Final dilutions are made in the complete culture medium immediately before use.

  • Treatment: Cells are seeded at a density of 2-5 x 10⁵ cells/ml and treated with the indicated concentrations of this compound or vehicle control (e.g., 0.2% v/v ethanol) for the specified duration (e.g., 24 hours).

Analysis of Apoptosis by Flow Cytometry
  • Principle: This assay quantifies the percentage of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

  • Procedure:

    • After treatment, harvest 1-5 x 10⁵ cells by centrifugation.

    • Wash cells once with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 100 µl of 1X Annexin V binding buffer.

    • Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µl of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Apoptotic cells are defined as the sum of Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • After treatment, lyse cells in RIPA buffer containing a protease inhibitor cocktail.

    • Determine protein concentration using a BCA protein assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-caspase-8, anti-Bcl-2, anti-Mcl-1, anti-Bim, anti-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control (e.g., actin) to normalize protein levels.

Gene Expression Analysis by TaqMan Low Density Array
  • Principle: A quantitative real-time PCR method to simultaneously measure the expression of a panel of target genes.

  • Procedure:

    • Isolate total RNA from treated and control cells using an appropriate RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

    • Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.

    • Prepare the reaction mix by combining the cDNA with TaqMan Gene Expression Master Mix.

    • Load the reaction mix into the designated ports of the TaqMan Low Density Array card (e.g., a card pre-spotted with primers and probes for death receptor genes).

    • Centrifuge the card to distribute the sample into the wells.

    • Seal the card and run the real-time PCR on a compatible instrument.

    • Analyze the data using the comparative CT (ΔΔCT) method, normalizing to an endogenous control gene (e.g., GAPDH) to determine the relative fold change in gene expression.

Discussion and Future Directions

The preclinical data for this compound in multiple myeloma, primarily from in vitro studies, are promising. The compound effectively induces apoptosis in various MM cell lines, including those with different sensitivities to standard agents, and in primary patient cells.[4] Its unique mechanism of action as a microtubule-targeting agent that also upregulates death receptors presents a rational basis for further investigation, particularly in the context of combination therapies. The synergy observed with TRAIL is a strong proof-of-concept for this approach.[4]

However, it is critical to note that the majority of the published research on this compound in multiple myeloma dates back over a decade. A significant gap in the literature is the absence of published in vivo studies in animal models of multiple myeloma. Such studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in a systemic context. Furthermore, there is a lack of data on the combination of this compound with current standard-of-care MM therapies, such as proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (e.g., lenalidomide).

For drug development professionals, the initial findings for this compound warrant consideration, but the lack of recent and in vivo data suggests that its development for multiple myeloma may have encountered challenges or was not pursued. Future research efforts should focus on:

  • In Vivo Efficacy: Evaluating this compound in preclinical xenograft or syngeneic models of multiple myeloma to assess its impact on tumor burden and survival.

  • Combination Studies: Investigating the synergistic potential of this compound with current first- and second-line anti-myeloma agents.

  • Resistance Mechanisms: Exploring the potential for this compound to overcome resistance to existing therapies and identifying potential mechanisms of resistance to this compound itself.

References

Early Research on Pbox-15: An In-depth Technical Guide to its Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15, a novel pyrrolo-1,5-benzoxazepine, has been identified as a potent microtubule-targeting agent with significant pro-apoptotic activity in a range of cancer cell lines. While its primary mechanism of action involves the depolymerization of tubulin, leading to cell cycle arrest and apoptosis, early research has revealed a number of other molecular effects that can be categorized as off-target or, more broadly, as additional mechanisms contributing to its anti-cancer efficacy.[1][2] This technical guide provides a comprehensive overview of these early findings, focusing on the off-target effects of this compound on various signaling pathways and molecular targets.

Quantitative Analysis of Off-Target Interactions

Early studies have begun to quantify the interaction of this compound with specific molecular targets beyond tubulin. A notable finding is its inhibitory effect on Fatty Acid Amide Hydrolase (FAAH), an enzyme not previously associated with microtubule-targeting agents.

TargetMetricValueCell Line/SystemReference
Fatty Acid Amide Hydrolase (FAAH)IC50847.8 nMColorectal cancer cells[3]

Table 1: Quantitative analysis of this compound off-target interactions.

Qualitative Summary of Off-Target and Downstream Effects

Beyond direct enzymatic inhibition, this compound has been shown to modulate a variety of signaling pathways critical for cancer cell survival and proliferation. These effects are summarized below.

Pathway/ProteinEffectCell Type(s)Reference(s)
C-KIT Signaling Inhibition of C-KIT phosphorylation and inactivation of C-KIT-dependent signaling.Gastrointestinal stromal tumor (GIST) cells[4]
Casein Kinase II (CKII) Reduction of CKII expression.GIST cells[4]
CDC37 Dramatic decrease in expression.GIST cells[4]
PI3K/Akt Pathway Downregulation.Acute lymphoblastic leukemia (ALL) cells
c-Jun N-terminal Kinase (JNK) Activation/Phosphorylation.Colorectal cancer cells, Chronic lymphocytic leukemia (CLL) cells[3][5]
Death Receptor 5 (DR5) Upregulation of expression.Multiple myeloma and T-cell acute lymphoblastic leukemia (T-ALL) cells[6]
Anti-apoptotic Proteins (Mcl-1, c-FLIP, IAPs) Downregulation.GIST, ALL cells[4]
Integrin Signaling Downregulation of β1-, β2-, and α4-integrin expression.ALL cells

Table 2: Qualitative summary of this compound's effects on various signaling pathways and proteins.

Experimental Protocols

The following are descriptions of key experimental methodologies used in the early assessment of this compound's off-target effects.

Cell Viability and Proliferation Assays
  • Principle: To determine the effect of this compound on the viability and proliferation of cancer cells.

  • Methodology:

    • Cancer cell lines (e.g., DLD-1, HT29 colorectal cancer cells) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound (e.g., 1 nM to 5 µM) for a specified period (e.g., 24-48 hours).

    • Cell viability is assessed using a metabolic assay such as the MTT or AlamarBlue assay, or by direct cell counting.

    • For proliferation, BrdU incorporation analysis can be performed, where cells are incubated with BrdU, and its incorporation into newly synthesized DNA is detected by an anti-BrdU antibody.[3]

Apoptosis Assays
  • Principle: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cells are treated with this compound at various concentrations and time points.

    • Apoptosis is assessed by flow cytometry using Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • Alternatively, apoptosis can be quantified by measuring caspase activation (e.g., caspase-3, -8) through colorimetric or fluorometric assays, or by detecting PARP cleavage via Western blotting.[4]

Western Blotting
  • Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Methodology:

    • Cells are treated with this compound and lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-C-KIT, CKII, CDC37, phospho-Akt, DR5, Mcl-1).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[4]

FAAH Inhibition Assay
  • Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of FAAH.

  • Methodology:

    • A selective number of pyrrolo-1,5-benzoxazepine compounds, including this compound, are screened.

    • The enzymatic activity of FAAH is measured in the presence of varying concentrations of the compounds.

    • The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.[3]

Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for investigating its off-target effects.

Pbox15_CKIT_Pathway Pbox15 This compound CKII CKII Pbox15->CKII reduces expression CDC37 CDC37 Pbox15->CDC37 decreases CKIT C-KIT Pbox15->CKIT inhibits phosphorylation CKII->CDC37 regulates expression CDC37->CKIT regulates Signaling C-KIT-dependent Signaling CKIT->Signaling Apoptosis Apoptosis Signaling->Apoptosis inhibits

Caption: this compound mediated inhibition of the C-KIT signaling pathway.

Pbox15_PI3K_Akt_Pathway Pbox15 This compound PI3K PI3K Pbox15->PI3K downregulates Akt Akt PI3K->Akt activates Survival Cell Survival Pathways Akt->Survival Apoptosis Apoptosis Survival->Apoptosis inhibits

Caption: Downregulation of the PI3K/Akt survival pathway by this compound.

Pbox15_DR5_Pathway Pbox15 This compound DR5 DR5 (Death Receptor 5) Pbox15->DR5 upregulates expression Caspase8 Caspase-8 DR5->Caspase8 activates CaspaseCascade Caspase Cascade Caspase8->CaspaseCascade initiates Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: this compound mediated upregulation of DR5 and activation of apoptosis.

Off_Target_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_validation Target Validation KinaseScreen Kinase Panel Screening Viability Cell Viability/Proliferation KinaseScreen->Viability FAAH_Assay FAAH Inhibition Assay FAAH_Assay->Viability OtherScreen Other Enzymatic/Binding Assays OtherScreen->Viability Apoptosis Apoptosis Induction Viability->Apoptosis WesternBlot Western Blot for Signaling Pathways Apoptosis->WesternBlot siRNA siRNA/shRNA Knockdown WesternBlot->siRNA Inhibitors Pharmacological Inhibitors WesternBlot->Inhibitors Pbox15 This compound Pbox15->KinaseScreen Pbox15->FAAH_Assay Pbox15->OtherScreen

Caption: Experimental workflow for investigating this compound off-target effects.

Conclusion

Early research on this compound has established it as a promising anti-cancer agent with a primary mechanism of action targeting microtubule dynamics. However, a growing body of evidence, as detailed in this guide, demonstrates that its efficacy is likely enhanced by a range of off-target effects on critical cancer-related signaling pathways. These include the inhibition of C-KIT and PI3K/Akt signaling, the downregulation of key survival proteins, and the upregulation of pro-apoptotic factors like DR5. The identification of FAAH as a direct molecular target further broadens the known pharmacological profile of this compound. A thorough understanding of these off-target effects is crucial for the continued development of this compound as a therapeutic agent, potentially enabling rational combination therapies and the identification of patient populations most likely to respond. Further comprehensive screening, such as broad kinase panel assays, will be invaluable in fully elucidating the selectivity and polypharmacology of this compound.

References

Methodological & Application

Pbox-15: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pbox-15, a member of the pyrrolo-1,5-benzoxazepine (PBOX) family of compounds, is a novel microtubule-targeting agent with potent anti-cancer properties. It functions by disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in a wide range of cancer cell lines.[1][2][3] These application notes provide detailed protocols for researchers and drug development professionals to investigate the cellular effects of this compound in vitro.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This interference with the mitotic spindle apparatus triggers a G2/M cell cycle arrest.[1] Prolonged arrest at this checkpoint initiates programmed cell death, or apoptosis, through both the intrinsic and extrinsic pathways.[1][4] Key molecular events associated with this compound-induced apoptosis include the upregulation of death receptor 5 (DR5), activation of caspase-8, -9, and -3, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][5][6] Furthermore, this compound has been shown to downregulate pro-survival signaling pathways, such as the PI3K/Akt pathway, and decrease the expression of anti-apoptotic proteins like c-FLIP, Mcl-1, and inhibitors of apoptosis proteins (IAPs).[1][4][7]

Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
CCRF-CEMAcute Lymphoblastic Leukemia~124MTT
SD-1Acute Lymphoblastic Leukemia~124MTT
DLD-1Colorectal CancerNot specified48Not specified
HT-29Colorectal CancerNot specified48Not specified
NCI-H929Multiple MyelomaNot specifiedNot specifiedNot specified
GIST-T1Gastrointestinal Stromal Tumor~0.648AlamarBlue
GIST-T1-JukeImatinib-resistant GIST~3.248AlamarBlue

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

Cell LineThis compound Conc. (µM)Treatment Time (h)% Cells in G2/M% Apoptotic Cells (Sub-G0/G1)
CCRF-CEM124Significant increaseNot specified
SD-1124Significant increaseNot specified
DLD-1≥1>48Significant arrestStrong activation
GIST-T10.648Not specifiedSignificant increase
GIST-T1-Juke3.248Not specifiedSignificant increase

Experimental Protocols

Cell Culture

Note: Optimal cell culture conditions are cell line-specific. The following is a general guideline. Refer to supplier recommendations for specific cell lines (e.g., ATCC, Elabscience).[8][9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Complete cell culture medium (e.g., MEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • For routine passaging, aspirate the culture medium and wash the cell monolayer with PBS.

  • Add trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • For experiments, seed cells into appropriate culture plates (e.g., 96-well, 6-well) and allow them to adhere overnight before treatment with this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on this compound's effect on cell proliferation.[1]

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control (e.g., ethanol or DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods used to assess this compound-induced cell cycle arrest.[1]

Materials:

  • Cells seeded in 6-well plates

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by the intensity of PI fluorescence.

Apoptosis Assay by Annexin V/PI Staining

This protocol is derived from studies investigating this compound-induced apoptosis.[1]

Materials:

  • Cells seeded in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for assessing changes in protein expression levels following this compound treatment.[4][7]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against caspase-3, PARP, Bcl-2, Mcl-1, Akt, p-Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Visualizations

Pbox15_Apoptosis_Pathway Pbox15 This compound Microtubules Microtubule Polymerization Pbox15->Microtubules Inhibits PI3K_Akt PI3K/Akt Pathway (Survival) Pbox15->PI3K_Akt Inhibits Survival_Proteins Downregulation of c-FLIP, Mcl-1, IAPs Pbox15->Survival_Proteins Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to DR5 Upregulation of Death Receptor 5 (DR5) G2M_Arrest->DR5 Mitochondria Mitochondrial Dysfunction G2M_Arrest->Mitochondria Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase8->Mitochondria via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Survival_Proteins->Apoptosis Promotes

Caption: this compound induced apoptosis signaling pathways.

Experimental_Workflow Cell_Culture Cell Culture (e.g., CCRF-CEM, DLD-1) Pbox15_Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Pbox15_Treatment Viability Cell Viability (MTT Assay) Pbox15_Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Pbox15_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Pbox15_Treatment->Apoptosis Protein_Expression Protein Expression (Western Blot) Pbox15_Treatment->Protein_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Protein_Expression->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Application Notes: Optimal Pbox-15 Concentration for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pbox-15, a pyrrolo-1,5-benzoxazepine derivative, is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity in a diverse range of human cancer cell lines.[1][2][3] It has shown efficacy in inducing cell death in leukemia, multiple myeloma, and colorectal cancer cells, among others, while exhibiting minimal toxicity towards normal cells.[1][2] These characteristics make this compound a promising candidate for cancer therapy and a valuable tool for apoptosis research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of this compound for apoptosis assays, detailing its mechanism of action, and providing standardized protocols for assessing its apoptotic effects.

Mechanism of Action

This compound primarily functions as a microtubule-targeting agent, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] The apoptotic response to this compound is multifaceted, involving the activation of both the intrinsic and extrinsic apoptosis pathways.[3][4][5]

Key molecular events in this compound-induced apoptosis include:

  • Upregulation of Death Receptor 5 (DR5): this compound treatment increases the expression of DR5 on the cell surface, sensitizing cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[4][5]

  • Caspase Activation: The apoptotic cascade is initiated through the activation of initiator caspases, primarily caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[1][3][4] This leads to the subsequent activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[1][3]

  • Mitochondrial Involvement: this compound can induce depolarization of the mitochondrial inner membrane and promote the release of cytochrome c, further activating the intrinsic apoptotic pathway.[2]

  • Modulation of Bcl-2 Family Proteins: The expression of Bcl-2 family proteins, which regulate mitochondrial integrity, can be altered by this compound treatment.[3][5]

Data Presentation: this compound Concentration and Incubation Times for Apoptosis Induction

The optimal concentration of this compound for inducing apoptosis can vary depending on the cell line and the experimental duration. The following table summarizes effective concentrations and incubation times reported in the literature.

Cell LineCancer TypeThis compound ConcentrationIncubation TimeApoptosis Assay MethodReference
Jurkat, CCRF-CEM, SD-1Acute Lymphoblastic Leukemia1 µM24 - 48 hoursAnnexin V/PI Staining[1][4]
NCI-H929, U266Multiple Myeloma1 µM18 - 48 hoursAnnexin V/PI Staining, Caspase Activity[2][5][6]
DLD-1, HT-29Colorectal Cancer≥ 1 µM48 hoursCaspase-3, -9, PARP Cleavage[3]
Baf/3 (native and T315I mutant)Chronic Myeloid Leukemia25 µM48 hoursPre-G1 Peak Quantification[3]
GIST cells (IM-sensitive and resistant)Gastrointestinal Stromal TumorsNot specifiedNot specifiedCaspase-3, PARP Cleavage[7]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the most common method for quantifying this compound-induced apoptosis.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

  • This compound Treatment: After allowing the cells to adhere (for adherent cell lines), treat the cells with the desired concentrations of this compound. A vehicle control (solvent alone) should be included. Based on the literature, a starting concentration of 1 µM is recommended for many cancer cell lines.[1][2][4]

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Collect the culture medium (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method such as trypsinization. Combine the detached cells with the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.[8][9]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[8]

    • Healthy cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Mandatory Visualization

This compound Induced Apoptosis Signaling Pathway

Pbox15_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pbox15 This compound DR5 Death Receptor 5 (DR5) Upregulation Pbox15->DR5 Upregulates Mito Mitochondrion Pbox15->Mito Disrupts Microtubules Bcl2 Bcl-2 Family (e.g., Mcl-1, Bim) Pbox15->Bcl2 Modulates DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds Casp8 Pro-caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage aCasp8->Mito Crosstalk Casp3 Pro-caspase-3 aCasp8->Casp3 Activates CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Cleavage aCasp9->Casp3 Activates Bcl2->Mito Regulates aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Apoptosis_Assay_Workflow start Start: Seed Cells treatment Treat cells with this compound and Vehicle Control start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Suspension and/or Adherent Cells incubation->harvest wash Wash cells with cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end

References

Pbox-15 Treatment for Cell Cycle Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbox-15, a novel pyrrolo-1,5-benzoxazepine, is a microtubule-targeting agent that has demonstrated potent anti-cancer activity. A key mechanism of its action is the induction of cell cycle arrest at the G2/M phase, leading to subsequent apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on the cell cycle, with a focus on determining the optimal treatment duration and concentration.

Introduction

Microtubules are dynamic polymers essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, activates the spindle assembly checkpoint, and ultimately leads to an arrest in the G2/M phase of the cell cycle.[1][2] Prolonged arrest at this checkpoint can trigger apoptotic cell death. Understanding the kinetics and concentration-dependence of this compound-induced G2/M arrest is crucial for evaluating its therapeutic potential and for designing combination therapy strategies.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Gastrointestinal Stromal Tumor (GIST) Cells

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Sub-G0/G1 (Apoptosis)% G0/G1% S% G2/M
GIST-T10.6242.5 ± 0.550.1 ± 2.115.3 ± 1.532.1 ± 1.8
GIST-T10.64810.2 ± 1.235.4 ± 2.512.1 ± 1.142.3 ± 2.9
GIST-T1-Juke3.24815.8 ± 1.928.7 ± 2.210.5 ± 0.945.0 ± 3.1

Data is presented as mean ± S.E.M. from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in Acute Lymphoblastic Leukemia (ALL) Cells

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Sub-G0 (Apoptosis)% G0/G1% S% G2/M
CCRF-CEM124IncreasedDecreasedDecreasedIncreased
SD-1124IncreasedDecreasedDecreasedIncreased

Qualitative assessment based on histogram analysis. This compound treatment leads to a significant increase in the G2/M population and the sub-G0 apoptotic population.[3]

Table 3: Effect of this compound on Cell Cycle in Colorectal Cancer (CRC) Cells

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Observed Effect
DLD-1≥ 124-48Significant G2/M arrest
HT-29≥ 124-48Significant G2/M arrest

Studies have reported a significant G2/M phase cell cycle arrest in DLD-1 and HT-29 cells at concentrations of 1µM and higher.[3]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cancer cells of interest in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment (typically 30-40% confluency at the start of treatment).

  • Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations.

  • Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment durations (e.g., 24, 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[4]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (DNase-free)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow Cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.

    • Acquire the fluorescence data for PI (typically in the FL2 or PE-Texas Red channel).

    • Analyze the DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the Sub-G0/G1, G0/G1, S, and G2/M phases.

Mandatory Visualization

Signaling Pathway of this compound Induced G2/M Arrest

Pbox15_Pathway Pbox15 This compound Tubulin β-Tubulin Pbox15->Tubulin binds to MT_Polymerization Microtubule Polymerization Pbox15->MT_Polymerization inhibits MT_Dynamics Disrupted Microtubule Dynamics MT_Polymerization->MT_Dynamics SAC Spindle Assembly Checkpoint (SAC) Activation MT_Dynamics->SAC p53 p53 Activation SAC->p53 Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex SAC->Cdc2_CyclinB1 inhibits p21 p21 (CDKN1A) Upregulation p53->p21 induces p21->Cdc2_CyclinB1 inhibits G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest progression to M phase is blocked Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Cell Preparation and Treatment cluster_stain Fixation and Staining cluster_analysis Data Acquisition and Analysis Seed 1. Seed Cells Treat 2. Treat with this compound Seed->Treat Harvest 3. Harvest Cells Treat->Harvest Fix 4. Fix in 70% Ethanol Harvest->Fix Stain 5. Stain with PI/RNase A Fix->Stain Acquire 6. Acquire Data on Flow Cytometer Stain->Acquire Analyze 7. Analyze Cell Cycle Distribution Acquire->Analyze

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Pbox-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15, a pyrrolo-1,5-benzoxazepine derivative, is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity in a variety of cancer cell lines.[1][2] It represents a promising therapeutic candidate due to its ability to induce cell death in malignant cells, including those resistant to conventional chemotherapies.[3][4] One of the key mechanisms of this compound is the induction of apoptosis, or programmed cell death, through both the extrinsic and intrinsic pathways.[3][5]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells with compromised membrane integrity. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay

During the initial phases of apoptosis, phosphatidylserine (PS) is exposed on the outer surface of the cell membrane. Annexin V, conjugated to a fluorochrome such as FITC, binds to this exposed PS. Propidium Iodide (PI) is a nucleic acid stain that is excluded by viable cells. In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. This allows for the discrimination of:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

This compound Mechanism of Action in Apoptosis Induction

This compound induces apoptosis through a multi-faceted mechanism that involves both the intrinsic and extrinsic signaling pathways. As a microtubule-targeting agent, it disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2]

Key molecular events in this compound-induced apoptosis include:

  • Upregulation of Death Receptor 5 (DR5): this compound increases the expression of DR5 on the cell surface, sensitizing cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis.[5]

  • Activation of the Extrinsic Pathway: The upregulation of DR5 facilitates the activation of the extrinsic apoptotic pathway, leading to the cleavage and activation of caspase-8.[3]

  • Activation of the Intrinsic Pathway: this compound also triggers the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of caspase-9 and is associated with changes in the expression of Bcl-2 family proteins.[2][6]

  • Caspase Cascade Activation: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1]

Pbox15_Signaling_Pathway Pbox15 This compound Microtubules Microtubule Disruption Pbox15->Microtubules DR5 DR5 Upregulation Pbox15->DR5 Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Pbox15->Intrinsic_Pathway G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

This compound induced apoptosis signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound (prepare stock solution in DMSO)

  • Appropriate cancer cell line (e.g., Jurkat for leukemia, NCI-H929 for multiple myeloma, DLD-1 for colorectal cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Cell Seeding and Culture Pbox15_Treatment 2. This compound Treatment (e.g., 1 µM for 24-48h) Cell_Culture->Pbox15_Treatment Harvest 3. Cell Harvesting Pbox15_Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Resuspend 5. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 6. Add Annexin V-FITC and PI Resuspend->Stain Incubate 7. Incubate (15 min, RT, dark) Stain->Incubate Acquisition 8. Acquire Data on Flow Cytometer Incubate->Acquisition Data_Analysis 9. Data Analysis and Quantification Acquisition->Data_Analysis

Experimental workflow for apoptosis analysis.

Detailed Protocol

1. Cell Seeding and Culture:

  • For suspension cells (e.g., Jurkat, NCI-H929), seed at a density of 0.5 x 10^6 cells/mL in a T-25 flask or 6-well plate.

  • For adherent cells (e.g., DLD-1), seed at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Treatment:

  • Prepare a working solution of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Treat cells with the desired concentration of this compound (a typical starting concentration is 1 µM).[1][3]

  • Include a vehicle control (medium with the same concentration of DMSO as the this compound treated cells).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1][3]

3. Cell Harvesting:

  • Suspension cells: Transfer the cell suspension to a conical tube.

  • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant.

4. Washing and Staining:

  • Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

  • Carefully discard the supernatant.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

5. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer immediately.

  • Set up appropriate forward and side scatter gates to exclude debris.

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

  • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Presentation and Interpretation

The data from the flow cytometry analysis can be presented in dot plots with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent the different cell populations.

QuadrantCell PopulationAnnexin V StainingPI Staining
Lower Left (Q3)Viable CellsNegativeNegative
Lower Right (Q4)Early Apoptotic CellsPositiveNegative
Upper Right (Q2)Late Apoptotic/Necrotic CellsPositivePositive
Upper Left (Q1)Necrotic CellsNegativePositive
Example Quantitative Data

The following tables summarize hypothetical data from experiments with different cell lines treated with this compound.

Table 1: Apoptosis in Jurkat Cells Treated with 1 µM this compound

Treatment Time% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
0 h (Control)95.2 ± 1.52.5 ± 0.51.8 ± 0.30.5 ± 0.1
24 h60.8 ± 3.225.4 ± 2.112.3 ± 1.81.5 ± 0.4
48 h35.1 ± 4.538.7 ± 3.524.6 ± 2.91.6 ± 0.5

Table 2: Apoptosis in NCI-H929 Multiple Myeloma Cells Treated with 1 µM this compound for 24 hours [3]

Cell Line% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
NCI-H929 (Control)94.5 ± 2.13.1 ± 0.82.4 ± 0.5
NCI-H929 (1 µM this compound)64.8 ± 2.120.5 ± 1.514.7 ± 1.2

Table 3: Apoptosis in DLD-1 Colorectal Cancer Cells Treated with this compound for 48 hours [2]

This compound Concentration% Viable Cells% Apoptotic Cells (Early + Late)
0 µM (Control)96.3 ± 1.83.7 ± 0.6
1 µM70.2 ± 3.929.8 ± 3.2
5 µM45.6 ± 5.154.4 ± 4.8

Troubleshooting

IssuePossible CauseSolution
High background staining in negative controlInadequate washingIncrease the number of wash steps.
Cell death during preparationHandle cells gently and keep them on ice.
Weak Annexin V signalInsufficient calcium in binding bufferEnsure the binding buffer contains adequate CaCl2.
Low level of apoptosisIncrease this compound concentration or incubation time.
High PI staining in viable cellsMembrane damage during harvestingUse a lower trypsin concentration or shorter incubation time.
Gating strategy is incorrectAdjust forward and side scatter gates to exclude dead cells and debris.

Conclusion

The Annexin V/PI staining method coupled with flow cytometry is a robust and reliable technique for quantifying apoptosis induced by this compound. This protocol provides a framework for researchers to investigate the pro-apoptotic effects of this compound in various cancer cell models. The ability to distinguish between different stages of cell death provides valuable insights into the kinetics and mechanisms of this compound action, aiding in its preclinical evaluation as a potential anti-cancer therapeutic.

References

Pbox-15 and TRAIL Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells while sparing most normal cells.[1][2] However, many cancer cells exhibit resistance to TRAIL-mediated apoptosis.[3][4] Overcoming this resistance is a key challenge in harnessing the full therapeutic potential of TRAIL. The novel microtubule-targeting agent, Pbox-15, has been shown to sensitize cancer cells to TRAIL-induced apoptosis, offering a promising combination therapy strategy.[5][6]

These application notes provide an overview of the mechanisms underlying the synergistic pro-apoptotic effect of this compound and TRAIL combination therapy and offer detailed protocols for key experiments to evaluate this therapeutic approach.

Mechanism of Action

The combination of this compound and TRAIL enhances apoptosis in cancer cells through a multi-faceted mechanism involving both the extrinsic and intrinsic apoptotic pathways.[5] this compound primes the cancer cells for TRAIL-induced cell death by:

  • Upregulating Death Receptor 5 (DR5): this compound increases the cell surface expression of DR5, the receptor for TRAIL, thereby amplifying the apoptotic signal initiated by TRAIL binding.[5][6]

  • Activating the Caspase Cascade: The combination therapy leads to robust activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[5][7] Caspase-8 activation is a hallmark of the extrinsic pathway, while caspase-9 activation signifies the involvement of the intrinsic (mitochondrial) pathway.

  • Downregulating Survival Proteins: this compound, alone and in combination with TRAIL, reduces the expression of several key anti-apoptotic proteins, including c-FLIP (cellular FLICE-like inhibitory protein), Mcl-1 (myeloid cell leukemia-1), and Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-2.[5][7] The downregulation of these survival proteins lowers the threshold for apoptosis induction.

  • Inducing Mitochondrial Dysfunction: The combination therapy leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway that precedes the release of pro-apoptotic factors like cytochrome c.[5]

Data Presentation

The following tables summarize quantitative data from studies on this compound and TRAIL combination therapy in acute lymphoblastic leukaemia (ALL) cell lines.

Table 1: IC50 Values of this compound in ALL Cell Lines

Cell LineCell TypeIC50 (µM)
JurkatT cell ALL0.13
CEMT cell ALL0.15
Nalm-6B cell ALL0.13
RehB cell ALL0.15
Data represents the concentration of this compound that results in a 50% reduction in cell viability.[5]

Table 2: Apoptosis Induction by this compound and TRAIL in ALL Cell Lines

Cell LineTreatment (24h)% Apoptotic Cells (Mean ± SEM)
Jurkat Vehicle~2%
TRAIL (100 ng/ml)<7%
This compound (1 µM)20-25%
This compound (1 µM) + TRAIL (20 ng/ml)38.1 ± 5.0%
Nalm-6 Vehicle~2%
TRAIL (100 ng/ml)<7%
This compound (1 µM)20-25%
This compound (1 µM) + TRAIL (20 ng/ml)34.9 ± 1.6%
Apoptosis was quantified by flow cytometry as the percentage of cells with sub-G0/G1 DNA content.[5][8]

Signaling Pathway and Experimental Workflow Diagrams

Pbox15_TRAIL_Signaling Pbox15 This compound DR5 DR5 Pbox15->DR5 Upregulates cFLIP c-FLIP Pbox15->cFLIP Downregulates SurvivalProteins Mcl-1, IAPs Pbox15->SurvivalProteins Downregulates TRAIL TRAIL TRAIL->DR5 Binds DISC DISC Formation DR5->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cFLIP->Caspase8 Inhibits tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SurvivalProteins->Mitochondrion Inhibits

Caption: this compound and TRAIL Signaling Pathway.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound and/or TRAIL Start->Treatment Incubation Incubate (e.g., 24-48h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Assess Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Harvest->Apoptosis Quantify Apoptosis Caspase Caspase Activity Assay (e.g., Caspase-Glo) Harvest->Caspase Measure Caspase Activity Western Western Blot Analysis Harvest->Western Analyze Protein Levels Proteins Analyze Protein Expression: - DR5 - Caspases - c-FLIP, Mcl-1, IAPs Western->Proteins

Caption: Experimental Workflow for Evaluating Combination Therapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound and/or TRAIL on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in a suitable solvent, e.g., ethanol)

  • Recombinant human TRAIL

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[10]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and TRAIL in culture medium.

  • Treat the cells with various concentrations of this compound, TRAIL, or the combination. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic cells based on DNA content.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells (approximately 5 x 10⁵ cells per sample) by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. Apoptotic cells will appear in the sub-G₀/G₁ phase of the cell cycle histogram due to their fragmented DNA content.[5]

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of the key executioner caspases, caspase-3 and -7.

Materials:

  • Treated and control cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent (Promega)[13]

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat as described in the cell viability assay protocol.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.[13]

  • The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the this compound and TRAIL signaling pathway.

Materials:

  • Treated and control cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • DR5

    • Caspase-8 (full-length and cleaved)

    • Caspase-9 (full-length and cleaved)

    • Caspase-3 (full-length and cleaved)

    • PARP (full-length and cleaved)

    • c-FLIP

    • Mcl-1

    • XIAP

    • GAPDH or β-tubulin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels. Cleavage of caspases and PARP are indicative of apoptosis.[14][15]

References

Application Notes & Protocols: Synergistic Application of Pbox-15 and Imatinib in Gastrointestinal Stromal Tumor (GIST) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2] The standard first-line therapy for advanced GIST is imatinib, a selective inhibitor of c-KIT.[1][3] While imatinib has significantly improved patient survival, its efficacy is often limited by the development of primary or secondary resistance.[2][4] This necessitates the exploration of novel therapeutic strategies to enhance treatment response and overcome resistance. This compound, a novel pyrrolo-1,5-benzoxazepine, has emerged as a promising agent that acts synergistically with imatinib to induce apoptosis in both imatinib-sensitive and -resistant GIST cells.[5]

These application notes provide a summary of the mechanism, quantitative effects, and detailed protocols for studying the combined effect of this compound and imatinib in GIST cell lines.

Mechanism of Synergistic Action

The combination of this compound and imatinib leverages a dual-pronged attack on critical GIST survival pathways. Imatinib directly inhibits the ATP-binding pocket of the c-KIT receptor, suppressing its kinase activity and downstream signaling.[3] this compound, a microtubule-targeting agent, complements this action by inducing apoptosis through a distinct mechanism that also converges on c-KIT stability.[3][5]

This compound reduces the expression of casein kinase II (CKII), an enzyme that regulates the HSP90 co-chaperone, CDC37.[1][5] The downregulation of CDC37 disrupts the chaperone support for c-KIT, leading to its degradation.[3][5] This combined action results in a more profound and sustained inhibition of c-KIT signaling than either agent alone. Furthermore, the combination therapy significantly downregulates the anti-apoptotic protein Mcl-1 and enhances the cleavage of caspase-3 and PARP, leading to a potent synergistic induction of apoptosis.[3][5]

GIST_Signaling_Pathway cluster_PBOX15 This compound Action cluster_Imatinib Imatinib Action cluster_KIT KIT Signaling Axis cluster_Apoptosis Apoptotic Response Pbox15 This compound CKII CKII Pbox15->CKII inhibits CDC37 CDC37 CKII->CDC37 regulates HSP90 HSP90 CDC37->HSP90 co-chaperone cKIT c-KIT Receptor HSP90->cKIT stabilizes Imatinib Imatinib Imatinib->cKIT inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) cKIT->Downstream Mcl1 Mcl-1 Downstream->Mcl1 inhibits Apoptosis Apoptosis Downstream->Apoptosis inhibits Caspase3 Caspase-3 Activation Mcl1->Caspase3 inhibits Caspase3->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays A Culture GIST Cell Lines (e.g., GIST-T1, GIST-T1-Juke) B Seed Cells in Plates (96-well or 6-well) A->B C Treat with Imatinib, this compound, or Combination B->C D Cell Viability Assay (AlamarBlue, 48h) C->D E Protein Lysate Preparation C->E G Apoptosis Assay (Caspase-Glo 3/7, 24-48h) C->G F Western Blot Analysis (p-KIT, CDC37, Mcl-1, Caspases) E->F

References

Pbox-15 in Combination with 5-Fluorouracil: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the pre-clinical research on the combination of Pbox-15 and 5-fluorouracil (5-FU) in colorectal cancer models. It includes detailed application notes, experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction

This compound (pyrrolo-1,5-benzoxazepine-15) is a novel tubulin-depolymerizing agent that has demonstrated pro-apoptotic activity in various human tumor cell types, with minimal toxicity to normal cells[1]. 5-fluorouracil (5-FU) is a widely used chemotherapeutic agent in the treatment of solid tumors, including colorectal cancer. Research has explored the potential synergistic effects of combining this compound with 5-FU to enhance anti-cancer efficacy. This document outlines the key findings and methodologies from a pivotal study investigating this combination in colorectal cancer cell lines.

Data Presentation

The synergistic effect of combining this compound and 5-fluorouracil was evaluated in the DLD-1 human colorectal cancer cell line. The combination index (CI) was calculated to determine the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the extent of dose reduction possible for each drug in a combination to achieve a given effect.

Cell LineDrug CombinationCombination Index (CI)Dose Reduction Index (DRI) for 5-FUDose Reduction Index (DRI) for this compoundReference
DLD-1This compound + 5-FU< 1.0 (Strong Synergy)> 1> 1[1]

Table 1: Synergistic effects of this compound and 5-fluorouracil in the DLD-1 colorectal cancer cell line. A combination index of less than 1.0 indicates a strong synergistic interaction between the two compounds[1].

Signaling Pathway

The combination of this compound and 5-fluorouracil has been shown to enhance anti-proliferative effects in colorectal cancer cells. The synergistic interaction involves the upregulation of the pro-apoptotic protein Bax[1]. This suggests that the combination therapy pushes the cancer cells towards apoptosis more effectively than either agent alone.

Pbox15 This compound Bax Bax (pro-apoptotic) Pbox15->Bax FU5 5-Fluorouracil FU5->Bax Apoptosis Apoptosis Bax->Apoptosis

This compound and 5-FU signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the combination of this compound and 5-fluorouracil.

Cell Culture
  • Cell Lines: DLD-1 and HT-29 human colorectal cancer cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of this compound and 5-FU, both alone and in combination.

cluster_0 Experimental Workflow A Seed DLD-1 or HT-29 cells in 96-well plates B Incubate for 24 hours A->B C Treat with this compound, 5-FU, or combination B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, 5-FU, or the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is used to determine the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, p38 MAPK, JNK, and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Treat cells as described for Western Blotting and prepare cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the release of the pNA chromophore.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the control.

Conclusion

The combination of this compound and 5-fluorouracil demonstrates a strong synergistic anti-proliferative effect in colorectal cancer cells. The underlying mechanism appears to involve the upregulation of the pro-apoptotic protein Bax. The provided protocols offer a framework for researchers to further investigate this promising combination therapy. It is important to note that a previous study on a similar topic was retracted due to data manipulation, underscoring the importance of rigorous and reproducible research in this area[2]. The findings presented here are based on a subsequent, independent publication[1].

References

Application Notes and Protocols for Pbox-15

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Pbox-15 Storage and Stability Conditions

For: Researchers, scientists, and drug development professionals.

Introduction

This compound, a pyrrolo-1,5-benzoxazepine derivative, is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity in a variety of cancer cell lines, including those resistant to conventional chemotherapeutics. As a compound of interest in drug development, understanding its storage requirements and stability profile is critical for ensuring the integrity and reproducibility of experimental results. These application notes provide a summary of the recommended storage conditions for this compound and a general protocol for assessing its stability under various stress conditions.

Data Presentation: Storage and Stability of this compound

While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes the recommended storage conditions based on available product information. Researchers are advised to perform their own stability studies for long-term storage and specific solvent systems.

ParameterConditionNotes
Storage Temperature (Powder) -20°C[1][2]Recommended for long-term storage of the solid compound. One vendor also suggests 2-8°C, which may be suitable for short-term storage.
Storage Temperature (In Solvent) -80°C[1]For stock solutions, storage at -80°C is recommended to maintain stability.
Recommended Solvents DMSOThis compound is soluble in DMSO. The stability in other solvents should be experimentally determined.
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1]Avoid contact with these materials to prevent degradation.[1]
Chemical Stability Stable under recommended storage conditions[1]Specific shelf-life data is not readily available and should be determined empirically.

Experimental Protocols: this compound Stability Assessment

To ensure the integrity of this compound in experimental settings, it is crucial to perform stability studies. The following is a general protocol for conducting forced degradation studies, which can be adapted to assess the stability of this compound in a specific formulation or solvent system. This protocol is based on general principles outlined by the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (solid powder and stock solution in a validated solvent like DMSO)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated HPLC column (e.g., C18)

Methodology:

  • Preparation of this compound Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid this compound powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

    • Monitor the peak area of this compound and the appearance of any new peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Determine the rate of degradation under each condition.

    • Characterize any significant degradation products using techniques like mass spectrometry if necessary.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

This compound is known to induce apoptosis in cancer cells through its action as a microtubule-targeting agent. This leads to cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways.

Pbox15_Apoptosis_Pathway Pbox15 This compound Microtubules Microtubule Depolymerization Pbox15->Microtubules DR5_Upregulation Upregulation of Death Receptor 5 (DR5) Pbox15->DR5_Upregulation G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Intrinsic_Pathway Intrinsic Apoptotic Pathway G2M_Arrest->Intrinsic_Pathway TRAIL_Binding TRAIL Binding DR5_Upregulation->TRAIL_Binding Extrinsic_Pathway Extrinsic Apoptotic Pathway TRAIL_Binding->Extrinsic_Pathway Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase8->Intrinsic_Pathway Crosstalk Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Intrinsic_Pathway->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pbox15_Stability_Workflow Start Start: this compound Sample Preparation Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress_Conditions Incubation Incubation at Defined Time Points and Temperatures Stress_Conditions->Incubation Sampling Sample Withdrawal and Neutralization (if applicable) Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis: - % this compound Remaining - Degradation Product Profiling HPLC_Analysis->Data_Analysis End End: Stability Profile Determination Data_Analysis->End

References

Application Notes and Protocols for Screening Pbox-15 Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell viability assays for the screening and characterization of the novel anti-cancer agent, Pbox-15. Detailed protocols for colorimetric metabolic assays and flow cytometry-based apoptosis detection are provided to ensure robust and reproducible results.

Introduction to this compound

This compound is a novel microtubule-targeting agent that has demonstrated potent pro-apoptotic activity in a variety of human tumor cell types, while exhibiting minimal toxicity towards normal cells.[1][2] Its mechanism of action involves the induction of both the extrinsic and intrinsic apoptotic pathways. This compound upregulates Death Receptor 5 (DR5) and potentiates TRAIL-mediated apoptosis in a caspase-8-dependent manner.[1][3] It also influences the intrinsic pathway through the regulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization and cytochrome c release.[4]

Overview of Recommended Cell Viability Assays

To effectively screen for the cytotoxic and apoptotic effects of this compound, a combination of assays is recommended:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability and proliferation.[5] This assay is suitable for high-throughput screening of this compound's effect on cell growth.

  • Annexin V/PI Staining: A flow cytometry-based assay that specifically identifies apoptotic and necrotic cells.[6][7][8] This assay is crucial for confirming that this compound-induced cell death occurs via apoptosis.

Data Presentation

Quantitative data from this compound screening should be summarized in clear and concise tables to facilitate comparison between different cell lines, concentrations, and treatment durations.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
NCI-H92912464.8 ± 2.1
KMS1112467.3 ± 0.6
RPMI822612474.7 ± 3.6
U26612486.3 ± 2.0

Data presented is adapted from a study by Maginn et al., 2011, and represents the percentage of viable cells relative to an untreated control.[1]

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineThis compound Concentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
NCI-H92912435.2 ± 2.1As per experimental results
U26612413.7 ± 2.0As per experimental results

Data presented is adapted from a study by Maginn et al., 2011.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[5][9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol for Suspension Cells:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and immediately add the this compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[10]

  • Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Resuspend the pellet and measure the absorbance as described for adherent cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][11]

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Visualizations

Pbox15_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pbox15 This compound DR5 Death Receptor 5 (DR5) Upregulation Pbox15->DR5 Bcl2 Bcl-2 Family Regulation (e.g., Mcl-1 down) Pbox15->Bcl2 Casp8 Caspase-8 Activation DR5->Casp8 TRAIL TRAIL TRAIL->DR5 Apoptosis_Extrinsic Apoptosis Casp8->Apoptosis_Extrinsic Casp8->Bcl2 Bid cleavage Mito Mitochondrion MMP Mitochondrial Membrane Depolarization Mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosis_Intrinsic Apoptosis CytC->Apoptosis_Intrinsic Bcl2->Mito

Caption: this compound induced apoptosis signaling pathways.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read end End read->end

Caption: MTT cell viability assay workflow.

AnnexinV_PI_Workflow start Start harvest Harvest Treated Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Annexin V/PI apoptosis assay workflow.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Pbox-15 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15, a pyrrolo-1,5-benzoxazepine derivative, is a potent microtubule-targeting agent that has demonstrated significant anti-cancer and immunomodulatory properties.[1][2][3] It functions by inhibiting tubulin polymerization, leading to the disruption of the microtubule network, which is crucial for various cellular processes including cell division, migration, and signaling.[1][4] These application notes provide a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound, enabling the visualization and quantification of its effects on the microtubule cytoskeleton. Additionally, we summarize the impact of this compound on microtubule dynamics and related signaling pathways.

Overview of this compound's Effect on Microtubules

This compound exerts its biological effects primarily through direct interaction with tubulin, the fundamental protein subunit of microtubules. It has been shown to bind to tubulin at a site that partially overlaps with the colchicine-binding site, thereby inhibiting the polymerization of tubulin into microtubules.[5] This leads to a significant reduction in the cellular pool of polymerized microtubules and a corresponding increase in the concentration of soluble tubulin dimers.[4]

The disruption of microtubule dynamics by this compound has been observed to have several downstream consequences, including:

  • Inhibition of T-cell migration: this compound severely impairs the ability of T-lymphocytes to polarize and migrate, a process highly dependent on a dynamic microtubule network.[1]

  • Induction of apoptosis and cell cycle arrest: In various cancer cell lines, including acute lymphoblastic leukemia and multiple myeloma, this compound has been shown to induce G2/M cell cycle arrest and apoptosis.[2][6]

  • Alteration of tubulin post-translational modifications (PTMs): Treatment with this compound has been associated with a decrease in the levels of acetylated and tyrosinated tubulin, which are markers of stable microtubules.[1][4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data representing the expected effects of this compound on microtubule organization as observed through quantitative immunofluorescence analysis. These values are derived from qualitative descriptions in the literature and serve as a guide for expected experimental outcomes.

Treatment GroupMean Microtubule Length (µm)Microtubule Density (A.U.)Mean Fluorescence Intensity (A.U.)
Vehicle Control15.2 ± 2.51.00 ± 0.12210 ± 35
This compound (100 nM)8.7 ± 1.80.55 ± 0.09115 ± 28
This compound (500 nM)4.1 ± 1.10.21 ± 0.0558 ± 15

A.U. = Arbitrary Units

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture your cells of interest (e.g., Jurkat T-cells, HeLa cells) on sterile glass coverslips in a 24-well plate until they reach 60-70% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 100 nM, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the existing medium from the cells and replace it with the this compound or vehicle control-containing medium.

  • Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Immunofluorescence Staining of Microtubules

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh) or ice-cold Methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody (diluted in Blocking Buffer)

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488), diluted in Blocking Buffer

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

Procedure:

  • Fixation:

    • For PFA fixation: After treatment, gently aspirate the culture medium and wash the cells twice with PBS. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • For Methanol fixation: After treatment, gently aspirate the culture medium and wash the cells twice with PBS. Add 1 mL of ice-cold methanol to each well and incubate for 10 minutes at -20°C.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixation only): Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Aspirate the Blocking Buffer and add the diluted primary anti-α-tubulin antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Add the diluted fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Add DAPI solution to the cells and incubate for 5 minutes at room temperature, protected from light.

  • Mounting: Wash the cells once with PBS. Carefully remove the coverslips from the wells and mount them on glass slides using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network (e.g., Alexa Fluor 488 channel) and nuclei (DAPI channel).

Image Analysis and Quantification
  • Acquire images using consistent microscope settings (e.g., laser power, exposure time, gain) for all experimental groups.

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify microtubule parameters.

  • Microtubule Length: Trace individual microtubules or use automated plugins to measure their length.

  • Microtubule Density: Measure the total area or integrated intensity of the tubulin signal within a defined region of interest (e.g., the whole cell).

  • Fluorescence Intensity: Measure the mean fluorescence intensity of the tubulin signal per cell.

  • Normalize the data to the vehicle control group and perform statistical analysis.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Immunofluorescence Staining cluster_3 Analysis cell_culture Cell Culture on Coverslips pbox_treatment This compound or Vehicle Treatment cell_culture->pbox_treatment fixation Fixation (PFA or Methanol) pbox_treatment->fixation permeabilization Permeabilization (if PFA) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging quantification Image Quantification imaging->quantification G Pbox15 This compound Tubulin α/β-Tubulin Dimers Pbox15->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization GEFH1_inactive GEF-H1 (Inactive) (Bound to Microtubules) Microtubules->GEFH1_inactive Sequesters GEFH1_active GEF-H1 (Active) Microtubules->GEFH1_active Depolymerization Releases RhoA_GDP RhoA-GDP (Inactive) GEFH1_active->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin Actin Cytoskeleton (Stress Fibers) ROCK->Actin Regulates Migration T-Cell Migration Actin->Migration Alters Dynamics

References

Application Notes and Protocols for In Vivo Studies of Pbox-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pbox-15, a novel pyrrolo-1,5-benzoxazepine, is a microtubule-targeting agent that has demonstrated significant pro-apoptotic activity in a variety of cancer cell lines, including those resistant to standard chemotherapies. Its mechanism of action involves the induction of G2/M cell cycle arrest and the activation of apoptotic pathways. While extensive in vitro data highlights its potential as an anti-cancer therapeutic, in vivo evaluation is a critical next step in its preclinical development.

These application notes provide a comprehensive overview of the available information on this compound and related compounds, along with detailed protocols to guide the design and execution of in vivo studies using animal models.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism. As a microtubule-targeting agent, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This is followed by the induction of apoptosis through both the extrinsic and intrinsic pathways. Key molecular events include the upregulation of death receptors, such as DR5, and the activation of caspases.[1] this compound has also been shown to synergistically enhance the apoptotic effects of other anti-cancer agents, such as imatinib and TRAIL.[1][2]

Signaling Pathway

The signaling pathway of this compound involves the disruption of microtubule function, leading to mitotic arrest. This arrest triggers a signaling cascade that culminates in apoptosis. The upregulation of death receptor 5 (DR5) suggests an enhancement of the extrinsic apoptotic pathway, making cancer cells more susceptible to apoptosis induced by ligands like TRAIL.

Pbox15_Signaling_Pathway Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DR5 Death Receptor 5 (DR5) Upregulation G2M_Arrest->DR5 Extrinsic_Pathway Extrinsic Pathway Apoptosis->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Apoptosis->Intrinsic_Pathway Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 Activation Intrinsic_Pathway->Caspase3 DR5->Extrinsic_Pathway Caspase8->Caspase3 Caspase3->Apoptosis Execution

Caption: this compound signaling pathway leading to apoptosis.

Data Presentation

In Vitro Efficacy of PBOX Compounds
Cell LineCancer TypePBOX CompoundIC50 (µM)Reference
MCF-7Breast Cancer (ER+)PBOX-61.0 - 2.3[2]
T-47-DBreast Cancer (ER+)PBOX-61.0 - 2.3[2]
MDA-MB-231Breast Cancer (ER-)PBOX-61.0 - 2.3[2]
SK-BR-3Breast Cancer (HER2+)PBOX-61.0 - 2.3[2]
In Vivo Efficacy of PBOX-6 (Data for this compound Not Available)
Animal ModelCancer TypePBOX CompoundDosageAdministration RouteTumor Growth InhibitionReference
Mouse Mammary CarcinomaBreast CancerPBOX-67.5 mg/kgIntratumouralStatistically significant (p=0.04)[2]
CML Mouse Model (T315I Bcr-Abl mutant)Chronic Myeloid LeukemiaPBOX-6Not SpecifiedNot SpecifiedEffective[3]
Neuroblastoma XenograftNeuroblastomaPBOX-6Not SpecifiedNot SpecifiedEffective[1]

Experimental Protocols

General Experimental Workflow for In Vivo Studies

InVivo_Workflow Animal_Model Animal Model Selection (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (Specify dose, route, schedule) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, IHC, etc.) Monitoring->Endpoint

Caption: General workflow for in vivo efficacy studies.

Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

1. Animal Model Selection and Acclimatization

  • Animal Strain: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID) are recommended for xenograft studies with human cancer cell lines.

  • Age and Weight: Use mice aged 6-8 weeks with a body weight of 18-22 grams.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment. House them in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Cell Culture and Implantation

  • Cell Lines: Select appropriate human cancer cell lines based on the research question.

  • Cell Preparation: Culture cells in appropriate media and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Randomization

  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

4. This compound Formulation and Administration

  • Formulation (General Guidance): As specific formulation details for this compound are not publicly available, a formulation development study is recommended. A common starting point for hydrophobic compounds is a vehicle consisting of DMSO, Cremophor EL, and saline. For example, dissolve this compound in DMSO (e.g., 10% of final volume), then add Cremophor EL (e.g., 10% of final volume), and finally bring to the final volume with sterile saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Dosage (General Guidance): Based on the in vivo data for the related compound PBOX-6 (7.5 mg/kg), a dose-ranging study for this compound is recommended, starting from a lower dose and escalating to determine the maximum tolerated dose (MTD).

  • Administration Route: Intratumoural administration has been reported for PBOX-6.[2] Other common routes for preclinical studies include intraperitoneal (i.p.) and intravenous (i.v.) injection. The choice of route should be based on the desired pharmacokinetic profile and therapeutic application.

  • Treatment Schedule: The treatment schedule should be determined based on the MTD and pharmacokinetic studies. A typical schedule could be daily, every other day, or weekly injections for a specified duration (e.g., 2-4 weeks). The control group should receive the vehicle only.

5. Monitoring and Endpoint Analysis

  • Tumor Growth and Body Weight: Continue to monitor tumor volume and body weight of the mice 2-3 times per week throughout the study.

  • Toxicity Assessment: Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of significant distress. At the endpoint, euthanize the mice, and excise the tumors.

  • Data Analysis: Measure the final tumor weight and volume. A portion of the tumor can be fixed in formalin for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and another portion can be snap-frozen for molecular analysis (e.g., Western blot for signaling pathway proteins).

Protocol 2: Preliminary In Vivo Toxicity Assessment

1. Animal Model

  • Use healthy, non-tumor-bearing mice of the same strain and age as in the efficacy studies.

2. Dose Escalation Study

  • Administer single doses of this compound at escalating concentrations to different groups of mice (n=3-5 per group).

  • Start with a dose significantly lower than the anticipated therapeutic dose and increase it in subsequent groups.

3. Monitoring

  • Observe the animals for at least 14 days after administration.

  • Record daily clinical observations, including changes in body weight, food and water consumption, and any signs of morbidity or mortality.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

  • Collect blood for hematology and clinical chemistry analysis.

  • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

4. Maximum Tolerated Dose (MTD) Determination

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This dose can then be used to guide the design of repeated-dose toxicity and efficacy studies.

Protocol 3: Pharmacokinetic (PK) Study

1. Animal Model and Cannulation

  • Use healthy mice, preferably with jugular vein cannulation for serial blood sampling.

2. This compound Administration

  • Administer a single dose of this compound via the intended therapeutic route (e.g., i.v. or i.p.).

3. Blood Sampling

  • Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process the blood to obtain plasma and store it at -80°C until analysis.

4. Bioanalysis

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic Analysis

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Conclusion

The available data, primarily from in vitro studies and in vivo studies of the related compound PBOX-6, strongly suggest that this compound holds promise as a novel anti-cancer agent. The protocols outlined above provide a framework for conducting the necessary in vivo studies to further evaluate its efficacy, safety, and pharmacokinetic profile. Rigorous and well-designed animal studies are essential to advance the preclinical development of this compound and to determine its potential for clinical translation. Researchers should adapt and optimize these general protocols based on their specific research objectives and the characteristics of this compound that will be determined through further experimentation.

References

Troubleshooting & Optimization

Pbox-15 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Pbox-15 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Pyrrolo-1,5-benzoxazepine-15, is a novel anti-cancer agent that targets microtubules.[1] Its primary mechanism involves inhibiting the assembly of tubulin, leading to microtubule depolymerization.[2][3] This disruption of the microtubule network causes cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[4][5]

Q2: What are the known solubility properties of this compound?

Q3: Why does this compound precipitate when I add it to my cell culture medium?

A3: Precipitation occurs because this compound is a hydrophobic compound.[7][8] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous environment like cell culture medium or phosphate-buffered saline (PBS), the compound may "crash out" of solution if the final concentration of the organic co-solvent (DMSO) is too low to maintain its solubility.

Q4: What is the recommended storage condition for this compound?

A4: this compound powder should be stored at 2-8°C. For long-term storage, it is advisable to store stock solutions in DMSO at -20°C or -80°C.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This guide addresses specific issues that may arise during the preparation and use of this compound in experimental settings.

Problem 1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS).

  • Cause: Direct dissolution of this compound in aqueous solutions is not feasible due to its high hydrophobicity.

  • Solution: this compound must first be dissolved in a suitable organic solvent. The most commonly recommended solvent is 100% DMSO to create a high-concentration stock solution.

Problem 2: When I dilute my DMSO stock solution into my cell culture medium, a precipitate forms immediately.

  • Cause 1: "Shock" Precipitation. Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous medium can cause localized high concentrations of this compound that immediately precipitate before they can disperse.

  • Solution 1: Step-wise Dilution & Proper Mixing. Instead of adding the stock directly to the final volume, perform a serial dilution. Crucially, add the DMSO stock to a small volume of medium while vortexing or swirling gently to ensure rapid and even dispersion. See the detailed protocol below.

  • Cause 2: Final DMSO Concentration is Too Low. The final concentration of DMSO in your working solution may be insufficient to keep this compound solubilized.

  • Solution 2: Adjust Final DMSO Concentration. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% (v/v) is generally well-tolerated by most cell lines and can help maintain the solubility of hydrophobic compounds. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Cause 3: Exceeding the Solubility Limit. The intended final concentration of this compound in the aqueous medium may be above its solubility limit, even with a co-solvent.

  • Solution 3: Re-evaluate Working Concentration. If precipitation persists, you may need to lower the final working concentration of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonym 4-Acetoxy-5-(1-naphthyl)naphtho[2,3-b]pyrrolo[2,1-d][1][9]oxazepine
Molecular Formula C₂₈H₁₉NO₃
Molecular Weight 417.46 g/mol
Appearance White to beige powder
Storage Temperature 2-8°C

Table 2: this compound Solubility Data

SolventConcentrationObservationsReference
DMSO 15 mg/mLClear solution
Water Not AvailablePoorly soluble[6]
Ethanol Not Available------
PBS Not AvailablePoorly soluble---

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a reliable method for preparing this compound solutions for use in typical cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous/cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure: Preparing a 10 mM Stock Solution

  • Calculate Mass: Determine the mass of this compound powder needed. For a 10 mM stock solution (MW = 417.46 g/mol ), you need 4.175 mg per 1 mL of DMSO.

  • Weigh Powder: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the calculated volume of 100% DMSO to the powder.

  • Ensure Complete Dissolution: Vortex the tube for 1-2 minutes until the solution is completely clear. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Procedure: Preparing a 1 µM Working Solution in Cell Culture Medium

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Recommended):

    • Pipette 99 µL of pre-warmed medium into a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Mix immediately by gentle vortexing or flicking the tube. This creates a 100 µM intermediate solution.

  • Final Dilution:

    • Pipette 990 µL of pre-warmed medium into a new sterile tube.

    • Add 10 µL of the 100 µM intermediate solution.

    • Mix thoroughly but gently. This yields a 1 µM working solution with a final DMSO concentration of approximately 0.1%.

  • Vehicle Control: Prepare a control solution by performing the same dilution steps with 100% DMSO instead of the this compound stock solution.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex until clear (e.g., 10 mM Stock) add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C dissolve->aliquot intermediate 5. Create Intermediate Dilution in warm medium (e.g., 100 µM) aliquot->intermediate Use Stock final_dilution 6. Perform Final Dilution in warm medium (e.g., 1 µM) intermediate->final_dilution add_to_cells 7. Add to cell culture final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitate observed in aqueous medium? q1 Did you dissolve this compound in 100% DMSO first? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Did you add the DMSO stock dropwise while vortexing? ans1_yes->q2 sol1 Solution: Prepare a concentrated stock solution in 100% DMSO. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is the final DMSO concentration <0.1%? ans2_yes->q3 sol2 Solution: Add stock to medium slowly with constant mixing to avoid shock precipitation. ans2_no->sol2 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Solution: Consider increasing final DMSO to 0.1-0.5% (v/v). Remember vehicle control. ans3_yes->sol3 end_node If precipitation persists, lower the final this compound working concentration. ans3_no->end_node

Caption: Troubleshooting logic for this compound precipitation.

pbox15_pathway cluster_cell Cancer Cell pbox15 This compound tubulin Tubulin Monomers pbox15->tubulin Inhibits polymerization microtubules Microtubule Network pbox15->microtubules Causes depolymerization dr5 Upregulation of DR5 pbox15->dr5 mcl1 Downregulation of Mcl-1 pbox15->mcl1 tubulin->microtubules Polymerization g2m G2/M Arrest microtubules->g2m Disruption leads to cas8 Caspase-8 Activation g2m->cas8 cas9 Caspase-9 Activation g2m->cas9 cas3 Caspase-3 Activation cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis dr5->cas8 Extrinsic Pathway mcl1->cas9 Inhibition Removed

Caption: Simplified this compound signaling pathway.

References

Pbox-15 Technical Support Center: Troubleshooting Precipitation and Experimental Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Pbox-15 in cell culture. It addresses common issues, particularly precipitation, and offers detailed protocols and FAQs to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or pyrrolo-1,5-benzoxazepine-15, is a novel microtubule-targeting agent. It functions by inhibiting the assembly of tubulin, a critical component of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in a variety of cancer cell lines.[1] this compound has been shown to be effective even in multi-drug resistant cancer cells.

Q2: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture medium can be attributed to several factors:

  • Poor Solubility: While this compound is soluble in DMSO, its aqueous solubility is limited. Adding a concentrated DMSO stock solution directly to the aqueous cell culture medium without proper mixing can cause the compound to precipitate out.

  • High Concentration: Using a final concentration of this compound that exceeds its solubility limit in the cell culture medium will lead to precipitation.

  • Temperature Fluctuations: Temperature shifts can affect the solubility of compounds in the medium. For instance, moving a plate from a warm incubator to a cooler microscope stage could potentially induce precipitation.

  • Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

To prevent precipitation, it is crucial to follow proper stock solution preparation and dilution techniques. Here are some key recommendations:

  • Prepare a High-Concentration Stock in DMSO: this compound is soluble in DMSO at a concentration of 15 mg/mL. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.

  • Stepwise Dilution: When preparing your working solution, perform a serial dilution of the DMSO stock in pre-warmed cell culture medium. Avoid adding the concentrated DMSO stock directly to the final volume of medium.

  • Thorough Mixing: Ensure thorough but gentle mixing after each dilution step to facilitate the dispersion of the compound.

  • Control DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture medium for dilutions to minimize temperature-related solubility issues.

Troubleshooting Guide: this compound Precipitation

If you are still encountering precipitation after following the recommended procedures, this guide offers further troubleshooting steps.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to medium. - Stock solution is too concentrated.- Inadequate mixing.- Cold medium.- Prepare a less concentrated intermediate dilution of the this compound stock in pre-warmed medium before adding it to the final culture volume.- Gently vortex or pipette up and down to mix thoroughly after adding the stock solution.- Ensure the cell culture medium is pre-warmed to 37°C.
Precipitate forms over time in the incubator. - Final concentration of this compound is too high for the specific medium and cell type.- Evaporation of medium leading to increased compound concentration.- Test a lower final concentration of this compound.- Ensure proper humidification in the incubator to prevent evaporation. Seal culture plates with parafilm for long-term experiments.
Crystals are visible under the microscope. - this compound has crystallized out of solution.- Discard the current experiment as the effective concentration of this compound is unknown.- Re-prepare the this compound working solution following the detailed protocol, paying close attention to dilution and mixing steps.
Cloudiness or turbidity in the medium. - General medium instability (precipitation of salts or proteins).- this compound precipitation.- Check the medium for any pre-existing precipitate before adding this compound.- If the medium is clear, the issue is likely with the compound. Follow the troubleshooting steps for this compound precipitation.

Experimental Protocols

This compound Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 455.5 g/mol .

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

This compound Working Solution Preparation in Cell Culture Medium

This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium to achieve the desired final concentration (e.g., 1 µM).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, to make a 1 µM final concentration from a 10 mM stock, you can first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.

  • Gently mix the intermediate dilution by pipetting up and down.

  • Add the appropriate volume of the intermediate dilution to your cell culture vessel containing pre-warmed medium to achieve the final desired concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well to get a final concentration of 1 µM.

  • Gently swirl the culture plate or vessel to ensure even distribution of the compound.

  • Return the cells to the incubator.

Signaling Pathways and Experimental Workflow Diagrams

This compound Induced Apoptosis Signaling Pathway

Pbox15_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pbox-15_ext This compound DR5 Death Receptor 5 (DR5) Pbox-15_ext->DR5 Upregulates Procaspase-8 Procaspase-8 DR5->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Pbox-15_int This compound Mcl-1 Mcl-1 Pbox-15_int->Mcl-1 Downregulates Bim Bim Pbox-15_int->Bim Downregulates Mitochondria Mitochondria Mcl-1->Mitochondria Inhibits Bim->Mitochondria Activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Procaspase-9 Procaspase-9 Cytochrome_c->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

This compound Inhibition of Pro-Survival Signaling

Pbox15_Survival_Inhibition This compound Inhibition of Pro-Survival Signaling cluster_ckit C-KIT Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound p-C-KIT Phosphorylated C-KIT This compound->p-C-KIT Inhibits p-Akt Phosphorylated Akt This compound->p-Akt Inhibits C-KIT C-KIT Receptor C-KIT->p-C-KIT Phosphorylation PI3K PI3K p-C-KIT->PI3K Akt Akt PI3K->Akt Activates Akt->p-Akt Phosphorylation Cell_Survival Cell Survival p-Akt->Cell_Survival

Caption: this compound inhibits the C-KIT and PI3K/Akt pro-survival pathways.

Experimental Workflow for this compound Cell-Based Assays

Pbox15_Workflow Experimental Workflow for this compound Cell-Based Assays Start Start Prep_Stock Prepare 10 mM this compound Stock in DMSO Start->Prep_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prep_Working Prepare this compound Working Solution in Pre-warmed Medium Prep_Stock->Prep_Working Incubate_1 Incubate (e.g., 24h) for Cell Adherence Seed_Cells->Incubate_1 Incubate_1->Prep_Working Treat_Cells Treat Cells with This compound Prep_Working->Treat_Cells Incubate_2 Incubate for Desired Time Period Treat_Cells->Incubate_2 Assay Perform Downstream Assays (e.g., Viability, Apoptosis, Western Blot) Incubate_2->Assay End End Assay->End

References

Pbox-15 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential inconsistencies and challenges encountered during experiments with Pbox-15.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel microtubule-targeting agent. Its primary mechanism involves the depolymerization of microtubules, which disrupts the microtubule network within cells.[1][2][3] This disruption leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death) in a variety of cancer cell lines.[1][4][5]

Q2: Which apoptotic pathways are activated by this compound?

This compound has been shown to activate both the extrinsic and intrinsic apoptotic pathways.[1][6] It can upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis (extrinsic pathway).[1][6][7] Activation of the intrinsic pathway is evidenced by the depolarization of the mitochondrial inner membrane and involvement of Bcl-2 family proteins.[1][8] In some cell lines, this compound-induced apoptosis is caspase-8 dependent.[1][6]

Q3: Why am I observing different levels of apoptosis across different cell lines treated with the same concentration of this compound?

The apoptotic response to this compound can vary significantly between different cell lines.[1] This variability can be attributed to several factors, including:

  • Expression levels of key proteins: Differences in the basal expression levels of proteins involved in the apoptotic pathways (e.g., DR5, Bcl-2 family proteins, caspases) can influence sensitivity to this compound.[1]

  • Cell cycle kinetics: The rate of cell division and the duration of the G2/M phase can differ, affecting the efficacy of a microtubule-targeting agent.

  • Drug resistance mechanisms: Pre-existing or acquired resistance mechanisms in certain cell lines can dampen the apoptotic response.

Q4: Can this compound be used in combination with other therapeutic agents?

Yes, studies have shown that this compound can act synergistically with other agents. For instance, it has been shown to enhance the apoptotic effects of TRAIL in multiple myeloma and acute lymphoblastic leukaemia cells.[1][7] It also enhances the efficacy of imatinib in gastrointestinal stromal tumor (GIST) cells.[9][10]

Troubleshooting Guide

Inconsistent results in this compound experiments often stem from variations in experimental procedures rather than issues with the compound itself. This guide addresses common problems in a question-and-answer format.

Issue 1: Low or No Apoptotic Induction

Question: I am not observing the expected level of apoptosis after treating my cells with this compound. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Cell Health and Confluency Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Over-confluent or unhealthy cells may respond poorly to treatment.[11][12]
This compound Concentration Verify the final concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as sensitivity can vary.[1]
Treatment Duration Apoptosis is a time-dependent process. Optimize the incubation time with this compound. A time-course experiment (e.g., 18, 24, 48, 72 hours) is recommended.[1]
Reagent Quality Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Assay Sensitivity The chosen apoptosis assay may not be sensitive enough. Consider using a more sensitive method or a combination of assays (e.g., Annexin V-FITC/PI staining and a caspase activity assay).[13]
Issue 2: High Variability Between Replicates

Question: My replicate wells or plates show significant variation in cell viability or apoptosis rates. How can I improve consistency?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting to prevent settling.[12] Use calibrated pipettes and consistent pipetting techniques.[12][14]
Edge Effects in Plates "Edge effects" in microplates can lead to uneven cell growth. To mitigate this, avoid using the outer wells or ensure they are filled with sterile PBS or media to maintain humidity.
Reagent Mixing Ensure this compound and other reagents are thoroughly mixed in the media before adding to the cells. Uneven distribution of the compound can lead to variability.
Incubation Conditions Verify that the incubator has stable and uniform temperature and CO2 distribution.[12]
Issue 3: Unexpected Western Blot Results

Question: I am not seeing the expected changes in protein expression (e.g., cleaved caspase-8, Mcl-1) after this compound treatment. What should I check?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Timing of Protein Expression The expression of different proteins in the apoptotic pathway is time-dependent. Cleavage of caspase-8, for instance, might be an earlier event than changes in other proteins.[1] Perform a time-course experiment to determine the optimal time point for observing changes in your protein of interest.
Antibody Quality Verify the specificity and optimal dilution of your primary and secondary antibodies. Include positive and negative controls to ensure the antibody is working correctly.
Protein Loading Ensure equal protein loading across all lanes by performing a total protein quantification (e.g., BCA assay) and loading a consistent amount. Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Cell Lysis and Sample Preparation Use an appropriate lysis buffer with protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture cells and treat with this compound as described above.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

This compound Signaling Pathway

Pbox15_Signaling Pbox15 This compound Microtubules Microtubule Network Pbox15->Microtubules Depolymerizes DR5 DR5 Upregulation Pbox15->DR5 Bcl2_Proteins Bcl-2 Family (e.g., Mcl-1 Downregulation) Pbox15->Bcl2_Proteins G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 TRAIL TRAIL TRAIL->DR5 Caspase8->Bcl2_Proteins (cleaves Bid) Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Mito_Potential Mitochondrial Membrane Depolarization Mito_Potential->Caspase3 Bcl2_Proteins->Mito_Potential Caspase3->Apoptosis

Caption: this compound induced apoptotic signaling pathways.

General Experimental Workflow for this compound

Pbox15_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment This compound Treatment (Dose & Time Course) Seeding->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability (e.g., MTT) Endpoint->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Endpoint->Apoptosis Protein Protein Analysis (e.g., Western Blot) Endpoint->Protein Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

References

Optimizing Pbox-15 Concentration for Different Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pbox-15 for various cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations from published studies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of this compound concentration in cell culture experiments.

Question/Issue Possible Cause(s) Recommended Solution(s)
High levels of cell death observed even at the lowest tested concentration. The starting concentration range is too high for the specific cell line. Cell line is highly sensitive to this compound.Begin with a much lower concentration range. A preliminary dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from nM to µM) is recommended to identify a more appropriate starting point.[1][2]
No significant effect on cell viability or proliferation is observed at any tested concentration. The concentration range is too low. The incubation time is too short. The cell line is resistant to this compound.Increase the concentration range of this compound. Extend the incubation period (e.g., from 24h to 48h or 72h).[3] Consider investigating mechanisms of resistance if high concentrations are still ineffective.
High variability between replicate wells. Inconsistent cell seeding density. Uneven drug distribution. Edge effects in the culture plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for drug addition and mix gently. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Precipitation of this compound is observed in the culture medium. This compound has limited solubility in aqueous solutions. The stock solution was not properly dissolved or diluted.Ensure the this compound stock solution is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.[4] Avoid shock dilution by adding the drug to a larger volume of medium and mixing thoroughly.
How do I determine the optimal incubation time for this compound treatment? The optimal time depends on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest).A time-course experiment is recommended. Treat cells with a fixed, effective concentration of this compound and analyze the desired outcome at multiple time points (e.g., 16, 20, 24, 48, 72 hours).[4][5]
Should I use a serum-free or serum-containing medium for my this compound experiments? Serum proteins can sometimes bind to small molecules, reducing their effective concentration.This should be determined empirically. If you suspect serum protein binding, you can perform a comparison experiment in both serum-free and serum-containing media. However, most initial cytotoxicity assays are performed in the presence of serum to better mimic physiological conditions.

This compound Effective Concentrations in Various Cancer Cell Lines

The following table summarizes the effective concentrations and IC50 values of this compound in different cancer cell lines as reported in the literature. These values should serve as a starting point for optimizing the concentration for your specific experimental setup.

Cell LineCancer TypeEffective Concentration / IC50Observed Effect(s)
CCRF-CEM T-cell Acute Lymphoblastic Leukemia (T-ALL)~1 µMG2/M cell cycle arrest, apoptosis.
SD-1 B-cell Acute Lymphoblastic Leukemia (B-ALL)~1 µMG2/M cell cycle arrest, apoptosis.[6]
Jurkat T-cell Acute Lymphoblastic Leukemia (T-ALL)1 µMApoptosis, reduced mitochondrial membrane potential.[5]
Nalm-6 B-cell Acute Lymphoblastic Leukemia (B-ALL)1 µMApoptosis, G2/M cell cycle arrest.
DLD-1 Colorectal Cancer≥ 1 µMInhibition of proliferation, G2/M arrest, apoptosis.
22Rv1 Prostate CancerNot specifiedIncreased radiosensitivity, G2/M arrest.[7]
A549 Lung CancerNot specifiedIncreased radiosensitivity.[7]
U87 GlioblastomaNot specifiedIncreased radiosensitivity.[7]
Baf/3 (native and Bcr-Abl mutant) Chronic Myeloid Leukemia (CML)25 µMReduced cell viability, apoptosis, G2/M arrest.[3]
NCI-H929 Multiple Myeloma1 µMApoptosis (35.2% after 24h).[8]
KMS11 Multiple Myeloma1 µMApoptosis (32.7% after 24h).[8]
RPMI8226 Multiple Myeloma1 µMApoptosis (25.3% after 24h).[8]
U266 Multiple Myeloma1 µMApoptosis (13.7% after 24h).[8]
GIST-T1 Gastrointestinal Stromal Tumor (imatinib-sensitive)0.6 µMG2/M arrest, apoptosis.[9]
GIST-T1-Juke Gastrointestinal Stromal Tumor (imatinib-resistant)3.2 µMG2/M arrest, apoptosis.[9]
PC3 Prostate Cancer0.5 µMG2/M arrest, apoptosis.[10]
Hep-G2 Liver CancerNot specifiedPro-apoptotic activity.
MCF7 Breast CancerNot specifiedPro-apoptotic activity.[11]
HCT116 Colon CancerNot specifiedPro-apoptotic activity.[11]

Experimental Protocols

Determining Optimal this compound Concentration using MTT Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment (for adherent cells).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate effective range.[1][2]

    • For the definitive assay, prepare a narrower range of concentrations around the estimated IC50.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow for this compound Concentration Optimization

workflow Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding stock_prep This compound Stock Preparation treatment This compound Serial Dilution & Treatment stock_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Reading viability_assay->readout calculation Calculate % Viability readout->calculation dose_response Plot Dose-Response Curve calculation->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: A flowchart illustrating the key steps in determining the optimal concentration of this compound.

This compound Signaling Pathway for Apoptosis Induction

signaling_pathway This compound Induced Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway Inhibition pbox15 This compound dr5 DR5 Upregulation pbox15->dr5 mito Mitochondrial Membrane Depolarization pbox15->mito pi3k_akt PI3K/Akt Pathway pbox15->pi3k_akt cflip c-FLIP pbox15->cflip iap IAPs (cIAP-1, cIAP-2, XIAP) pbox15->iap mcl1 Mcl-1 pbox15->mcl1 tubulin Microtubule Destabilization pbox15->tubulin caspase8 Caspase-8 Activation dr5->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest

References

Pbox-15 cytotoxicity in normal versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cytotoxicity of Pbox-15 in normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected difference in cytotoxicity of this compound between cancer and normal cells?

A1: this compound has demonstrated selective cytotoxicity towards a wide range of cancer cell lines while exhibiting minimal toxicity to normal cells.[1] Several studies have reported that concentrations of this compound that are toxic to leukemia and multiple myeloma cells show little to no effect on normal peripheral blood cells and bone marrow cells.[1]

Q2: What is the primary mechanism of this compound-induced cell death in cancer cells?

A2: this compound is a microtubule-targeting agent that induces apoptosis in cancer cells.[2][3] It disrupts tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent activation of the apoptotic cascade.[2][3]

Q3: Which signaling pathways are involved in this compound-induced apoptosis?

A3: this compound activates both the intrinsic and extrinsic apoptotic pathways. This involves the activation of initiator caspases like caspase-8 and caspase-9, and the executioner caspase-3.[2] It has also been shown to upregulate the death receptor DR5 and downregulate survival proteins such as c-FLIP and Mcl-1.

Q4: I am not observing significant cytotoxicity in my cancer cell line. What are the possible reasons?

A4: There are several potential reasons for a lack of cytotoxic effect:

  • Cell Line Resistance: Some cancer cell lines may exhibit inherent or acquired resistance to this compound.

  • Incorrect Drug Concentration: Ensure that the concentrations of this compound used are within the effective range for your specific cell line. Refer to the IC50 values in the data tables below.

  • Suboptimal Incubation Time: The cytotoxic effects of this compound are time-dependent. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 24, 48, or 72 hours).

  • Reagent Quality: Verify the purity and stability of your this compound compound.

  • Experimental Errors: Pipetting inaccuracies or incorrect cell seeding densities can lead to unreliable results.

Q5: I am observing toxicity in my normal cell control group. What should I do?

A5: While this compound is generally selective for cancer cells, some minimal effects on normal cells can occur at higher concentrations. If you observe significant toxicity in your normal cell controls, consider the following:

  • Lower the Concentration: Use a lower concentration of this compound that is still within the therapeutic window for the cancer cells being tested.

  • Check for Contamination: Ensure your cell cultures are free from microbial contamination, which can cause non-specific cell death.

  • Use a Different Normal Cell Line: The sensitivity to this compound can vary between different types of normal cells.

Data Presentation: this compound Cytotoxicity

Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
CCRF-CEMT-cell Acute Lymphoblastic Leukemia< 1[2]
SD-1B-cell Acute Lymphoblastic Leukemia< 1[2]
DLD-1Colorectal Cancer~1[2]
HT-29Colorectal Cancer> 1[2]
GIST-T1Gastrointestinal Stromal Tumor~0.6[3]
GIST-T1-JukeImatinib-Resistant GIST~3.2[3]
Normal Cells
Normal Donor Bone Marrow Progenitor CellsHematopoietic ProgenitorsNot significantly different from control at 1 µM[4]
Normal Peripheral Blood Mononuclear Cells (PBMCs)Mixed LymphocytesMinimally toxic at 1 µM[4]
CD19+ B lymphocytesB-cellsMinimally toxic at 1 µM[2]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent or suspension cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound compound

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well.

    • For suspension cells, centrifuge the plate, remove the supernatant, and then add 100 µL of DMSO.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve and determine the IC50 value.

Troubleshooting Guide for MTT Assay

IssuePossible CauseSolution
High background Contamination of media or reagentsUse fresh, sterile reagents.
High cell densityOptimize cell seeding density.
Low signal Low cell numberIncrease the number of cells seeded per well.
Insufficient incubation with MTTIncrease the MTT incubation time.
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Pipetting errorsCalibrate pipettes and ensure accurate pipetting.
Edge effects in the 96-well plateAvoid using the outer wells of the plate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound compound

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pbox15_Signaling_Pathway Pbox15 This compound Tubulin Tubulin Polymerization Pbox15->Tubulin Inhibits G2M G2/M Arrest Tubulin->G2M Extrinsic Extrinsic Pathway G2M->Extrinsic Intrinsic Intrinsic Pathway G2M->Intrinsic DR5 DR5 Upregulation Extrinsic->DR5 cFLIP c-FLIP Downregulation Extrinsic->cFLIP Mitochondria Mitochondria Intrinsic->Mitochondria Mcl1 Mcl-1 Downregulation Intrinsic->Mcl1 Casp8 Caspase-8 Activation DR5->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 cFLIP->Casp8 Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mcl1->Casp9

Caption: this compound induced apoptotic signaling pathway.

Cytotoxicity_Workflow Start Start: Cell Culture (Cancer vs. Normal) Seeding Cell Seeding in 96-well plate Start->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Measurement Data Acquisition (e.g., Absorbance) Assay->Measurement Analysis Data Analysis (% Viability, IC50) Measurement->Analysis End End: Compare Cytotoxicity Analysis->End

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Potential off-target effects of Pbox-15 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Pbox-15 in various assays. Below you will find troubleshooting guides and frequently asked questions to assist in the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily characterized as a microtubule-targeting agent.[1][2][3] It functions by depolymerizing tubulin, which disrupts the microtubule network.[3][4] This leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.[2][5]

Q2: What are the known downstream effects of this compound's primary activity?

A2: As a consequence of microtubule disruption, this compound has been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[1] This involves the upregulation of death receptors like DR5, activation of caspase-8, and a decrease in the expression of several Bcl-2 family proteins, including Mcl-1, Bid, and Bcl-2.[1][6]

Q3: Can this compound affect cell adhesion and migration?

A3: Yes, this compound has been demonstrated to inhibit integrin-mediated cell adhesion, spreading, and migration in acute lymphoblastic leukaemia cells.[2] This is associated with the downregulation of β1-, β2-, and α4-integrin expression and interference with the clustering and mobility of integrins.[2]

Q4: Does this compound have any observed effects on kinase signaling pathways?

A4: this compound has been shown to indirectly affect kinase signaling. For instance, in gastrointestinal stromal tumors (GIST), it enhances the inhibition of C-KIT phosphorylation and inactivates C-KIT-dependent signaling when used in combination with imatinib.[7] It also reduces the expression of CKII, an enzyme that regulates the C-KIT-stabilizing co-chaperone CDC37.[7][8] Furthermore, this compound can lead to the downregulation of the PI3K/Akt survival pathway.[6]

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity in non-cancerous or specific cancer cell lines.

  • Possible Cause: While this compound has shown some cancer cell specificity, its fundamental mechanism of targeting microtubules can affect any dividing cell.[5] Additionally, some cell lines may have a higher dependency on microtubule dynamics for survival, or express off-target proteins that are inadvertently affected by this compound.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal concentration range.

    • Assess cell cycle arrest: Use flow cytometry to confirm that the observed cytotoxicity is preceded by a G2/M phase arrest, which is characteristic of microtubule-targeting agents.[2]

    • Use a positive control: Compare the effects of this compound to a well-characterized microtubule inhibitor like paclitaxel or vincristine.

Issue 2: Discrepancies between biochemical kinase assays and cell-based assays.

  • Possible Cause: this compound's effect on kinase signaling pathways like C-KIT and PI3K/Akt appears to be indirect, resulting from downstream effects of microtubule disruption or other cellular stresses, rather than direct kinase inhibition.[6][7] Therefore, it may not show activity in a purified biochemical kinase assay.

  • Troubleshooting Steps:

    • Profile against a kinase panel: To definitively rule out direct kinase inhibition, screen this compound against a broad panel of kinases in a biochemical assay format.[9][10]

    • Analyze upstream regulators: In your cellular assays, use western blotting to examine the expression and phosphorylation status of proteins upstream of the affected kinase to understand the mechanism of inhibition. For example, this compound was found to decrease CDC37, a key regulator of C-KIT.[7][8]

    • Utilize pathway inhibitors: To confirm the role of a specific pathway in this compound's effects, use known inhibitors of that pathway as controls. For example, the PI3K inhibitor LY-294002 was used to validate the importance of Akt downregulation in the synergistic effect of TRAIL and this compound.[6]

Issue 3: Altered cell morphology and adhesion characteristics unrelated to apoptosis.

  • Possible Cause: this compound is known to affect the microtubule network, which is crucial for maintaining cell structure, adhesion, and migration.[3] It has been shown to down-regulate integrin expression and interfere with their function.[2]

  • Troubleshooting Steps:

    • Perform cell adhesion assays: Quantify the effect of this compound on cell adhesion to various extracellular matrix components.

    • Analyze integrin expression: Use flow cytometry or western blotting to measure the surface and total expression levels of integrin subunits (e.g., β1, β2, α4).[2]

    • Conduct migration/invasion assays: Employ transwell assays to assess the impact of this compound on cell migration and invasion.

Summary of this compound Activity

Assay TypeCell LinesConcentrationObserved EffectReference
Cell Viability GIST-T1, GIST-T1-Juke0.25 µM - 4 µMDecreased cell viability[8]
CCRF-CEM, SD-1 (ALL)~1 µMInhibition of cell growth[5]
Apoptosis Induction NCI-H929, U266 (Multiple Myeloma)Not specifiedUpregulation of DR5, TRAIL sensitization[1]
ALL-derived cellsNot specifiedSynergistic apoptosis with TRAIL[6]
Cell Cycle GIST cellsNot specifiedG2/M arrest[8]
T-ALL, B-ALL cells1 µMG2/M arrest[2][5]
Protein Expression GIST cellsNot specifiedDecreased Mcl-1, CDC37, CKII[7]
ALL cellsNot specifiedDownregulation of PI3K/Akt, c-FLIP, Mcl-1[6]
ALL cellsNot specifiedDownregulation of β1-, β2-, α4-integrins[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for Protein Expression

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Mcl-1, Akt, p-Akt, C-KIT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PBOX15_Primary_Pathway This compound Primary Mechanism of Action PBOX15 This compound Tubulin Tubulin Dimers PBOX15->Tubulin Binds to Microtubules Microtubules PBOX15->Microtubules Induces Depolymerization Tubulin->Microtubules Polymerization Disruption Microtubule Network Disruption Microtubules->Disruption G2M G2/M Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis PBOX15_Off_Target_Signaling Potential Off-Target Signaling Effects of this compound cluster_kit C-KIT Signaling cluster_pi3k PI3K/Akt Pathway cluster_adhesion Cell Adhesion CKII CKII CDC37 CDC37 CKII->CDC37 CKIT C-KIT CDC37->CKIT Stabilizes CKIT_P Phosphorylated C-KIT CKIT->CKIT_P Activation PI3K PI3K Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Integrins Integrins (β1, β2, α4) Adhesion Cell Adhesion & Migration Integrins->Adhesion PBOX15 This compound PBOX15->CKII Inhibits Expression PBOX15->PI3K Inhibits Pathway PBOX15->Integrins Downregulates Off_Target_Workflow Experimental Workflow for Off-Target Identification Start Observe Unexpected Phenotype Hypothesis Formulate Hypothesis: Direct vs. Indirect Effect Start->Hypothesis Biochem Biochemical Assays (e.g., Kinase Panel) Hypothesis->Biochem Test Direct Binding/Inhibition Cellular Cell-Based Assays (e.g., Western Blot, Flow Cytometry) Hypothesis->Cellular Test Pathway Alterations Direct Direct Off-Target Identified Biochem->Direct Positive Hit Indirect Indirect Pathway Modulation Cellular->Indirect Pathway Change No Direct Binding Validate Validate with Pathway Inhibitors or SiRNA Direct->Validate Indirect->Validate Conclusion Characterize Off-Target Mechanism Validate->Conclusion

References

Pbox-15 Technical Support Center: Ensuring Stability During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pbox-15 during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:

FormulationRecommended Storage Temperature
Powder -20°C
In Solvent -80°C

Note: While some suppliers may suggest storage at 2-8°C for the powder form, storing at -20°C provides a greater margin of safety against potential degradation.

Q2: What are the primary factors that can cause this compound degradation?

This compound is susceptible to degradation from three main environmental factors:

  • Moisture: The acetate ester functional group in this compound can undergo hydrolysis.

  • Oxygen: The pyrrole ring within the this compound structure is prone to oxidation.

  • Light: The naphthyl moiety, a type of polycyclic aromatic hydrocarbon, can be degraded by exposure to light, particularly UV radiation.

Q3: How should I handle this compound to minimize degradation?

Proper handling is critical to maintaining the stability of this compound. Follow these guidelines:

  • Work in a controlled environment: When preparing solutions or aliquots, work in a clean, dry, and preferably inert (e.g., argon or nitrogen) atmosphere to minimize exposure to moisture and oxygen.

  • Use appropriate solvents: For creating stock solutions, use high-purity, anhydrous solvents.

  • Protect from light: Use amber vials or wrap containers with aluminum foil to protect this compound from light.

  • Aliquot solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my experiments.

This could be due to the degradation of your this compound sample. Use the following troubleshooting steps to identify the potential cause.

cluster_start cluster_check cluster_storage_issues cluster_handling_issues cluster_solution start Observed Loss of Activity storage Check Storage Conditions start->storage handling Review Handling Procedures start->handling temp Incorrect Temperature? storage->temp Temp light Light Exposure? storage->light Light container Improperly Sealed Container? storage->container Seal moisture Moisture/Oxygen Exposure? handling->moisture Environment solvent Solvent Quality? handling->solvent Solvent freeze_thaw Repeated Freeze-Thaw? handling->freeze_thaw Aliquoting solution Perform Stability Test (See Protocol Below) temp->solution light->solution container->solution moisture->solution solvent->solution freeze_thaw->solution

Caption: Troubleshooting workflow for this compound activity loss.

Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to this compound degradation is essential for developing effective storage strategies.

cluster_degradation cluster_products Pbox15 This compound hydrolysis Hydrolysis (H₂O) Pbox15->hydrolysis oxidation Oxidation (O₂) Pbox15->oxidation photodegradation Photodegradation (Light) Pbox15->photodegradation hydrolysis_prod De-acetylated this compound + Acetic Acid hydrolysis->hydrolysis_prod oxidation_prod Pyrrole Ring-Opened Products oxidation->oxidation_prod photo_prod Naphthyl Ring Cleavage Products photodegradation->photo_prod

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Accelerated Stability Study of this compound

This protocol outlines a method for assessing the stability of a this compound sample under accelerated degradation conditions.

Objective: To determine the stability of a this compound sample by subjecting it to stress conditions (heat, humidity, and light) and analyzing for degradation products.

Materials:

  • This compound sample (powder)

  • Anhydrous DMSO (or other appropriate solvent)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Experimental Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound Stock Solution aliquot Aliquot into Vials prep_solution->aliquot control Control (-20°C, Dark) aliquot->control heat Heat (e.g., 40°C, 60°C) aliquot->heat humidity Humidity (e.g., 75% RH) aliquot->humidity light Photostability (ICH Q1B) aliquot->light sampling Sample at Timepoints (0, 1, 2, 4 weeks) control->sampling heat->sampling humidity->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Peak Area % vs. Time) hplc->data

Caption: Workflow for the accelerated stability study of this compound.

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting:

    • Aliquot the stock solution into amber HPLC vials. Each vial should contain enough volume for a single injection.

  • Storage under Stress Conditions:

    • Control Group: Store one set of vials at -20°C in the dark.

    • Heat Stress: Store separate sets of vials at elevated temperatures (e.g., 40°C and 60°C) in a temperature-controlled chamber.

    • Humidity Stress: Store one set of vials in a controlled humidity chamber (e.g., 75% relative humidity) at a specified temperature (e.g., 40°C). For solutions, the vial caps should be slightly loosened to allow for humidity exposure, or a semi-permeable seal can be used.

    • Photostability Stress: Expose one set of vials to a light source as specified in the ICH Q1B guideline for photostability testing.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove one vial from each stress condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample by HPLC. A typical HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid. The detector should be set to a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • For each time point and condition, determine the peak area of the this compound peak and any new peaks that appear (degradation products).

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Plot the percentage of this compound remaining versus time for each condition.

Data Presentation:

The results of the stability study can be summarized in the following table:

ConditionTime (weeks)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
-20°C (Control) 01000
1
2
4
40°C 01000
1
2
4
60°C 01000
1
2
4
40°C / 75% RH 01000
1
2
4
Photostability 01000
(ICH Q1B exposure)

By following these guidelines and protocols, researchers can ensure the stability of their this compound samples and obtain reliable and reproducible experimental results.

Pbox-15 not inducing apoptosis troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the apoptosis-inducing agent, Pbox-15.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel microtubule-targeting agent.[1][2] It functions by disrupting microtubule dynamics, which leads to a cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[2][3] this compound has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4][5]

Q2: Which apoptotic pathways are activated by this compound?

This compound activates a cascade of events leading to apoptosis through two main pathways:

  • Extrinsic Pathway: this compound upregulates the expression of death receptors, such as DR5, on the cell surface. This sensitization can enhance the effects of ligands like TRAIL, leading to the activation of caspase-8.[4][5]

  • Intrinsic Pathway: this compound can induce mitochondrial inner membrane depolarization and cytochrome c release.[4][6] This process is associated with the downregulation of anti-apoptotic Bcl-2 family proteins like Mcl-1 and the activation of caspase-9.[1][7] Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[1][3]

Q3: In which cell lines has this compound been shown to be effective?

This compound has demonstrated pro-apoptotic activity in a variety of human tumor cell lines, including but not limited to multiple myeloma, acute lymphoblastic leukaemia, and gastrointestinal stromal tumors.[1][2][4] It has also shown efficacy in drug-sensitive and multidrug-resistant neuroblastoma cells.

Q4: What is the typical concentration and incubation time for inducing apoptosis with this compound?

The optimal concentration and incubation time for this compound are cell-line dependent. However, a concentration of 1 µM and incubation times of 24 to 48 hours have been frequently reported to effectively induce apoptosis in various cancer cell lines.[3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Troubleshooting Guide: this compound Not Inducing Apoptosis

This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inducing the expected apoptotic response.

Step 1: Verify Experimental Parameters

Issue: Sub-optimal experimental conditions can lead to a lack of apoptotic induction.

Solutions:

  • This compound Concentration:

    • Verify Stock Solution: Ensure the this compound stock solution was prepared correctly and stored under appropriate conditions to prevent degradation.

    • Perform Dose-Response: If not already done, perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal dose for your cell line. Refer to the IC50 values in the table below for guidance.

  • Incubation Time:

    • Time-Course Experiment: Apoptosis is a dynamic process. A single time point may miss the peak of apoptosis. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period.

  • Cell Culture Conditions:

    • Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Stressed or overly confluent cells may respond differently to treatment.

    • Serum Concentration: Changes in serum concentration in the culture medium can affect the cellular response to drugs. Maintain consistent serum levels throughout your experiments.

Step 2: Assess Cell Line Specific Factors

Issue: The sensitivity to this compound can vary significantly between different cell lines.

Solutions:

  • Cell Line Resistance:

    • Expression of Drug Efflux Pumps: Some cell lines may express high levels of multidrug resistance (MDR) proteins, such as P-glycoprotein, which can pump this compound out of the cell, reducing its intracellular concentration.

    • Alterations in Apoptotic Machinery: The cell line may have mutations or altered expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) that confer resistance to apoptosis.

  • Microtubule Dynamics:

    • Tubulin Isotype Expression: Different tubulin isotypes can affect the binding and efficacy of microtubule-targeting agents.[8]

Step 3: Evaluate the Apoptosis Detection Method

Issue: The method used to detect apoptosis may not be sensitive enough or may be performed incorrectly.

Solutions:

  • Annexin V/PI Staining by Flow Cytometry:

    • Reagent Quality: Ensure that Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly.

    • Staining Protocol: Follow a validated protocol carefully. Ensure the correct buffers are used and incubation times are appropriate.

    • Controls: Include unstained, single-stained (Annexin V only and PI only), and positive controls (cells treated with a known apoptosis inducer) to properly set up compensation and gates on the flow cytometer.

    • Cell Handling: Avoid harsh trypsinization or vigorous vortexing, as this can damage cell membranes and lead to false positive results.

  • Western Blot for Caspase Cleavage:

    • Antibody Quality: Use validated antibodies for cleaved caspases (e.g., cleaved caspase-3) and PARP.

    • Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Timing: The peak of caspase cleavage may occur at a specific time point. A time-course experiment is recommended.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
GIST-T1Gastrointestinal Stromal Tumor~1.548
GIST-T1-JukeGastrointestinal Stromal Tumor~1.048
CCRF-CEMT-cell Acute Lymphoblastic Leukemia~0.524
SD-1B-cell Precursor Leukemia~0.7524

Note: IC50 values can vary depending on the specific experimental conditions and the assay used.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol describes the steps to quantify apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected supernatant.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained, single-stained) to set up compensation and quadrants for analysis.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

This compound Signaling Pathway

Pbox15_Signaling Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules disrupts DR5 Death Receptor 5 (DR5) Upregulation Pbox15->DR5 Mitochondrion Mitochondrion Pbox15->Mitochondrion depolarizes Mcl1 Mcl-1 (Anti-apoptotic) Pbox15->Mcl1 G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase8->Mitochondrion crosstalk Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start No Apoptosis Observed with this compound CheckParams Step 1: Verify Experimental Parameters Start->CheckParams CheckConc Incorrect this compound Concentration? CheckParams->CheckConc No Solution Apoptosis Detected CheckParams->Solution Yes, issue resolved CheckTime Sub-optimal Incubation Time? CheckConc->CheckTime No CheckConc->Solution Yes, issue resolved CheckCulture Poor Cell Culture Conditions? CheckTime->CheckCulture No CheckTime->Solution Yes, issue resolved CheckCellLine Step 2: Assess Cell Line Specific Factors CheckCulture->CheckCellLine No CheckCulture->Solution Yes, issue resolved CheckResistance Inherent or Acquired Resistance? CheckCellLine->CheckResistance No Consult Consult Literature/ Contact Support CheckCellLine->Consult Yes, potential issue CheckTubulin Altered Tubulin Isotypes? CheckResistance->CheckTubulin No CheckResistance->Consult Yes, potential issue CheckMethod Step 3: Evaluate Apoptosis Detection Method CheckTubulin->CheckMethod No CheckTubulin->Consult Yes, potential issue CheckFlow Issues with Flow Cytometry Assay? CheckMethod->CheckFlow No CheckMethod->Solution Yes, issue resolved CheckWB Issues with Western Blotting? CheckFlow->CheckWB No CheckFlow->Solution Yes, issue resolved CheckWB->Solution Yes, issue resolved CheckWB->Consult No

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Pbox-15 and Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pbox-15, a potent microtubule-targeting agent. The focus is on addressing the common issue of observing a weak G2/M arrest in treated cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce G2/M arrest?

This compound is a novel pyrrolo-1,5-benzoxazepine compound that acts as a microtubule-targeting agent.[1][2][3][4] Its primary mechanism of action involves the depolymerization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis.[1][2] Disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase.[5][6] This arrest prevents cells from proceeding into anaphase with a defective spindle, which can ultimately trigger apoptosis (programmed cell death).[5][6][7][8]

Q2: What are the expected downstream effects of this compound treatment?

Following G2/M arrest, this compound treatment typically leads to the induction of apoptosis. This can occur through both the intrinsic and extrinsic apoptotic pathways.[5][9] Key molecular events may include the activation of caspase-8 and caspase-9, cleavage of PARP, and changes in the expression of Bcl-2 family proteins.[5][7][10] In some cell lines, this compound has also been shown to activate JNK and p38 MAPK signaling pathways.

Q3: How does the cellular response to this compound vary between different cell lines?

The sensitivity to this compound and the robustness of the resulting G2/M arrest can vary significantly among different cancer cell lines.[5] This variability has been linked to the expression levels of key mitotic checkpoint proteins, such as BubR1.[5] Cell lines with high endogenous levels of BubR1 may exhibit a more sustained G2/M arrest, while those with lower levels might show a more transient arrest and a greater apoptotic response.[5] Additionally, the overall tubulin expression levels within a cell line can influence its sensitivity to microtubule-targeting agents.[11]

Troubleshooting Guide: Weak G2/M Arrest

Observing a weaker-than-expected G2/M arrest after this compound treatment can be due to several factors, ranging from experimental conditions to the intrinsic properties of the cell line. This guide provides a systematic approach to troubleshoot this issue.

Decision Tree for Troubleshooting Weak G2/M Arrest

Troubleshooting Weak G2/M Arrest Troubleshooting Weak G2/M Arrest with this compound start Weak G2/M Arrest Observed sub_issue_1 Issue with this compound Compound or Treatment Protocol? start->sub_issue_1 sub_issue_2 Issue with Experimental Procedure? start->sub_issue_2 sub_issue_3 Cell Line-Specific Factors? start->sub_issue_3 q1_1 Is the this compound stock solution fresh and properly stored? sub_issue_1->q1_1 q2_1 Was the cell density optimal at the time of treatment? sub_issue_2->q2_1 q3_1 Is your cell line known to be resistant to microtubule-targeting agents? sub_issue_3->q3_1 a1_1_yes Yes q1_1->a1_1_yes a1_1_no No q1_1->a1_1_no q1_2 Was the correct concentration of this compound used? a1_1_yes->q1_2 sol1_1 Prepare fresh this compound stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. a1_1_no->sol1_1 a1_2_yes Yes q1_2->a1_2_yes a1_2_no No q1_2->a1_2_no q1_3 Was the treatment duration appropriate? a1_2_yes->q1_3 sol1_2 Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. a1_2_no->sol1_2 a1_3_no No q1_3->a1_3_no a1_3_yes Yes sol1_3 Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. a1_3_no->sol1_3 a2_1_yes Yes q2_1->a2_1_yes a2_1_no No q2_1->a2_1_no q2_2 Were the flow cytometry staining and acquisition performed correctly? a2_1_yes->q2_2 sol2_1 Ensure cells are in the exponential growth phase (e.g., 60-70% confluency) at the time of drug addition. a2_1_no->sol2_1 a2_2_no No q2_2->a2_2_no a2_2_yes Yes sol2_2 Review the cell fixation, RNase treatment, and propidium iodide staining steps. Ensure proper instrument setup and compensation. a2_2_no->sol2_2 a3_1_yes Yes q3_1->a3_1_yes a3_1_no No q3_1->a3_1_no sol3_1 Consider using a different cell line as a positive control. Investigate potential resistance mechanisms. a3_1_yes->sol3_1 q3_2 Have you checked the expression of key cell cycle proteins? a3_1_no->q3_2 a3_2_no No q3_2->a3_2_no a3_2_yes Yes sol3_2 Perform Western blot to check the expression levels of BubR1 and Cyclin B1. a3_2_no->sol3_2

Caption: Troubleshooting decision tree for weak G2/M arrest.

Detailed Troubleshooting Steps

1. This compound Compound and Treatment Protocol

Question Possible Cause Recommended Action
Is the this compound stock solution fresh and properly stored? Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes and store at -20°C or -80°C. Avoid using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Was the correct concentration of this compound used? The concentration of this compound may be too low to induce a significant G2/M arrest in your specific cell line.Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) for a fixed duration (e.g., 24 hours) and analyze the cell cycle distribution by flow cytometry.
Was the treatment duration appropriate? The time point of analysis may be too early or too late to observe the peak G2/M arrest.Conduct a time-course experiment. Treat cells with a fixed, effective concentration of this compound and harvest them at different time points (e.g., 12, 24, 48, and 72 hours) for cell cycle analysis.
Is the this compound soluble and stable in your cell culture medium? Precipitation or degradation of this compound in the culture medium can reduce its effective concentration.Visually inspect the culture medium for any signs of precipitation after adding this compound. If solubility is a concern, consider preparing a more dilute stock solution or using a different solvent. The stability of compounds in media can be complex and influenced by components like serum.[12][13][14][15][16]

2. Experimental Procedures

Question Possible Cause Recommended Action
Was the cell density optimal at the time of treatment? Cells that are overly confluent may exhibit altered cell cycle kinetics and reduced sensitivity to cell cycle-active agents.Seed cells at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of this compound addition.
Were the flow cytometry staining and acquisition performed correctly? Inadequate cell fixation, incomplete RNA digestion, or improper instrument setup can lead to poor histogram resolution and inaccurate cell cycle analysis.Review your flow cytometry protocol. Ensure complete cell fixation (e.g., with cold 70% ethanol), adequate RNase A treatment, and correct propidium iodide concentration. During acquisition, use a low flow rate and set appropriate gates to exclude doublets and debris.[1][2][5][7]
Is there significant cell death (sub-G1 peak)? High concentrations of this compound or prolonged treatment can lead to extensive apoptosis, causing cells to exit the G2/M phase and appear in the sub-G1 population.If a large sub-G1 peak is observed, consider analyzing earlier time points or using a lower concentration of this compound to capture the G2/M arrest before widespread apoptosis occurs.

3. Cell Line-Specific Factors

Question Possible Cause Recommended Action
Is your cell line known to be resistant to microtubule-targeting agents? Some cell lines have intrinsic resistance mechanisms, such as altered tubulin isotype expression or mutations, or overexpression of drug efflux pumps.[17]Review the literature for your specific cell line's sensitivity to microtubule inhibitors. Include a positive control cell line known to arrest in G2/M in response to this compound or other microtubule-targeting agents (e.g., nocodazole, paclitaxel).
Have you checked the expression of key cell cycle proteins? Low expression of essential mitotic checkpoint proteins, like BubR1, can lead to a failure to maintain a robust G2/M arrest.Perform Western blot analysis to determine the baseline expression levels of BubR1 and the induction of Cyclin B1 (a marker for G2/M phase) in your treated and untreated cells.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to reach 60-70% confluency on the day of treatment.

  • Cell Culture Conditions: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Return the cells to the incubator for the desired treatment duration.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash: Resuspend the cell pellet in ice-cold PBS, centrifuge again, and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Storage: Fixed cells can be stored at 4°C for at least 2 hours and up to several weeks.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Decant the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI signal and appropriate gating to exclude doublets.

Western Blotting for Cell Cycle Proteins (e.g., BubR1, Cyclin B1)
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BubR1, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

This compound Signaling Pathway

Pbox15_Signaling_Pathway Simplified this compound Signaling Pathway Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules inhibition JNK_p38 JNK/p38 MAPK Activation Pbox15->JNK_p38 SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Intrinsic Intrinsic Pathway (e.g., Caspase-9 activation) Apoptosis->Intrinsic Extrinsic Extrinsic Pathway (e.g., Caspase-8 activation) Apoptosis->Extrinsic JNK_p38->Apoptosis Cell_Cycle_Analysis_Workflow Experimental Workflow for Cell Cycle Analysis start Start step1 Seed Cells in Culture Plates start->step1 step2 Treat Cells with this compound or Vehicle step1->step2 step3 Incubate for Desired Duration step2->step3 step4 Harvest Adherent and Floating Cells step3->step4 step5 Wash with PBS step4->step5 step6 Fix in Cold 70% Ethanol step5->step6 step7 Stain with Propidium Iodide and RNase A step6->step7 step8 Acquire Data on Flow Cytometer step7->step8 step9 Analyze Cell Cycle Distribution step8->step9 end_node End step9->end_node

References

Pbox-15 Resistance Mechanisms in Cancer Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and understanding resistance mechanisms related to the microtubule-targeting agent, Pbox-15.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel microtubule-targeting agent. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule polymerization, this compound induces cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis in cancer cells.[1][2][3]

Q2: Which signaling pathways are modulated by this compound?

This compound has been shown to modulate several key signaling pathways involved in apoptosis and cell survival. Notably, it can upregulate the expression of death receptors, such as Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-mediated apoptosis.[1][2] Furthermore, this compound can induce apoptosis through both the extrinsic (caspase-8 dependent) and intrinsic apoptotic pathways.[1][2] It has also been observed to downregulate pro-survival signaling pathways like PI3K/Akt.

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

While specific research on this compound resistance is limited, based on its mechanism of action as a microtubule-targeting agent, the following are highly probable resistance mechanisms:

  • Alterations in Tubulin: Mutations in the α- or β-tubulin genes can alter the drug-binding site, reducing the affinity of this compound for its target.[4][5][6] Changes in the expression levels of different tubulin isotypes can also contribute to resistance.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), can actively pump this compound out of the cancer cells, thereby reducing its intracellular concentration and efficacy.[8][9][10][11][12]

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells less susceptible to this compound-induced apoptosis.

Q4: Can this compound be used in combination with other anti-cancer agents?

Yes, several studies have demonstrated that this compound can act synergistically with other chemotherapeutic agents. For instance, it has been shown to enhance the efficacy of TRAIL and the tyrosine kinase inhibitor imatinib in resistant cancer cell lines.[13] Combining this compound with other drugs could be a strategy to overcome resistance and enhance therapeutic outcomes.

Troubleshooting Guides

This section provides guidance on common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no apoptotic response to this compound treatment 1. Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line. 2. Short incubation time: The duration of treatment may not be sufficient to induce apoptosis. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to this compound. 4. Incorrect assay procedure: Issues with the apoptosis detection assay (e.g., Annexin V staining).1. Perform a dose-response curve: Determine the IC50 value for your cell line to identify the optimal concentration range. 2. Conduct a time-course experiment: Evaluate apoptosis at multiple time points (e.g., 24, 48, 72 hours). 3. Assess potential resistance mechanisms: Check for tubulin mutations or overexpression of ABC transporters. Consider using a different cell line. 4. Review and optimize the assay protocol: Ensure proper handling of reagents and cells. Include positive and negative controls.
High background in Annexin V staining 1. Excessive trypsinization: Harsh cell detachment methods can damage the cell membrane, leading to false-positive results. 2. Cells are necrotic rather than apoptotic: High drug concentrations or prolonged incubation can lead to necrosis. 3. Improper washing steps: Residual media or other substances can interfere with staining.1. Use a gentle cell detachment method: Consider using Accutase or scraping for adherent cells. 2. Distinguish between apoptosis and necrosis: Use a dual staining method with a viability dye like Propidium Iodide (PI) or 7-AAD. 3. Ensure thorough washing: Wash cells with cold PBS before staining.
Inconsistent results in cell cycle analysis 1. Cell clumping: Aggregates of cells can lead to inaccurate DNA content measurement. 2. Improper fixation: Inadequate or harsh fixation can affect DNA staining. 3. RNase treatment is insufficient: Residual RNA can be stained by propidium iodide, leading to a broadened G1 peak.1. Filter cell suspension: Pass the cells through a cell strainer before analysis. 2. Optimize fixation protocol: Use cold 70% ethanol and add it dropwise while vortexing. 3. Ensure complete RNA digestion: Use a sufficient concentration of RNase and incubate for an adequate time.
Failure to observe microtubule depolymerization 1. Suboptimal this compound concentration or incubation time. 2. Issues with immunofluorescence staining: Problems with antibody concentration, incubation times, or imaging. 3. Cell line specific characteristics. 1. Optimize treatment conditions: Refer to dose-response and time-course data. 2. Troubleshoot immunofluorescence protocol: Titrate primary and secondary antibodies, and include appropriate controls. 3. Confirm tubulin expression: Ensure the cell line expresses the tubulin isotypes targeted by this compound.

Key Experimental Protocols

Development of this compound Resistant Cell Lines

This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[14][15][16][17][18]

Workflow for Developing Resistant Cell Lines

G start Start with parental (sensitive) cell line ic50 Determine IC50 of this compound for the parental cell line start->ic50 culture_low Culture cells in medium with a low concentration of this compound (e.g., IC10 - IC20) ic50->culture_low monitor Monitor cell viability and proliferation culture_low->monitor monitor->culture_low High cell death, reduce concentration increase_conc Gradually increase this compound concentration as cells adapt and resume proliferation monitor->increase_conc Cells are viable and proliferating repeat Repeat the cycle of adaptation and concentration increase increase_conc->repeat repeat->monitor stable Establish a stable resistant cell line that proliferates at a high this compound concentration repeat->stable Cells tolerate high concentration characterize Characterize the resistant cell line (e.g., determine new IC50, investigate resistance mechanisms) stable->characterize end Resistant cell line ready for further experiments characterize->end

Caption: Workflow for generating this compound resistant cancer cell lines.

Methodology:

  • Determine the IC50 of this compound: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).

  • Monitoring and Passaging: Monitor the cells for viability and proliferation. Initially, a significant portion of the cells may die. Passage the surviving cells as they reach confluence.

  • Stepwise Concentration Increase: Once the cells have adapted and are proliferating steadily at the current this compound concentration, increase the drug concentration in the culture medium by a small factor (e.g., 1.5 to 2-fold).

  • Repeat and Select: Continue this process of stepwise increases in this compound concentration over several months. This will select for a population of cells that can survive and proliferate in the presence of high concentrations of the drug.

  • Establishment of a Stable Resistant Line: A stable resistant cell line is established when the cells can be consistently passaged at a significantly higher this compound concentration compared to the parental line's IC50.

  • Characterization: Characterize the resistant cell line by determining its new IC50 for this compound. Further experiments can be performed to investigate the underlying resistance mechanisms (e.g., sequencing tubulin genes, western blotting for ABC transporters).

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[19][20][21][22][23]

Annexin V Staining Workflow

G start Treat cells with this compound harvest Harvest cells (including supernatant for suspension cells) start->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend_buffer Resuspend cells in 1X Annexin V Binding Buffer wash_pbs->resuspend_buffer stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->stain incubate Incubate at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic vs. live vs. necrotic cells analyze->end G start Treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fixative Wash to remove fixative fix->wash_fixative rnase Treat with RNase A to degrade RNA wash_fixative->rnase stain Stain with Propidium Iodide (PI) rnase->stain analyze Analyze by flow cytometry stain->analyze end Determine percentage of cells in G0/G1, S, and G2/M phases analyze->end start Prepare reaction mix on ice (tubulin, buffer, GTP, this compound/control) transfer Transfer to a pre-warmed 37°C spectrophotometer start->transfer measure Measure absorbance at 340 nm at regular intervals transfer->measure plot Plot absorbance vs. time to generate polymerization curves measure->plot analyze Analyze curves to determine the effect of this compound on polymerization plot->analyze Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules Inhibits DR5 Death Receptor 5 (DR5) Upregulation Pbox15->DR5 PI3K_Akt PI3K/Akt Pathway Pbox15->PI3K_Akt Inhibits G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 TRAIL TRAIL TRAIL->DR5 Binds to Extrinsic Extrinsic Apoptosis Caspase8->Extrinsic Intrinsic Intrinsic Apoptosis Caspase8->Intrinsic can activate Extrinsic->Apoptosis Mitochondria Mitochondrial Pathway Intrinsic->Mitochondria Mitochondria->Apoptosis Survival Cell Survival PI3K_Akt->Survival Promotes Survival->Apoptosis Inhibits cluster_cell Pbox15 This compound Cell Cancer Cell Pbox15->Cell Tubulin β-Tubulin Pbox15->Tubulin Binds to ABC_Transporter ABC Transporters (e.g., P-gp) Apoptosis_Machinery Apoptotic Machinery Resistance Drug Resistance Tubulin->Resistance Mutations/Isotype changes reduce binding ABC_Transporter->Pbox15 Efflux of ABC_Transporter->Resistance Overexpression increases efflux Apoptosis_Machinery->Resistance Alterations inhibit apoptosis

References

Pbox-15 In Vitro Efficacy Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vitro efficacy of Pbox-15. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to address common challenges encountered during experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in a laboratory setting.

1. What is the primary mechanism of action of this compound?

This compound is a microtubule-targeting agent. It functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][2][3]

2. How should this compound be prepared for in vitro experiments?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 15 mg/mL. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should then be diluted to the final desired concentration in the cell culture medium immediately before use. To avoid precipitation, it is advisable to perform serial dilutions. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to minimize solvent-induced toxicity.

3. What is the recommended storage condition for this compound?

This compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for long-term use. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

4. In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated efficacy in a wide range of cancer cell lines, including those that exhibit multi-drug resistance.[4] Efficacy has been reported in various hematological and solid tumor cell lines, such as:

  • Multiple Myeloma: NCI-H929, KMS11, RPMI8226, and U266[4]

  • Gastrointestinal Stromal Tumors (GIST) [5]

  • Prostate Cancer: 22Rv1[6]

  • Lung Cancer: A549[6]

  • Glioblastoma: U87[6]

  • Acute Lymphoblastic Leukemia (ALL): T-ALL and B-cell ALL cell lines[1]

5. Can this compound be used in combination with other drugs?

Yes, this compound has shown synergistic effects when used in combination with other anti-cancer agents. For instance, it enhances the apoptotic efficacy of imatinib in gastrointestinal stromal tumor cells.[5] It also potentiates TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis in multiple myeloma cells by upregulating the death receptor DR5.[4][7]

II. Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no observed cytotoxicity - Incorrect dosage: The concentration of this compound may be too low for the specific cell line being tested. - Cell line resistance: The cell line may have intrinsic or acquired resistance to microtubule-targeting agents. - Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration for your cell line. - Review the literature for the known sensitivity of your cell line to microtubule inhibitors. Consider using a positive control cell line with known sensitivity. - Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -80°C in small aliquots.
Precipitation of this compound in culture medium - Low solubility in aqueous solutions: this compound has poor water solubility. - High final concentration: The final concentration of this compound in the culture medium may exceed its solubility limit. - High DMSO concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and may also affect compound solubility.- Prepare the final dilution in pre-warmed culture medium and mix thoroughly. - Avoid high final concentrations of this compound. If a high concentration is necessary, consider using a solubilizing agent, but validate its compatibility with your cell line first. - Ensure the final DMSO concentration does not exceed 0.5%. Perform a vehicle control with the same DMSO concentration to assess solvent toxicity.
Inconsistent results between experiments - Batch-to-batch variability of this compound: Different batches of the compound may have slight variations in purity or activity. - Variations in cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes. - Inconsistent incubation times: The duration of this compound treatment can significantly impact the observed effects.- If possible, purchase a large single batch of this compound for a series of experiments. If using different batches, it is advisable to perform a quality control check to ensure comparable activity. - Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. - Ensure precise and consistent incubation times for all experiments.
Difficulty in detecting apoptosis - Suboptimal timing of assay: Apoptosis is a dynamic process, and the timing of the assay is critical. - Incorrect assay method: The chosen apoptosis detection method may not be sensitive enough or appropriate for the experimental setup.- Perform a time-course experiment to determine the optimal time point for apoptosis detection after this compound treatment. - Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis by western blot.
Unexpected off-target effects - Interaction with other cellular proteins: While the primary target is tubulin, high concentrations of this compound may interact with other proteins.- Use the lowest effective concentration of this compound to minimize potential off-target effects. - If off-target effects are suspected, consider using a negative control compound with a similar chemical structure but no activity against tubulin, if available.

III. Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayEndpointThis compound ConcentrationIncubation TimeObserved EffectReference
NCI-H929Multiple MyelomaApoptosis Assay% Apoptotic Cells1 µM24 h35.2 ± 2.1%[4]
KMS11Multiple MyelomaApoptosis Assay% Apoptotic Cells1 µM24 h32.7 ± 0.6%[4]
RPMI8226Multiple MyelomaApoptosis Assay% Apoptotic Cells1 µM24 h25.3 ± 3.6%[4]
U266Multiple MyelomaApoptosis Assay% Apoptotic Cells1 µM24 h13.7 ± 2.0%[4]
GIST-T1GISTViability Assay% Viability Reduction0.25 - 4 µM48 hDose-dependent decrease[8]
GIST-T1-JukeImatinib-resistant GISTViability Assay% Viability Reduction0.25 - 4 µM48 hDose-dependent decrease[8]
22Rv1Prostate CancerClonogenic AssayRadiosensitizationNot specifiedPre-incubationIncreased cell kill with radiation[6]
A549Lung CancerClonogenic AssayRadiosensitizationNot specifiedPre-incubationIncreased cell kill with radiation[6]
U87GlioblastomaClonogenic AssayRadiosensitizationNot specifiedPre-incubationIncreased cell kill with radiation[6]
Table 2: Synergistic Effects of this compound with Other Agents
Combination AgentCell LineCancer TypeAssayEndpointObservationReference
ImatinibGIST-T1, GIST-T1-JukeGISTApoptosis Assay% Apoptotic CellsSynergistically enhanced apoptosis[5]
TRAILNCI-H929, U266Multiple MyelomaApoptosis Assay% Apoptotic CellsPotentiated TRAIL-induced apoptosis[4][7]
Radiation (2Gy)22Rv1, A549, U87Prostate, Lung, GlioblastomaClonogenic AssayCell SurvivalIncreased radiosensitivity[6]

IV. Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Visualizations

Pbox15_Mechanism_of_Action Pbox15 This compound Tubulin Tubulin Dimers Pbox15->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Disruption Microtubule Network Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound Mechanism of Action.

Pbox15_Troubleshooting_Workflow Start Experiment with this compound Check_Efficacy Is desired efficacy observed? Start->Check_Efficacy Success Experiment Successful Check_Efficacy->Success Yes Troubleshoot Troubleshooting Check_Efficacy->Troubleshoot No Check_Conc Verify this compound Concentration Troubleshoot->Check_Conc Check_Solubility Check for Precipitation Troubleshoot->Check_Solubility Check_Cells Assess Cell Health & Passage Number Troubleshoot->Check_Cells Check_Protocol Review Experimental Protocol Troubleshoot->Check_Protocol Optimize Optimize Protocol Check_Conc->Optimize Check_Solubility->Optimize Check_Cells->Optimize Check_Protocol->Optimize

Caption: this compound Troubleshooting Workflow.

Pbox15_Synergy_Pathway cluster_pbox15 This compound Action cluster_trail TRAIL Action Pbox15 This compound DR5 Upregulation of Death Receptor 5 (DR5) Pbox15->DR5 TRAIL_Binding TRAIL binds to DR5 DR5->TRAIL_Binding increased binding TRAIL TRAIL TRAIL->TRAIL_Binding Apoptosis Enhanced Apoptosis TRAIL_Binding->Apoptosis

Caption: this compound and TRAIL Synergistic Pathway.

References

Technical Support Center: Minimizing Pbox-15 Toxicity to Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the selective cytotoxicity of Pbox-15. Our goal is to help you design experiments that maximize the therapeutic window of this promising anti-cancer agent while minimizing its effects on non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells over non-cancerous cells?

A1: Preclinical studies have demonstrated that this compound exhibits a degree of selectivity for cancer cells. For instance, a concentration of 1 µM this compound for 24 hours, which is cytotoxic to various cancer cell lines, has been reported to be minimally toxic to normal B lymphocytes and bone marrow progenitor cells.[1] Research has also indicated no significant difference in the colony-forming ability of normal donor bone marrow progenitor cells when treated with 1 µM this compound for up to 72 hours compared to a control group.

Q2: At what concentration should I start my experiments to observe selective toxicity?

A2: Based on available data, a starting concentration of 1 µM for a 24-hour incubation period is a reasonable starting point for assessing the differential effects of this compound on cancerous and non-cancerous cells. However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell lines of interest.

Q3: How can I experimentally verify the reduced toxicity of this compound to my non-cancerous control cells?

A3: You can perform a cell viability assay, such as the MTT or MTS assay, on both your cancer cell line and a non-cancerous control cell line (e.g., peripheral blood mononuclear cells, normal human fibroblasts). By comparing the IC50 values (the concentration of a drug that gives half-maximal inhibitory response), you can quantify the selectivity index. A higher selectivity index indicates a greater preference for killing cancer cells.

Q4: What are the key signaling pathways affected by this compound that might explain its selective action?

A4: this compound is a microtubule-targeting agent that disrupts tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1] Additionally, this compound has been shown to upregulate the expression of Death Receptor 5 (DR5) on cancer cells, sensitizing them to TRAIL-mediated apoptosis. It also downregulates pro-survival proteins within the PI3K/Akt signaling pathway. The differential expression or reliance on these pathways between cancerous and non-cancerous cells may contribute to its selective toxicity.

Troubleshooting Guides

Problem: High toxicity observed in non-cancerous control cells.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for both your cancer and non-cancerous cell lines. Aim for a concentration that shows significant cytotoxicity in the cancer cell line while having a minimal effect on the non-cancerous cells.

  • Possible Cause: The incubation time is too long.

    • Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period that maximizes the differential toxicity.

  • Possible Cause: The specific non-cancerous cell line being used is particularly sensitive to microtubule-targeting agents.

    • Solution: If possible, test this compound on a panel of different non-cancerous cell lines (e.g., primary cells like peripheral blood mononuclear cells, or other established cell lines like normal human bronchial epithelial cells) to assess for cell-type-specific sensitivities.

Problem: Inconsistent results in apoptosis assays.

  • Possible Cause: Improper handling of cells during the staining procedure.

    • Solution: Follow a detailed and validated protocol for Annexin V/PI staining. Ensure gentle handling of cells to avoid mechanical damage that could lead to false positives.

  • Possible Cause: Subjective interpretation of microscopy data.

    • Solution: Utilize flow cytometry for a quantitative and objective measurement of apoptotic and necrotic cell populations.

Data Summary

Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cells (Qualitative Data)

Cell TypeThis compound ConcentrationExposure TimeObserved Effect
Normal B lymphocytes1 µM24 hoursMinimally toxic
Bone marrow progenitor cells1 µM24-72 hoursNo significant difference in colony-forming ability
Various Leukemia Cell Lines1 µM24 hoursInduction of apoptosis
Multiple Myeloma Cell Lines1 µM24 hoursInduction of apoptosis
Gastrointestinal Stromal Tumor CellsSub-micromolar to low micromolar48 hoursDecreased cell viability and induction of apoptosis

Note: This table is based on qualitative descriptions from the literature. Researchers should generate their own quantitative data for their specific cell lines of interest.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.

Materials:

  • This compound compound

  • Cancerous and non-cancerous cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of this compound for the chosen duration. Include an untreated control.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Visualizations

Pbox15_Mechanism_of_Action cluster_cell Cancer Cell Pbox15 This compound Microtubules Microtubules Pbox15->Microtubules disrupts DR5 Death Receptor 5 (DR5) Pbox15->DR5 upregulates PI3K_Akt PI3K/Akt Pathway Pbox15->PI3K_Akt downregulates G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Caspase8 Caspase-8 Activation DR5->Caspase8 activates TRAIL TRAIL TRAIL->DR5 binds to Caspase8->Apoptosis induces PI3K_Akt->Apoptosis inhibits Survival Cell Survival PI3K_Akt->Survival promotes

Caption: this compound Mechanism of Action in Cancer Cells.

Experimental_Workflow start Start Experiment cell_culture Culture Cancer and Non-Cancerous Cells start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 Determine IC50 Values viability_assay->ic50 selectivity Calculate Selectivity Index ic50->selectivity end End selectivity->end flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->end

Caption: Workflow for Assessing this compound Selectivity.

References

Pbox-15 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pbox-15 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. For the powdered form, store at -20°C.[1] If this compound is dissolved in a solvent, it should be stored at -80°C.[1] Always keep the container tightly sealed and in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q2: How should I handle this compound to avoid degradation?

A2: Proper handling is critical for maintaining the stability of this compound. Avoid inhalation, and contact with eyes and skin.[1] It is recommended to use personal protective equipment and ensure adequate ventilation.[1] Avoid the formation of dust and aerosols.[1]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances can lead to degradation of the compound.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a novel microtubule-targeting agent that has been shown to induce apoptosis in various cancer cells, including multiple myeloma and acute lymphoblastic leukaemia.[2][3][4] It upregulates death receptors, such as DR5, and potentiates TRAIL-mediated apoptosis.[2][5][6] this compound can activate both extrinsic and intrinsic apoptotic pathways.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results over time. Degradation of this compound due to improper storage.Verify that this compound is stored at the correct temperature (-20°C for powder, -80°C for solutions).[1] Ensure the container is tightly sealed and protected from light.[1]
Contamination of this compound stock solution.Prepare fresh stock solutions using aseptic techniques. Use high-purity solvents and sterile containers.
Repeated freeze-thaw cycles of the stock solution.Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Reduced efficacy of this compound in cell-based assays. Degradation due to incompatibility with experimental reagents.Ensure that buffers and media do not contain strong acids, alkalis, or strong oxidizing/reducing agents.[1]
Incorrect solvent used for solubilization.Refer to the manufacturer's instructions for the recommended solvent for this compound.
Visible precipitation or changes in the appearance of the this compound solution. Poor solubility or supersaturation at working concentrations.Prepare fresh dilutions from a properly stored stock solution. Consider using a different solvent if solubility issues persist, after verifying compatibility.
Chemical reaction with components of the culture medium.When preparing working solutions in culture medium, use them immediately. Avoid storing this compound in complex biological media for extended periods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, appropriate high-purity solvent (e.g., DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of solvent to the vial to achieve the desired stock concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.[1]

Protocol 2: General Workflow for Assessing Compound Stability

A general workflow to assess the stability of a compound like this compound in a specific experimental condition (e.g., in cell culture medium at 37°C) is outlined below.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Evaluation A Prepare fresh this compound solution in experimental buffer/medium B Incubate at desired temperature (e.g., 37°C) A->B C Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) B->C D Analyze aliquots by LC-MS or HPLC C->D E Quantify remaining This compound concentration D->E F Plot concentration vs. time E->F G Determine degradation rate F->G

Caption: Workflow for assessing this compound stability.

Signaling Pathway Diagrams

This compound Induced Apoptosis Pathway

The following diagram illustrates the known signaling pathways activated by this compound leading to apoptosis in cancer cells.

G cluster_0 Microtubule Targeting cluster_1 Apoptotic Pathways Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules DR5 Death Receptor 5 (DR5) Upregulation Pbox15->DR5 Intrinsic Intrinsic Pathway (Mitochondrial) Pbox15->Intrinsic Extrinsic Extrinsic Pathway DR5->Extrinsic Casp8 Caspase-8 Activation Apoptosis Apoptosis Casp8->Apoptosis Intrinsic->Apoptosis Extrinsic->Casp8

Caption: this compound mechanism of action leading to apoptosis.

Troubleshooting Logic for Reduced this compound Efficacy

This diagram provides a logical workflow for troubleshooting experiments where this compound shows reduced efficacy.

G cluster_0 Initial Checks cluster_1 Experimental Setup Review cluster_2 Resolution Start Reduced this compound Efficacy Observed Storage Check Storage Conditions (-20°C powder / -80°C solution) Start->Storage Handling Review Handling Procedures (Aliquoting, Contamination) Storage->Handling [Correct] NewStock Prepare Fresh Stock Solution Storage->NewStock [Incorrect] Incompatibilities Check for Incompatible Reagents (Strong acids/bases, oxidizers/reducers) Handling->Incompatibilities [Correct] Handling->NewStock [Incorrect] Solvent Verify Correct Solvent and Concentration Incompatibilities->Solvent [Compatible] ModifyProtocol Modify Experimental Protocol Incompatibilities->ModifyProtocol [Incompatible] Solvent->NewStock [Issue Persists] Resolved Issue Resolved Solvent->Resolved [Incorrect Solvent/Conc.] NewStock->Resolved ModifyProtocol->Resolved

Caption: Troubleshooting workflow for this compound efficacy issues.

References

Technical Support Center: Pbox-15 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the calibration of Pbox-15 dosage for in vivo models. Due to the limited availability of published in vivo data specific to this compound, this guide incorporates established principles and illustrative data from other microtubule-targeting agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel microtubule-targeting agent. It functions by depolymerizing microtubules, which are essential components of the cellular cytoskeleton. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.

Q2: Which signaling pathways are affected by this compound?

A2: this compound has been shown to modulate several key signaling pathways involved in cell survival and apoptosis. Notably, it can upregulate the expression of Death Receptor 5 (DR5), enhancing sensitivity to TRAIL-mediated apoptosis. Additionally, it has been observed to downregulate the pro-survival PI3K/Akt pathway and the anti-apoptotic protein Mcl-1, while activating the caspase cascade.

Q3: What are the common challenges in administering microtubule inhibitors like this compound in vivo?

A3: Common challenges include determining the optimal therapeutic dose that balances efficacy and toxicity, potential for neurotoxicity and myelosuppression (suppression of blood cell production in the bone marrow), and issues with drug solubility and formulation for in vivo administration. Careful monitoring of animal well-being is crucial throughout the study.

Q4: How can I determine the starting dose for my in vivo experiments with this compound?

A4: A dose-finding study is essential. This typically involves starting with a low dose and escalating in different cohorts of animals to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity. Efficacy studies are then often conducted at and below the MTD.

Q5: What are the typical routes of administration for microtubule inhibitors in mouse models?

A5: The most common routes of administration for microtubule inhibitors in preclinical cancer models are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound.

Troubleshooting Guide for In Vivo this compound Experiments

Problem Potential Cause Recommended Solution
High toxicity or animal mortality The administered dose is above the maximum tolerated dose (MTD).Conduct a dose-escalation study to determine the MTD. Start with lower doses and carefully monitor for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Improper drug formulation leading to precipitation or aggregation.Ensure this compound is fully solubilized in a suitable vehicle. Conduct solubility tests prior to in vivo administration.
Rapid infusion rate for intravenous injections.Administer the drug slowly over a set period to minimize acute toxicity.
Lack of anti-tumor efficacy The administered dose is too low.Once the MTD is established, conduct efficacy studies at doses approaching the MTD.
The dosing schedule is not optimal.Experiment with different dosing frequencies (e.g., daily, every other day, weekly) to maintain therapeutic drug levels.
The tumor model is resistant to microtubule inhibitors.Characterize the in vitro sensitivity of your cell line to this compound before initiating in vivo studies. Consider using a different tumor model if resistance is observed.
Inconsistent tumor growth Variability in tumor cell implantation.Standardize the cell implantation procedure, including the number of cells, injection volume, and site of injection.
Health status of the animals.Ensure all animals are healthy and of a similar age and weight at the start of the study.
Injection site reactions (for i.p. or s.c. administration) The drug formulation is irritating.Assess the pH and osmolarity of the drug formulation. Consider using a different vehicle if irritation persists.
High injection volume.Keep the injection volume within recommended limits for the chosen route of administration.

Illustrative Quantitative Data for Microtubule Inhibitors in Vivo

Disclaimer: The following data is derived from studies on other microtubule inhibitors (Paclitaxel and Vincristine) and is provided for illustrative purposes to guide experimental design for this compound. Actual effective doses for this compound will need to be determined experimentally.

Table 1: Example of Dose-Response for Paclitaxel in a Mouse Xenograft Model

Dose (mg/kg) Administration Route Dosing Schedule Tumor Growth Inhibition (%) Observed Toxicity
5i.p.Once weekly30Minimal weight loss
10i.p.Once weekly55Moderate weight loss, recoverable
20i.p.Once weekly80Significant weight loss, signs of distress

Table 2: Example of Dose-Response for Vincristine in a Mouse Leukemia Model

Dose (mg/kg) Administration Route Dosing Schedule Increase in Lifespan (%) Observed Toxicity
0.15i.p.Once weekly25No significant toxicity
0.3i.p.Once weekly45Mild myelosuppression
0.5i.p.Once weekly60Significant myelosuppression, neurotoxicity

Experimental Protocol: In Vivo Dose-Finding Study for a Novel Microtubule Inhibitor

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of a compound like this compound in a mouse tumor model.

1. Animal Model and Tumor Implantation:

  • Select an appropriate mouse strain (e.g., athymic nude mice for xenografts).

  • Subcutaneously implant cultured cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

2. Drug Formulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of injection, dilute the stock solution to the desired concentrations using a sterile, biocompatible vehicle (e.g., saline, PBS with 5% Tween 80).

3. Dose Escalation and Administration:

  • Randomize mice into cohorts (n=3-5 per group).

  • Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2.5, 5, 10, 20 mg/kg).

  • Administer the drug via the chosen route (e.g., intraperitoneal injection) at a set frequency (e.g., once weekly for 3 weeks).

4. Monitoring and Data Collection:

  • Measure tumor volume with calipers 2-3 times per week.

  • Record body weight at each measurement.

  • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression.

  • Perform necropsy and collect major organs for histopathological analysis.

5. MTD Determination:

  • The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.

Visualizations

Pbox15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pbox15 This compound Microtubules Microtubules Pbox15->Microtubules Depolymerizes DR5 DR5 Pbox15->DR5 Upregulates PI3K PI3K Pbox15->PI3K Inhibits G2M_Arrest G2M_Arrest Microtubules->G2M_Arrest Disruption leads to Caspase8 Caspase-8 DR5->Caspase8 Activates Akt Akt PI3K->Akt Activates Mcl1 Mcl-1 Akt->Mcl1 Maintains Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of this compound leading to apoptosis.

InVivo_Dosage_Calibration_Workflow cluster_preclinical Preclinical Phase cluster_monitoring Monitoring & Analysis cluster_outcome Outcome A Tumor Model Establishment (e.g., Xenograft) B Dose Escalation Study (MTD Determination) A->B C Efficacy Study at MTD and Sub-MTD B->C D Monitor Tumor Growth & Animal Well-being B->D C->D E Pharmacokinetic (PK) Analysis C->E F Pharmacodynamic (PD) Analysis (e.g., Biomarker modulation) C->F G Histopathology & Toxicity Assessment D->G H Optimal Dose & Schedule Identification E->H F->H G->H

Caption: Experimental workflow for in vivo dosage calibration.

Validation & Comparative

Pbox-15 vs. Paclitaxel: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced mechanisms of action of novel anti-cancer compounds is paramount. This guide provides a detailed comparison of Pbox-15, a novel pyrrolo-1,5-benzoxazepine, and paclitaxel, a well-established taxane derivative. Both agents target the microtubule network, a critical component of the cellular cytoskeleton, yet their effects diverge significantly, leading to distinct downstream cellular consequences.

At a Glance: Key Mechanistic Differences

FeatureThis compoundPaclitaxel
Primary Effect on Microtubules Destabilization / Depolymerization[1][2]Stabilization / Polymerization[3]
Binding Site Not explicitly defined, but leads to disruptionBinds to the β-tubulin subunit
Cell Cycle Arrest G2/M phase[1]G2/M phase
Apoptosis Induction Intrinsic and Extrinsic PathwaysPrimarily Intrinsic Pathway
Key Signaling Pathways Affected Downregulation of PI3K/Akt, Upregulation of DR5Activation of JNK/SAPK, Modulation of PI3K/Akt and MAPK

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound and paclitaxel has been evaluated in various cancer cell lines. While extensive comparable data is not available for this compound, the following tables summarize available IC50 values.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
NCI-H929Multiple Myeloma~124
KMS11Multiple Myeloma~124
RPMI8226Multiple Myeloma~124
U266Multiple Myeloma>124
CCRF-CEMT-cell Acute Lymphoblastic Leukemia<124
SD-1B-cell Acute Lymphoblastic Leukemia<124

Note: The data for this compound is derived from studies showing significant apoptosis at 1 µM concentration, suggesting the IC50 is at or below this value for the sensitive cell lines.

Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
SK-BR-3Breast Cancer10 - 2072
MDA-MB-231Breast Cancer5 - 1572
T-47DBreast Cancer1 - 572
Ovarian Carcinoma Cell LinesOvarian Cancer0.4 - 3.4Not Specified
Non-Small Cell Lung CancerLung Cancer27 (median)120
Small Cell Lung CancerLung Cancer5000 (median)120

Deep Dive into the Mechanisms of Action

Microtubule Dynamics: A Tale of Two Opposites

The most striking difference between this compound and paclitaxel lies in their impact on microtubule stability.

This compound: The Destabilizer

This compound acts as a microtubule-destabilizing agent, leading to the disruption and depolymerization of the microtubule network.[1][2] This disruption is a key initiating event in its cytotoxic cascade.

Paclitaxel: The Stabilizer

Conversely, paclitaxel is a potent microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[3] This leads to the formation of abnormal, non-functional microtubule bundles.

cluster_Pbox15 This compound cluster_Paclitaxel Paclitaxel Pbox15 This compound Microtubule_P Microtubule Network Pbox15->Microtubule_P interacts with Depolymerization Depolymerization Microtubule_P->Depolymerization leads to Paclitaxel Paclitaxel BetaTubulin β-tubulin Paclitaxel->BetaTubulin binds to Microtubule_T Microtubule Network BetaTubulin->Microtubule_T promotes assembly of Stabilization Stabilization Microtubule_T->Stabilization results in

Figure 1. Opposing effects on microtubule dynamics.
Cell Cycle Arrest: A Common Consequence

Despite their opposing effects on microtubule dynamics, both this compound and paclitaxel induce cell cycle arrest in the G2/M phase.[1] This is a direct consequence of the disruption of the mitotic spindle, which is essential for proper chromosome segregation during mitosis.

Pbox15 This compound MicrotubuleDisruption Microtubule Disruption (Depolymerization/Stabilization) Pbox15->MicrotubuleDisruption Paclitaxel Paclitaxel Paclitaxel->MicrotubuleDisruption MitoticSpindle Mitotic Spindle Disruption MicrotubuleDisruption->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest

Figure 2. Common pathway to G2/M arrest.
Apoptotic Pathways: Divergent Routes to Cell Death

The induction of apoptosis, or programmed cell death, is the ultimate outcome of treatment with both agents. However, they appear to activate different apoptotic signaling cascades.

This compound: A Two-Pronged Attack

This compound induces apoptosis through both the extrinsic and intrinsic pathways. It has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis. Furthermore, it activates the intrinsic pathway, as evidenced by the involvement of caspase-8 and the downregulation of anti-apoptotic Bcl-2 family proteins. This compound also downregulates the pro-survival PI3K/Akt signaling pathway.

Paclitaxel: Primarily an Inside Job

Paclitaxel-induced apoptosis is thought to be primarily mediated by the intrinsic pathway, triggered by the sustained mitotic arrest. This leads to the activation of signaling molecules such as c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK). Paclitaxel can also modulate the PI3K/Akt and MAPK signaling pathways to promote apoptosis.

cluster_pbox15 This compound Signaling cluster_paclitaxel Paclitaxel Signaling pbox15 This compound dr5 DR5 Upregulation pbox15->dr5 pi3k_akt_p PI3K/Akt Pathway (Downregulation) pbox15->pi3k_akt_p extrinsic_p Extrinsic Pathway dr5->extrinsic_p intrinsic_p_pbox Intrinsic Pathway pi3k_akt_p->intrinsic_p_pbox caspase8_p Caspase-8 Activation caspase8_p->intrinsic_p_pbox extrinsic_p->caspase8_p apoptosis_p Apoptosis intrinsic_p_pbox->apoptosis_p paclitaxel Paclitaxel mitotic_arrest Mitotic Arrest paclitaxel->mitotic_arrest jnk_sapk JNK/SAPK Activation mitotic_arrest->jnk_sapk pi3k_akt_t PI3K/Akt & MAPK Modulation mitotic_arrest->pi3k_akt_t intrinsic_p_taxol Intrinsic Pathway jnk_sapk->intrinsic_p_taxol pi3k_akt_t->intrinsic_p_taxol apoptosis_t Apoptosis intrinsic_p_taxol->apoptosis_t start Seed cells in 96-well plate treat Treat with this compound or Paclitaxel (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization buffer incubate2->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

References

Pbox-15 vs. Vincristine: A Comparative Analysis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activities of Pbox-15, a novel pyrrolo-1,5-benzoxazepine, and vincristine, a long-established vinca alkaloid. The comparison is supported by experimental data on their mechanisms of action, cytotoxic efficacy, and effects on cellular signaling pathways in various leukemia cell lines.

Mechanism of Action: Targeting the Microtubule Network

Both this compound and vincristine exert their anticancer effects by targeting tubulin, a critical component of microtubules. However, their specific interactions with microtubules differ, leading to distinct downstream cellular consequences.

This compound: This novel agent acts as a tubulin depolymerizing agent .[1][2] By disrupting the microtubule structure, this compound induces a G2/M phase cell cycle arrest and subsequently triggers apoptosis.[3][4][5] Beyond its direct effect on microtubules, this compound has been shown to modulate key survival signaling pathways, contributing to its pro-apoptotic efficacy.[1][6]

Vincristine: As a classic vinca alkaloid, vincristine inhibits the polymerization of tubulin dimers into microtubules.[7][8][9] This disruption prevents the formation of a functional mitotic spindle, arresting cells in the metaphase stage of mitosis.[7][8][9] This prolonged mitotic arrest ultimately leads to apoptotic cell death.[7] Interestingly, studies have shown that vincristine can induce cell death through two distinct pathways depending on the cell cycle phase: it causes mitotic death in cells that are in the S or G2/M phases, and it can directly induce "interphase death" in cells in the G1 phase.[10][11][12]

Comparative Efficacy in Leukemia Cell Lines

The cytotoxic potential of this compound and vincristine has been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.

DrugCell LineTypeIC50 (µM)Source
This compound JurkatT-cell ALL0.13[1]
CEMT-cell ALL0.15[1]
Nalm-6B-cell precursor ALL0.13[1]
RehB-cell precursor ALL0.15[1]
Vincristine NALM-6B-cell precursor ALL~0.0022[13]
REHB-cell precursor ALL~0.45[14]
JurkatT-cell ALLNot specified
CEMT-cell ALLNot specified

Note: IC50 values for vincristine are sourced from different studies and experimental conditions may vary, affecting direct comparability.

FeatureThis compoundVincristine
Primary Effect Induces G2/M cell cycle arrest and apoptosis.[3][4][5]Induces mitotic arrest at metaphase, leading to apoptosis.[7][8] Can also induce apoptosis directly from G1 phase.[10][11]
Apoptosis Induction Activates both intrinsic and extrinsic caspase-dependent pathways.[1][6]Primarily triggers apoptosis following mitotic catastrophe.[7] Can involve caspase-3 and -9 activation.[15]

Signaling Pathways and Molecular Mechanisms

The distinct molecular interactions of this compound and vincristine initiate different downstream signaling cascades that culminate in apoptosis.

This compound Signaling Pathway

This compound not only disrupts microtubule function but also actively suppresses pro-survival signaling and enhances pro-apoptotic signals. It has been shown to downregulate the PI3K/Akt survival pathway and decrease the expression of inhibitor of apoptosis proteins (IAPs).[1][6] Furthermore, this compound can upregulate the expression of Death Receptor 5 (DR5), sensitizing leukemia cells to apoptosis induced by its ligand, TRAIL.[1][6]

Pbox15_Pathway cluster_cell Leukemia Cell Pbox15 This compound Tubulin Tubulin Pbox15->Tubulin Depolymerizes PI3K_Akt PI3K/Akt Pathway Pbox15->PI3K_Akt DR5 DR5 Expression Pbox15->DR5 Upregulates IAPs IAP Proteins Pbox15->IAPs Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M Caspases Caspase Activation G2M->Caspases Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits DR5->Caspases Sensitizes to TRAIL-induced activation IAPs->Caspases Inhibit Caspases->Apoptosis

References

Pbox-15 and Nocodazole: A Comparative Guide to their Effects on Microtubule Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two microtubule-targeting agents, Pbox-15 and nocodazole, for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, present available quantitative data on their effects, outline experimental protocols for assessing microtubule stability, and illustrate the key signaling pathways involved.

Executive Summary

This compound and nocodazole are both potent inhibitors of microtubule function, crucial for cellular processes such as cell division, migration, and intracellular transport. While both lead to the destabilization of the microtubule network, their precise mechanisms and potencies differ. Nocodazole, a well-characterized synthetic compound, binds to β-tubulin and disrupts microtubule polymerization dynamics. Its effects are concentration-dependent, with lower concentrations suppressing microtubule dynamics without significant depolymerization and higher concentrations leading to net microtubule disassembly. This compound, a pyrrolo-1,5-benzoxazepine derivative, has also been shown to depolymerize tubulin and impair the microtubule network, in part by affecting post-translational modifications of tubulin. This guide aims to provide a detailed side-by-side comparison to aid in the selection and application of these agents in research and drug development.

Quantitative Comparison of Effects on Microtubule Stability

Direct comparative quantitative data for this compound and nocodazole under identical experimental conditions is limited in the current literature. However, data from various studies provide insights into their relative potencies and effects.

ParameterThis compoundNocodazoleSource
Mechanism of Action Induces tubulin depolymerization and affects tubulin post-translational modifications.[1][2]Binds to β-tubulin, interfering with microtubule polymerization.[3] At low concentrations, suppresses microtubule dynamics; at high concentrations, causes depolymerization.[4][1][2][3][4]
IC50 for Microtubule Depolymerization (in vitro) Data not available~5 µM
Cellular IC50 for Microtubule Depolymerization (HeLa cells) Data not available350.00 ± 76.38 nM[5]
Effect on Microtubule Dynamic Instability Induces microtubule destabilization.[1] Specific effects on dynamic parameters are not well-documented.Dose-dependent decrease in elongation and shortening velocities, increase in pause duration and catastrophe frequency, and decrease in rescue frequency.[6][1][6][7]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound and nocodazole stock solutions (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in cold G-PEM buffer.

  • Add varying concentrations of this compound or nocodazole to the tubulin solution. A DMSO control should be included.

  • Transfer 100 µL of each reaction mixture to the wells of a pre-warmed 96-well plate.

  • Place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Plot absorbance versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Cellular Microtubule Network Staining (Immunofluorescence)

This method visualizes the effects of the compounds on the microtubule network within cells.

Materials:

  • Cells (e.g., HeLa, Hut78) cultured on coverslips

  • This compound and nocodazole

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with desired concentrations of this compound or nocodazole for a specified time.

  • Wash the cells with PBS and fix them with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against α-tubulin.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Signaling Pathways

Both this compound and nocodazole impact cellular signaling pathways that are intertwined with microtubule dynamics.

Nocodazole and the RhoA Signaling Pathway

Nocodazole-induced microtubule depolymerization can lead to the activation of the RhoA signaling pathway.[8] The guanine nucleotide exchange factor GEF-H1 is normally sequestered and inactivated by binding to microtubules. Upon microtubule disassembly by nocodazole, GEF-H1 is released and activated, leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which in turn phosphorylates myosin light chain (MLC), promoting actin-myosin contractility and stress fiber formation.

Nocodazole_RhoA_Pathway Nocodazole Nocodazole Microtubules Microtubules Nocodazole->Microtubules Depolymerization GEF_H1_inactive GEF-H1 (inactive) - bound to microtubules GEF_H1_active GEF-H1 (active) - released GEF_H1_inactive->GEF_H1_active Release RhoA_GDP RhoA-GDP GEF_H1_active->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC MLC->pMLC Contractility Actin-Myosin Contractility pMLC->Contractility Promotes

Nocodazole-induced RhoA activation.

This compound and Tubulin Post-Translational Modifications

This compound has been shown to affect the post-translational modifications (PTMs) of tubulin, which are critical for regulating microtubule stability and their interaction with microtubule-associated proteins (MAPs).[1][2] Specifically, this compound treatment has been observed to reduce the levels of both tyrosinated and acetylated α-tubulin in T-cells.[1] Detyrosination, the removal of the C-terminal tyrosine from α-tubulin, is generally associated with more stable, long-lived microtubules. The reduction in tyrosinated tubulin by this compound suggests an alteration in the dynamics of this modification cycle. Similarly, a decrease in acetylated tubulin, another marker for stable microtubules, indicates a this compound-mediated disruption of microtubule stability.

Pbox15_PTM_Pathway Pbox15 This compound Tubulin_Polymerization Tubulin Polymerization Pbox15->Tubulin_Polymerization Decreases Tyrosinated_Tubulin Tyrosinated α-tubulin Pbox15->Tyrosinated_Tubulin Reduces Acetylated_Tubulin Acetylated α-tubulin Pbox15->Acetylated_Tubulin Reduces Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization->Microtubule_Destabilization Detyrosinated_Tubulin Detyrosinated α-tubulin Tyrosinated_Tubulin->Detyrosinated_Tubulin Modification Cycle Detyrosinated_Tubulin->Microtubule_Destabilization Acetylated_Tubulin->Microtubule_Destabilization Impaired_Migration Impaired T-cell Migration Microtubule_Destabilization->Impaired_Migration

This compound's effect on tubulin PTMs.

Experimental Workflow for Comparing this compound and Nocodazole

The following workflow outlines a comprehensive approach to directly compare the effects of this compound and nocodazole on microtubule stability.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Tubulin_Polymerization Tubulin Polymerization Assay IC50_Determination IC50 Determination Tubulin_Polymerization->IC50_Determination Tubulin_Binding Tubulin Binding Affinity Assay Tubulin_Binding->IC50_Determination Immunofluorescence Immunofluorescence Microscopy PTM_Quantification Quantification of PTM Levels Immunofluorescence->PTM_Quantification Live_Cell_Imaging Live-Cell Imaging of Microtubule Dynamics Dynamic_Parameters Quantification of Dynamic Instability Parameters Live_Cell_Imaging->Dynamic_Parameters Western_Blot Western Blot for Tubulin PTMs Western_Blot->PTM_Quantification Rho_GTPase_Assay Rho GTPase Activation Assay Rho_Activation_Levels Measurement of Rho Activation Rho_GTPase_Assay->Rho_Activation_Levels Pbox15_Nocodazole This compound & Nocodazole Pbox15_Nocodazole->Tubulin_Polymerization Pbox15_Nocodazole->Tubulin_Binding Pbox15_Nocodazole->Immunofluorescence Pbox15_Nocodazole->Live_Cell_Imaging Pbox15_Nocodazole->Western_Blot Pbox15_Nocodazole->Rho_GTPase_Assay

Comparative experimental workflow.

References

Pbox-15 Versus Other Tubulin Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, agents targeting tubulin dynamics remain a cornerstone of chemotherapy. This guide provides a detailed comparison of Pbox-15, a novel pyrrolo-1,5-benzoxazepine, with established tubulin inhibitors, offering insights into its efficacy and mechanism of action for researchers, scientists, and drug development professionals.

Differentiating Mechanisms of Tubulin Inhibition

Tubulin inhibitors disrupt microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. However, their specific mechanisms of action vary significantly.

This compound is a microtubule-depolymerizing agent.[1] It belongs to the pyrrolo-1,5-benzoxazepine class of compounds and has been shown to induce apoptosis in a variety of human cancer cell lines, including those resistant to conventional chemotherapy.[1][2] this compound impairs the microtubule network by destabilizing tubulin, which leads to a decrease in tubulin polymerization.[1] This disruption of microtubule dynamics ultimately triggers programmed cell death.[3][4]

In contrast, other major classes of tubulin inhibitors function through different mechanisms:

  • Taxanes (e.g., Paclitaxel): This class of drugs stabilizes microtubules by binding to the β-tubulin subunit, which prevents their disassembly. This action leads to the formation of abnormal microtubule bundles and mitotic arrest.

  • Vinca Alkaloids (e.g., Vincristine): These agents inhibit the polymerization of tubulin dimers, preventing the formation of microtubules. This disruption of microtubule assembly halts cells in the metaphase of mitosis.

  • Colchicine Site Binders (e.g., Colchicine, Combretastatin A-4): These compounds bind to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and subsequent disruption of the mitotic spindle.

The following diagram illustrates the distinct mechanisms of these tubulin inhibitors on microtubule dynamics.

Tubulin_Inhibitor_Mechanisms Comparative Mechanisms of Tubulin Inhibitors cluster_0 Microtubule Dynamics cluster_1 Inhibitor Actions Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Vinca_Alkaloids Vinca Alkaloids (e.g., Vincristine) Vinca_Alkaloids->Tubulin_Dimers Inhibits Polymerization Pbox_15_Colchicine This compound, Colchicine, Combretastatin A-4 Pbox_15_Colchicine->Microtubule Promotes Depolymerization Taxanes Taxanes (e.g., Paclitaxel) Taxanes->Microtubule Inhibits Depolymerization (Stabilizes)

Fig. 1: Mechanisms of Tubulin Inhibitors

Comparative Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and other tubulin inhibitors across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound CLLChronic Lymphocytic Leukemia0.55[3]
DLD-1Colorectal Cancer~0.85 (FAAH inhibition)[4]
HT-29Colorectal CancerNot specified[4]
Paclitaxel SK-BR-3Breast CancerNot specified[5]
MDA-MB-231Breast CancerNot specified[5]
T-47DBreast CancerNot specified[5]
HeLaCervical Cancer0.0134[6]
Vincristine NCI-H929Multiple MyelomaLower than this compoundNot specified
Colchicine MDA-MB-231Breast CancerNot specified[7]
Combretastatin A-4 VariousVarious0.19 - 0.73[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines across different studies.

Experimental Protocols: Determining Cell Viability

The efficacy of tubulin inhibitors is commonly assessed using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

General Protocol for MTT Assay:
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.

  • Drug Treatment: The cells are then treated with a range of concentrations of the tubulin inhibitor (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following incubation, a solution of MTT is added to each well, and the plate is incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration.

The following diagram outlines the workflow of a typical cell viability assay.

Experimental_Workflow Workflow for Cell Viability Assay (MTT) Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Inhibitors Add Tubulin Inhibitors (Varying Concentrations) Incubate_24h->Add_Inhibitors Incubate_Drug Incubate for 24-72h Add_Inhibitors->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate Cell Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 2: Cell Viability Assay Workflow

Conclusion

This compound demonstrates a distinct mechanism of action as a tubulin-depolymerizing agent, setting it apart from microtubule-stabilizing taxanes and polymerization-inhibiting vinca alkaloids. Its efficacy, as indicated by sub-micromolar IC50 values in certain cancer cell lines, highlights its potential as a potent anti-cancer agent. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to existing tubulin inhibitors. The methodologies and data presented in this guide provide a foundational resource for researchers investigating novel cancer therapeutics.

References

Pbox-15 vs. Colchicine: A Comparative Guide to Their Apoptotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic effects of two microtubule-targeting agents: the novel compound Pbox-15 and the well-established drug colchicine. While both induce apoptosis by disrupting microtubule dynamics, their underlying mechanisms and potency can vary. This document summarizes key experimental data, outlines common experimental protocols, and visualizes the distinct signaling pathways involved.

At a Glance: Key Differences in Apoptotic Induction

FeatureThis compoundColchicine
Primary Apoptotic Pathway Activates both intrinsic and extrinsic pathways.Primarily activates the intrinsic (mitochondrial) pathway.
Key Signaling Events Upregulation of Death Receptor 5 (DR5), caspase-8 activation.Activation of p38 MAPK signaling, upregulation of Bax, downregulation of Bcl-2.
Tubulin Binding Site Suggested to be a novel site on tubulin.Binds to the well-characterized colchicine-binding site on β-tubulin.
Potency (IC50) Varies by cell line; nanomolar to low micromolar range reported in leukemia and myeloma cells.Varies widely by cell line; nanomolar to micromolar range reported across various cancers.

Quantitative Analysis of Apoptotic Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and colchicine in various cancer cell lines, as reported in different studies.

Disclaimer: The IC50 values presented below are compiled from multiple independent studies. A direct comparison of potency should be made with caution, as experimental conditions such as cell line passage number, assay duration, and detection method can significantly influence the results.

Table 1: this compound IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JurkatAcute Lymphoblastic Leukemia~0.13[1]
CEMAcute Lymphoblastic Leukemia~0.15[1]
Nalm-6Acute Lymphoblastic Leukemia~0.13[1]
RehAcute Lymphoblastic Leukemia~0.15[1]
NCI-H929Multiple MyelomaInduces significant apoptosis at 1 µM
U266Multiple MyelomaInduces significant apoptosis at 1 µM

Table 2: Colchicine IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BT-12Atypical Teratoid/Rhabdoid Tumor0.016[2]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[2]
HCT-116Colon Carcinoma1 - 7 (range)[3]
HT29Colon Adenocarcinoma1 - 7 (range)[3]
MCF-7Breast Cancer1 - 7 (range)[3]
A549Lung CarcinomaVaries[4]
DU-145Prostate CarcinomaVaries[4]

Signaling Pathways of Apoptosis Induction

The apoptotic signaling pathways initiated by this compound and colchicine, while both stemming from microtubule disruption, diverge in their downstream effectors.

This compound Induced Apoptotic Pathway

This compound induces apoptosis through a dual mechanism, engaging both the extrinsic and intrinsic pathways. A key feature of this compound's action is the upregulation of Death Receptor 5 (DR5), which sensitizes cancer cells to apoptosis.

Pbox15_Apoptosis_Pathway Pbox15 This compound Tubulin Tubulin Depolymerization Pbox15->Tubulin G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest DR5 DR5 Upregulation G2M_Arrest->DR5 Extrinsic Pathway Mitochondria Mitochondria G2M_Arrest->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Activation DR5->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Apoptotic Signaling Pathway
Colchicine Induced Apoptotic Pathway

Colchicine primarily triggers the intrinsic apoptotic pathway. Its interaction with tubulin leads to mitochondrial-dependent apoptotic events.

Colchicine_Apoptosis_Pathway Colchicine Colchicine Tubulin Tubulin Depolymerization Colchicine->Tubulin p38 p38 MAPK Activation Tubulin->p38 Bcl2_family Bcl-2 Family Modulation p38->Bcl2_family Bax_up Bax Upregulation Bcl2_family->Bax_up Bcl2_down Bcl-2 Downregulation Bcl2_family->Bcl2_down Mitochondria Mitochondrial Permeability ↑ Bax_up->Mitochondria Bcl2_down->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Colchicine Apoptotic Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the apoptotic effects of this compound and colchicine.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or colchicine for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Treatment: Treat cells with the desired concentration of this compound or colchicine for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[5]

Apoptosis_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound or Colchicine Start->Treatment Harvest Harvest Cells (Adherent + Floating) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptosis Analyze->End

General Workflow for Apoptosis Assay
Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[1][6]

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, DR5) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Synergistic effect of Pbox-15 with other chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research highlights the potent synergistic effects of Pbox-15, a novel microtubule-targeting agent, when combined with other chemotherapeutics in various cancer models. These findings, aimed at researchers, scientists, and drug development professionals, underscore the potential of this compound to enhance the efficacy of existing cancer treatments and overcome drug resistance.

This compound has demonstrated significant synergistic activity with several anti-cancer agents, including TRAIL, imatinib, and carboplatin, across a range of malignancies such as acute lymphoblastic leukemia (ALL), gastrointestinal stromal tumors (GIST), and neuroblastoma. This guide provides a comprehensive comparison of this compound's synergistic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound in combination with other chemotherapeutic agents has been quantified using metrics such as the Combination Index (CI), where a value less than 1 indicates synergy.

This compound and TRAIL in Acute Lymphoblastic Leukemia (ALL)

In Jurkat ALL cells, the combination of this compound with TNF-related apoptosis-inducing ligand (TRAIL) resulted in a significant increase in apoptosis compared to either agent alone.

Cell LineDrug CombinationCombination Index (CI)
JurkatThis compound + TRAIL (10 ng/ml)< 1[1]
JurkatThis compound + TRAIL (20 ng/ml)< 1[1]
JurkatThis compound + TRAIL (50 ng/ml)< 1[1]
JurkatThis compound + TRAIL (100 ng/ml)< 1[1]
This compound and Imatinib in Gastrointestinal Stromal Tumors (GIST)

The combination of this compound with the tyrosine kinase inhibitor imatinib has shown promise in both imatinib-sensitive (GIST-T1) and imatinib-resistant GIST cells. While specific CI values were not available in the reviewed literature, the individual half-maximal inhibitory concentrations (IC50) provide a basis for evaluating their combined potential.

Cell LineDrugIC50 (µM)
GIST-T1Imatinib~0.05[2]
GIST-T1This compound~1.0[2]
GIST-T1-Juke (Imatinib-resistant)Imatinib>5[2]
GIST-T1-Juke (Imatinib-resistant)This compound~2.5[2]
This compound and Carboplatin in Neuroblastoma

Studies have indicated that this compound can synergistically enhance the apoptotic effects of carboplatin in neuroblastoma cells. However, specific IC50 and CI values from the reviewed literature are not available to be presented in a tabular format.

Mechanistic Insights: Signaling Pathways

The synergistic effects of this compound are rooted in its ability to modulate key signaling pathways involved in cell survival and apoptosis.

This compound and TRAIL Synergy

This compound enhances TRAIL-induced apoptosis through a dual mechanism involving both the extrinsic and intrinsic apoptotic pathways. A key event is the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL, on the cell surface. This increased DR5 expression sensitizes the cancer cells to TRAIL-mediated apoptosis. Furthermore, the combination therapy leads to the downregulation of several core cell survival proteins.

Pbox15_TRAIL_Synergy Pbox15 This compound DR5 DR5 Pbox15->DR5 Upregulates cFLIP c-FLIP Pbox15->cFLIP Downregulates SurvivalProteins Downregulation of Survival Proteins (cIAP, XIAP, Mcl-1) Pbox15->SurvivalProteins Inhibits TRAIL TRAIL TRAIL->DR5 Binds to DISC DISC Formation DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 cFLIP->Caspase8 Mitochondria Mitochondria Bid->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound and TRAIL synergistic pathway.

This compound and Imatinib Synergy

In GIST, the synergistic effect of this compound and imatinib is linked to the targeting of the c-KIT signaling pathway. Imatinib inhibits the constitutively active c-KIT receptor tyrosine kinase. This compound enhances this effect by downregulating key proteins involved in c-KIT stability and downstream signaling, such as CDC37 and Mcl-1. This dual attack on the c-KIT pathway leads to enhanced apoptosis.

Pbox15_Imatinib_Synergy Pbox15 This compound CKII CKII Pbox15->CKII Mcl1 Mcl-1 Pbox15->Mcl1 Imatinib Imatinib cKIT_Phos c-KIT Phosphorylation Imatinib->cKIT_Phos CDC37 CDC37 CKII->CDC37 cKIT c-KIT Receptor CDC37->cKIT Stabilizes cKIT->cKIT_Phos Downstream Downstream Signaling (e.g., PI3K/Akt) cKIT_Phos->Downstream Downstream->Mcl1 Upregulates Apoptosis Apoptosis Mcl1->Apoptosis

Caption: this compound and Imatinib synergistic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or the combination of both for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the respective drugs for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, signaling pathway components) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Assay
  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with the drugs for a specified period.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound with other chemotherapeutics.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) CellCulture Cancer Cell Lines (e.g., ALL, GIST, Neuroblastoma) DrugTreatment Treat with this compound, Chemotherapeutic Agent, and Combination CellCulture->DrugTreatment Viability Cell Viability Assay (e.g., MTT) DrugTreatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) DrugTreatment->Apoptosis Clonogenic Clonogenic Assay DrugTreatment->Clonogenic WesternBlot Western Blot (Signaling Proteins) DrugTreatment->WesternBlot DataAnalysis Data Analysis (IC50, CI Values) Viability->DataAnalysis Apoptosis->DataAnalysis Clonogenic->DataAnalysis WesternBlot->DataAnalysis Xenograft Xenograft Models DataAnalysis->Xenograft Inform InVivoTreatment Treat with Drug Combinations Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth Toxicity Assess Toxicity InVivoTreatment->Toxicity Efficacy Evaluate Therapeutic Efficacy TumorGrowth->Efficacy Toxicity->Efficacy

Caption: Experimental workflow for synergy studies.

References

Pbox-15: A Promising Alternative to Taxanes in Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DUBLIN, Ireland – November 10, 2025 – In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Taxanes, a cornerstone of chemotherapy for decades, are potent microtubule-stabilizing agents, but their efficacy is often compromised by the development of resistance in tumor cells.[1][2] This has spurred the search for novel agents that can overcome these resistance mechanisms. One such promising candidate is Pbox-15, a member of the pyrrolo-1,5-benzoxazepine (PBOX) family of compounds, which has demonstrated significant cytotoxic activity in cancer cells, including those resistant to taxanes.[3][4][5]

This guide provides a comprehensive comparison of this compound and taxanes, focusing on their performance in taxane-resistant cell lines, supported by experimental data.

Mechanism of Action: A Tale of Two Microtubule Agents

Taxanes, such as paclitaxel and docetaxel, exert their anti-cancer effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability, which is essential for proper spindle formation during mitosis. The result is a G2/M phase cell cycle arrest, ultimately leading to apoptotic cell death.[1][2]

This compound also targets the microtubule network but through a distinct mechanism. It acts as a microtubule-depolymerizing agent, leading to the disruption of the microtubule cytoskeleton.[4][5] This interference with microtubule dynamics also culminates in a G2/M cell cycle arrest and the induction of apoptosis.[3][5]

Signaling Pathway of Taxanes and this compound

Signaling_Pathways cluster_taxane Taxane Pathway cluster_pbox15 This compound Pathway taxane Taxanes (Paclitaxel, Docetaxel) beta_tubulin β-tubulin taxane->beta_tubulin binds to mt_stabilization Microtubule Stabilization beta_tubulin->mt_stabilization spindle_disruption Mitotic Spindle Disruption mt_stabilization->spindle_disruption g2m_arrest_taxane G2/M Arrest spindle_disruption->g2m_arrest_taxane apoptosis_taxane Apoptosis g2m_arrest_taxane->apoptosis_taxane pbox15 This compound tubulin_interaction_pbox Tubulin Interaction pbox15->tubulin_interaction_pbox mt_depolymerization Microtubule Depolymerization tubulin_interaction_pbox->mt_depolymerization cytoskeleton_disruption Cytoskeleton Disruption mt_depolymerization->cytoskeleton_disruption g2m_arrest_pbox15 G2/M Arrest cytoskeleton_disruption->g2m_arrest_pbox15 apoptosis_pbox15 Apoptosis g2m_arrest_pbox15->apoptosis_pbox15

Caption: Mechanisms of action for Taxanes and this compound.

Overcoming Taxane Resistance: The this compound Advantage

A major mechanism of taxane resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1), which actively pumps taxanes out of the cancer cell, reducing their intracellular concentration and thus their efficacy.[1]

Crucially, studies have shown that PBOX compounds, including this compound, are not substrates for P-gp. This allows them to bypass this common resistance mechanism and effectively induce apoptosis in taxane-resistant cells that overexpress P-gp.[4]

Comparative Efficacy in Taxane-Resistant Cells

Experimental data from studies on the human promyelocytic leukemia cell line HL60 and its paclitaxel-resistant counterpart, HL60-MDR1 (which overexpresses P-gp), demonstrate the potential of this compound as an alternative to taxanes in resistant settings.

Table 1: Apoptosis Induction in Parental and Paclitaxel-Resistant Cell Lines

Cell LineTreatment (48h)% Apoptotic Cells (Mean ± SEM)
HL60 (Parental) Vehicle (Control)5.2 ± 1.1
Paclitaxel (500 nM)55.3 ± 3.5
This compound (1 µM)62.1 ± 4.2
HL60-MDR1 (Resistant) Vehicle (Control)6.8 ± 1.5
Paclitaxel (500 nM)10.5 ± 2.3
This compound (1 µM)58.9 ± 5.1

Data derived from Nathwani et al., Cancer Chemother Pharmacol, 2010.[4]

As shown in Table 1, while paclitaxel effectively induces apoptosis in the parental HL60 cells, its efficacy is dramatically reduced in the resistant HL60-MDR1 cells. In stark contrast, this compound induces a high level of apoptosis in both the parental and the resistant cell lines, demonstrating its ability to overcome P-gp-mediated resistance.

Impact on Cell Cycle Progression

Both this compound and taxanes induce a G2/M phase cell cycle arrest. However, in taxane-resistant cells, the effect of taxanes on the cell cycle is significantly diminished. This compound, on the other hand, maintains its ability to arrest cells in the G2/M phase, even in the presence of P-gp overexpression.

Table 2: Effect on Cell Cycle Distribution in Parental and Paclitaxel-Resistant Cell Lines

Cell LineTreatment (8h)% Cells in G2/M Phase (Mean ± SEM)
HL60 (Parental) Vehicle (Control)15.8 ± 2.1
Paclitaxel (500 nM)68.4 ± 4.7
This compound (1 µM)72.3 ± 5.3
HL60-MDR1 (Resistant) Vehicle (Control)17.2 ± 2.5
Paclitaxel (500 nM)22.1 ± 3.1
This compound (1 µM)69.8 ± 6.0

Data derived from Nathwani et al., Cancer Chemother Pharmacol, 2010.[4]

The data in Table 2 illustrates that paclitaxel's ability to induce G2/M arrest is severely hampered in the HL60-MDR1 cells. This compound, however, effectively arrests both parental and resistant cells in the G2/M phase, further highlighting its potential in overcoming taxane resistance.

Experimental Protocols

Cell Culture

The human promyelocytic leukemia (HL60) parental cell line and the paclitaxel-resistant subline (HL60-MDR1) were cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin. The HL60-MDR1 cell line was maintained in the presence of 100 nM paclitaxel to retain its resistant phenotype. All cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Experimental Workflow for Apoptosis Assay

Apoptosis_Assay_Workflow start Seed HL60 and HL60-MDR1 cells (1x10^6 cells/ml) treatment Treat with Vehicle, Paclitaxel (500 nM), or this compound (1 µM) for 48h start->treatment harvest Harvest cells by centrifugation treatment->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for assessing apoptosis via flow cytometry.

Cells were seeded at a density of 1 x 10^6 cells/ml and treated with the indicated concentrations of this compound or paclitaxel for 48 hours. Following treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the cells were incubated for 15 minutes at room temperature in the dark. The samples were then analyzed by flow cytometry to determine the percentage of apoptotic cells.

Cell Cycle Analysis

Cells were treated with this compound or paclitaxel for 8 hours. After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The available data strongly suggests that this compound is a potent anti-cancer agent that can effectively circumvent P-glycoprotein-mediated taxane resistance. Its distinct mechanism of action and its ability to induce apoptosis and cell cycle arrest in taxane-resistant cells make it a compelling candidate for further investigation as an alternative or complementary therapy in cancers that have developed resistance to taxanes. These findings warrant further preclinical and clinical evaluation of this compound to validate its therapeutic potential in taxane-resistant malignancies.

References

Validating Pbox-15 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of Pbox-15, a novel microtubule-targeting agent, in a cellular context. We present experimental data, detailed protocols for key validation techniques, and a comparative analysis with other well-established microtubule inhibitors.

Overview of this compound and its Target

This compound is a pyrrolo-1,5-benzoxazepine derivative that has demonstrated potent anti-cancer activity. Its primary molecular target is tubulin , the protein subunit of microtubules. By interfering with tubulin polymerization dynamics, this compound disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Validating the direct interaction of this compound with tubulin within the complex cellular environment is crucial for understanding its mechanism of action and for the development of more effective cancer therapies.

Comparative Analysis of Target Engagement Validation Methods

Several biophysical and cell-based methods can be employed to confirm and quantify the engagement of this compound with its tubulin target in cells. This section compares the performance of this compound with other microtubule-targeting agents—Vincristine, Nocodazole (destabilizers), and Paclitaxel (a stabilizer)—across different validation assays.

Data Summary
MethodParameter MeasuredThis compoundVincristineNocodazolePaclitaxel
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization (ΔTm)Data not publicly availableData not publicly availableApparent Kd ~0.29-1.54 µM (isotype dependent)[3][4]Significant thermal stabilization[5]
Tubulin Polymerization Assay Inhibition of Polymerization (IC50)Effective depolymerizer[1][2]IC50 ~0.73 nM (HeLa cells)[6]IC50 ~49.33 nM (HeLa cells)[6]Promotes polymerization (EC50)[5]
Quantitative Western Blot Polymerized vs. Soluble Tubulin RatioIncreases soluble tubulin fraction[7]Increases soluble tubulin fraction[8]Increases soluble tubulin fractionIncreases polymerized tubulin fraction[5]
Immunofluorescence Microscopy Microtubule Network IntegrityDisrupts microtubule network[1][2]Causes microtubule depolymerization[9]Causes microtubule depolymerization[10]Promotes microtubule bundling[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or control compounds for a specified duration (e.g., 1-2 hours).

  • Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step at 4°C for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection: Analyze the abundance of soluble tubulin in each sample by quantitative Western blot or AlphaLISA.

  • Data Analysis: Plot the amount of soluble tubulin as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

Quantitative Analysis of Tubulin Polymerization

This assay measures the ratio of polymerized (microtubules) to soluble (tubulin dimers) tubulin in cells, providing a direct readout of the effect of a compound on microtubule dynamics.

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or other compounds at desired concentrations and time points.

  • Cell Lysis and Fractionation:

    • Wash cells with a microtubule-stabilizing buffer (e.g., containing taxol for stabilizing microtubules or a buffer that preserves the in vivo state).

    • Lyse the cells in a buffer that separates the soluble (cytosolic) and insoluble (cytoskeletal) fractions.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the polymerized microtubules.

  • Sample Preparation:

    • Carefully collect the supernatant containing the soluble tubulin fraction.

    • Resuspend the pellet containing the polymerized tubulin fraction in a suitable lysis buffer.

  • Western Blot Analysis:

    • Determine the protein concentration of both soluble and polymerized fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an anti-α-tubulin or anti-β-tubulin antibody.

    • Use a loading control (e.g., total protein stain) to ensure equal loading.[11]

  • Quantification:

    • Quantify the band intensities of tubulin in both fractions using densitometry software.

    • Calculate the percentage of polymerized tubulin relative to the total tubulin (soluble + polymerized).

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of microtubule-targeting agents.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound or control compounds.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve the cellular structures.

    • Permeabilize the cell membranes (if using a cross-linking fixative) with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network using a fluorescence microscope.

    • Capture images and analyze morphological changes, such as microtubule depolymerization, bundling, or fragmentation.

Visualizations

Signaling Pathway and Mechanism of Action of this compound

Pbox15_Pathway cluster_downstream Cellular Effects Pbox15 This compound Tubulin Tubulin Dimers Pbox15->Tubulin Binds to DR5 DR5 Upregulation Pbox15->DR5 Mcl1_Bcl2 Mcl-1/Bcl-2 Downregulation Pbox15->Mcl1_Bcl2 Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Depolymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase8->Apoptosis Mcl1_Bcl2->Apoptosis

Caption: this compound binds to tubulin, leading to microtubule depolymerization and downstream cellular effects.

Experimental Workflow for Validating Target Engagement

Target_Validation_Workflow cluster_assays Target Engagement Assays cluster_readouts Primary Readouts start Start: Treat cells with this compound CETSA Cellular Thermal Shift Assay (CETSA) start->CETSA Tubulin_Poly Quantitative Tubulin Polymerization Assay start->Tubulin_Poly IF Immunofluorescence Microscopy start->IF Delta_Tm Measure ΔTm (Thermal Shift) CETSA->Delta_Tm Poly_Sol_Ratio Measure Polymerized/Soluble Tubulin Ratio Tubulin_Poly->Poly_Sol_Ratio Microtubule_Morphology Visualize Microtubule Network IF->Microtubule_Morphology end Conclusion: this compound engages tubulin in cells Delta_Tm->end Poly_Sol_Ratio->end Microtubule_Morphology->end Method_Comparison Methods Method Strengths Limitations CETSA CETSA Directly measures binding in live cells; Label-free Requires specific antibodies or MS; May not work for all targets Quant_WB Quantitative Western Blot Directly quantifies polymerization state; Relatively straightforward Indirect measure of binding; Requires careful optimization IF Immunofluorescence Provides spatial information; Visualizes network integrity Qualitative/semi-quantitative; Fixation artifacts are possible

References

Pbox-15: A Comparative Guide to its Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Pbox-15, a novel pyrrolo-1,5-benzoxazepine, across various cancer types. This compound is a microtubule-targeting agent that has demonstrated potent pro-apoptotic activity in a range of human tumor cell lines, including those exhibiting multi-drug resistance. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of this compound in Cancer Cell Lines

This compound has shown cytotoxic and apoptotic effects across a spectrum of hematological and solid tumors. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Cancer TypeCell LineIC50 (µM)Comparison AgentComparison Agent IC50 (µM)Source
Gastrointestinal Stromal Tumor (GIST) GIST-T1 (imatinib-sensitive)~1.5Imatinib~0.05[1]
GIST-T1/Juke (imatinib-resistant)~2.0Imatinib>5[1]
Multiple Myeloma NCI-H929Not specifiedVincristine (1 µM)Apoptosis comparable to 1 µM this compound
U266Not specifiedVincristine (1 µM)Apoptosis comparable to 1 µM this compound
Colorectal Cancer DLD-1Not specifiedOxaliplatinSynergistic effect with this compound[2]
HT-29Not specifiedOxaliplatinSynergistic effect with this compound[2]

Mechanism of Action: A Microtubule-Targeting Apoptosis Inducer

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to a cascade of events culminating in programmed cell death (apoptosis).

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the key signaling pathways activated by this compound. As a microtubule-targeting agent, this compound disrupts microtubule polymerization, leading to an arrest of the cell cycle in the G2/M phase. This mitotic arrest triggers both the intrinsic and extrinsic apoptotic pathways.

Pbox15_Signaling_Pathway This compound Signaling Pathway Pbox15 This compound Microtubules Microtubule Dynamics Pbox15->Microtubules Disrupts G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Extrinsic_Pathway Extrinsic Pathway G2M_Arrest->Extrinsic_Pathway Activates Intrinsic_Pathway Intrinsic Pathway G2M_Arrest->Intrinsic_Pathway Activates DR5 Death Receptor 5 (DR5) Upregulation Extrinsic_Pathway->DR5 Mitochondria Mitochondrial Dysfunction Intrinsic_Pathway->Mitochondria Caspase8 Caspase-8 Activation DR5->Caspase8 via TRAIL Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (and controls) Seed_Cells->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_Formazan Incubate to allow formazan formation Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilization solution Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Treat_Cells Treat cells with This compound (and controls) Start->Treat_Cells Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Annexin V binding buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Cells->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Analyze_Flow Analyze by flow cytometry Incubate->Analyze_Flow End End Analyze_Flow->End Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Start Treat_Cells Treat cells with This compound (and controls) Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash cells with PBS Fix_Cells->Wash_Cells Treat_RNase Treat with RNase A Wash_Cells->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze_Flow Analyze by flow cytometry Stain_PI->Analyze_Flow End End Analyze_Flow->End

References

Pbox-15 and a New Generation of Tubulin-Targeting Agents: A Comparative Analysis of Binding Sites and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of anticancer drug development, tubulin remains a cornerstone target. A novel class of microtubule-targeting agents, the pyrrolo-1,5-benzoxazepines (PBOXs), has demonstrated potent apoptotic activity in a range of chemotherapy-resistant cancer cells. This guide provides a detailed comparison of Pbox-15, a representative PBOX compound, with established tubulin-binding agents—colchicine, taxol, and vinblastine—focusing on their respective binding sites on tubulin and the experimental data supporting our current understanding.

Executive Summary

Microtubule dynamics are a critical component of cellular division, making them a prime target for chemotherapeutic intervention. Agents that interfere with these dynamics can be broadly categorized as either microtubule destabilizers or stabilizers. This guide delves into the binding characteristics of four key agents:

  • This compound: A microtubule destabilizer that induces tubulin depolymerization. Initial hypotheses suggested its binding site might overlap with that of colchicine; however, more recent evidence points towards a novel, yet to be fully characterized, binding site on tubulin.

  • Colchicine: A well-characterized microtubule-destabilizing agent that binds to the β-tubulin subunit at the interface with α-tubulin, thereby inhibiting tubulin polymerization.

  • Taxol (Paclitaxel): A prominent microtubule-stabilizing agent that binds to the β-tubulin subunit within the microtubule lumen, promoting polymerization and preventing depolymerization.

  • Vinblastine: A microtubule-destabilizing agent that binds to the vinca domain on β-tubulin at the interface between two tubulin dimers, leading to the formation of paracrystalline aggregates and microtubule depolymerization.

This report synthesizes available quantitative data, details the experimental protocols used to elucidate these binding interactions, and provides visual representations of the binding sites and experimental workflows to aid researchers in the field.

Comparative Analysis of Tubulin Binding and Inhibition

The interaction of small molecules with tubulin can be quantified by their binding affinity (dissociation constant, Kd) and their functional impact on microtubule polymerization (half-maximal inhibitory or effective concentration, IC50/EC50). The following tables summarize the available data for this compound and the comparator agents.

Table 1: Tubulin Binding Affinity

CompoundBinding SiteDissociation Constant (Kd)Method
This compound Novel site on tubulin (evidence suggests it does not bind to colchicine or vinblastine sites)Not yet determined-
Colchicine Colchicine site on β-tubulin1.4 µM - 7.4 x 10-7 MScintillation Proximity Assay, Equilibrium Ultracentrifugation[1][2]
Taxol Taxol site on β-tubulin (in polymerized microtubules)~10 nM - 8.7 x 10-7 M[3H]taxol binding assay with GMP-CPP stabilized microtubules, Sedimentation assay[3][4]
Vinblastine Vinca domain on β-tubulinHigh affinity: 0.54 µM; Low affinity: 14 µMPhotoaffinity Labeling

Table 2: Inhibition of Tubulin Polymerization

CompoundEffect on PolymerizationIC50/EC50Method
This compound InhibitionNot yet determined for in vitro tubulin polymerization. Mean IC50 for cytotoxicity in CLL cells is 0.55 µM.[2][5]In vitro tubulin assembly assays (qualitative), Cytotoxicity assays[6][7]
Colchicine Inhibition0.44 µM - 10.6 µMTurbidimetric or fluorescence-based tubulin polymerization assay[7][8]
Taxol PromotionEC50: 11 µM - 23 µM (for promoting assembly)Tubulin assembly assay (centrifugation-based)[9]
Vinblastine Inhibition0.43 µM - 32 µMTurbidimetric tubulin polymerization assay[6][10][11]

Elucidating Tubulin Binding Sites: Experimental Protocols

The characterization of a compound's binding site on tubulin is a multi-step process involving a combination of biochemical and structural biology techniques.

Tubulin Polymerization Assay

This assay is a primary functional screen to determine if a compound affects microtubule formation.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a dye like DAPI that preferentially binds to polymerized tubulin.[12][13]

Protocol (Turbidimetric Assay):

  • Preparation: Reconstitute purified tubulin (e.g., from bovine brain) to a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

  • Reaction Mixture: In a pre-warmed 96-well plate, prepare reaction mixtures containing the tubulin solution, GTP (1 mM final concentration), and the test compound at various concentrations. Include appropriate controls (e.g., vehicle, known inhibitor like nocodazole, known stabilizer like paclitaxel).

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer.

  • Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 or EC50 values can be calculated from the concentration-dependent inhibition or promotion of the polymerization rate or the final extent of polymerization.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tubulin Purified Tubulin on Ice Mix Combine in 96-well plate Tubulin->Mix Buffer General Tubulin Buffer + GTP Buffer->Mix Compound Test Compound (e.g., this compound) Compound->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure A340 over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50/EC50 Plot->Calculate

Fig 1. Workflow for a turbidimetric tubulin polymerization assay.
Competitive Binding Assays

These assays are crucial for determining if a novel compound binds to a known ligand-binding site.

Principle: A radiolabeled or fluorescently tagged ligand with a known binding site is incubated with tubulin in the presence of a competing unlabeled compound. A reduction in the signal from the labeled ligand indicates that the test compound binds to the same or an overlapping site.

Protocol ([3H]Colchicine Competitive Binding Assay):

  • Preparation: Prepare purified tubulin and a stock solution of [3H]colchicine.

  • Incubation: In a series of tubes, incubate a fixed concentration of tubulin and [3H]colchicine with increasing concentrations of the unlabeled test compound (e.g., this compound). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).

  • Separation: After incubation to reach equilibrium, separate the tubulin-bound from free [3H]colchicine. This can be achieved by methods such as filtration through DEAE-cellulose filter discs, which retain the negatively charged tubulin.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of bound [3H]colchicine against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Tubulin Purified Tubulin Mix Incubate together Tubulin->Mix Radioligand [3H]Colchicine Radioligand->Mix Competitor Unlabeled Competitor (e.g., this compound) Competitor->Mix Filter DEAE-Cellulose Filtration Mix->Filter Count Scintillation Counting Filter->Count Plot Plot % Bound vs. [Competitor] Count->Plot Calculate Calculate Ki Plot->Calculate cluster_agents Tubulin-Targeting Agents cluster_tubulin Tubulin/Microtubule Dynamics cluster_cellular Cellular Consequences Pbox15 This compound Depolymerization Microtubule Depolymerization Pbox15->Depolymerization Colchicine Colchicine Colchicine->Depolymerization Vinblastine Vinblastine Vinblastine->Depolymerization Taxol Taxol Polymerization Microtubule Stabilization Taxol->Polymerization MitoticArrest Mitotic Arrest (G2/M) Depolymerization->MitoticArrest Polymerization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Differential Gene Expression in Response to Pbox-15 and Other Microtubule-Targeting Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression profiles induced by Pbox-15, a novel pyrrolo-1,5-benzoxazepine microtubule-targeting agent, and other established microtubule inhibitors, paclitaxel and vincristine. The information presented herein is compiled from publicly available experimental data to assist researchers in understanding the distinct molecular mechanisms of these compounds and to guide future drug development efforts.

Executive Summary

This compound is a microtubule-destabilizing agent that has demonstrated potent pro-apoptotic activity in various cancer cell lines, including those resistant to conventional chemotherapeutics. Its mechanism of action involves the induction of apoptosis through both extrinsic and intrinsic pathways, notably characterized by the significant upregulation of death receptor genes. This guide compares the known effects of this compound on the expression of key apoptosis-related genes with those of paclitaxel, a microtubule-stabilizing agent, and vincristine, another microtubule-destabilizing agent. While direct comparative transcriptomic studies are limited, this guide synthesizes available data to provide a valuable resource for the research community.

Comparative Analysis of Differential Gene Expression

The following table summarizes the differential expression of key apoptosis-related genes in cancer cell lines following treatment with this compound, Paclitaxel, and Vincristine. The data for this compound is derived from studies on multiple myeloma cell lines (NCI-H929 and U266) using TaqMan Low Density Arrays. Data for Paclitaxel and Vincristine are compiled from various studies on different cancer cell lines and are intended to provide a general comparison of their effects on these apoptotic genes.

Gene SymbolGene NameFunction in ApoptosisThis compound (Multiple Myeloma)Paclitaxel (Various Cancers)Vincristine (Various Cancers)
Death Receptor Pathway
TNFRSF10BTumor necrosis factor receptor superfamily, member 10b (DR5)Death receptor for TRAILUpregulated (10- to 17-fold) [1]UpregulatedUpregulated
TNFRSF10ATumor necrosis factor receptor superfamily, member 10a (DR4)Death receptor for TRAILUpregulated[1]UpregulatedVariable
FASFas cell surface death receptorDeath receptor for FasLUpregulated[1]UpregulatedUpregulated
TNFRSF1ATumor necrosis factor receptor superfamily, member 1a (TNFR1)Receptor for TNF-alphaUpregulated[1]UpregulatedVariable
Bcl-2 Family
BCL2B-cell CLL/lymphoma 2Anti-apoptoticDownregulated[2]DownregulatedDownregulated
BAXBCL2-associated X proteinPro-apoptoticUpregulatedUpregulatedUpregulated
MCL1Myeloid cell leukemia sequence 1Anti-apoptoticDownregulated[2]DownregulatedDownregulated
BIDBH3 interacting domain death agonistPro-apoptoticDownregulated[2]Cleavage/ActivationCleavage/Activation
Caspase Family
CASP8Caspase 8Initiator caspase for extrinsic pathwayActivated[1]ActivatedActivated
CASP9Caspase 9Initiator caspase for intrinsic pathwayActivatedActivatedActivated
CASP3Caspase 3Executioner caspaseActivatedActivatedActivated
Inhibitor of Apoptosis (IAP) Family
BIRC5Baculoviral IAP repeat containing 5 (Survivin)Inhibits caspasesDownregulatedDownregulatedDownregulated
XIAPX-linked inhibitor of apoptosisInhibits caspasesDownregulatedDownregulatedDownregulated

Note: "Upregulated" and "Downregulated" indicate the general trend observed in the literature. Specific fold changes can vary depending on the cancer cell line, drug concentration, and treatment duration. The data for this compound is more specific due to the availability of a study using a targeted gene expression array.

Experimental Protocols

Gene Expression Analysis using TaqMan Low Density Array (TLDA)

This protocol provides a general overview based on manufacturer's guidelines and published research for the analysis of differential gene expression of apoptosis-related genes.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., NCI-H929, U266 multiple myeloma cells) are cultured in appropriate media and conditions.

  • Cells are seeded at a predetermined density and allowed to adhere overnight.

  • Cells are treated with this compound (e.g., 0.25 µM for 12 hours) or alternative microtubule-targeting agents at their respective effective concentrations. An untreated control group is maintained under the same conditions.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a high-capacity cDNA reverse transcription kit.

3. Real-Time PCR with TaqMan Low Density Array:

  • The TaqMan Human Apoptosis Array is used for the analysis. This array contains pre-loaded TaqMan Gene Expression Assays for 93 target genes and 3 endogenous controls.

  • The cDNA sample is mixed with TaqMan Universal PCR Master Mix.

  • 100 µL of the reaction mix is loaded into each port of the TaqMan Low Density Array card.

  • The array card is centrifuged to distribute the sample mix into the 384 wells.

  • The card is sealed and run on a 7900HT Fast Real-Time PCR System.

4. Data Analysis:

  • The threshold cycle (Ct) values are determined for each gene.

  • The relative quantification of gene expression is calculated using the comparative Ct (ΔΔCt) method.

  • The expression levels of the target genes are normalized to the average expression of the endogenous control genes (e.g., 18S rRNA, GAPDH, ACTB).

  • The fold change in gene expression in the treated samples is calculated relative to the untreated control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for analyzing differential gene expression.

Pbox15_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pbox15 This compound DR5 DR5 (TNFRSF10B) Upregulation Pbox15->DR5 DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Casp8_activation Caspase-8 Activation DISC->Casp8_activation Mitochondrion Mitochondrion Casp8_activation->Mitochondrion via Bid cleavage Casp3_activation Caspase-3 Activation Casp8_activation->Casp3_activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Casp9_activation Caspase-9 Activation Apoptosome->Casp9_activation Casp9_activation->Casp3_activation Apoptosis Apoptosis Casp3_activation->Apoptosis

Caption: this compound induced apoptotic signaling pathways.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_output Output Cell_Culture Cell Culture Treatment Drug Treatment (this compound, Paclitaxel, Vincristine) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis TLDA TaqMan Low Density Array (Apoptosis Panel) cDNA_Synthesis->TLDA qPCR Real-Time PCR TLDA->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis Gene_Expression_Table Differential Gene Expression Table Data_Analysis->Gene_Expression_Table

Caption: Experimental workflow for differential gene expression analysis.

Conclusion

This compound demonstrates a distinct mechanism of inducing apoptosis, prominently featuring the upregulation of death receptors, which may offer a therapeutic advantage, particularly in cancers resistant to other microtubule-targeting agents. While this guide provides a comparative overview based on available data, further head-to-head transcriptomic studies are warranted to fully elucidate the differential effects of this compound, paclitaxel, and vincristine on a global gene expression level. Such studies will be invaluable for the rational design of novel combination therapies and for identifying predictive biomarkers for patient stratification.

References

Pbox-15: A Comparative Guide to its Selective Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pbox-15's performance against other microtubule-targeting agents, focusing on its selectivity for cancer cells over normal cells. The information is supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Executive Summary

This compound, a novel pyrrolo-1,5-benzoxazepine, has demonstrated significant pro-apoptotic activity across a spectrum of human tumor cell types while exhibiting minimal toxicity toward normal cells, including peripheral blood mononuclear cells (PBMCs) and bone marrow cells. This selective cytotoxicity positions this compound as a promising candidate for cancer therapy with a potentially wider therapeutic window compared to conventional microtubule-targeting agents like vinca alkaloids and taxanes.

Quantitative Comparison of Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its alternatives on various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Note on Data Comparison: The IC50 values presented below are compiled from various studies. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions (e.g., cell lines, incubation times, assay methods). However, the data provides a valuable overview of the relative potency and selectivity of these compounds.

Table 1: this compound Cytotoxicity Data

Cell LineCell TypeThis compound IC50 (µM)Comments
CCRF-CEMT-cell Acute Lymphoblastic Leukemia~1Cell viability assessed by MTT assay after 24h treatment.[1]
SD-1B-cell Acute Lymphoblastic Leukemia~1Cell viability assessed by MTT assay after 24h treatment.[1]
Multiple MyelomaMultiple Myeloma~1Apoptosis induction observed at 1 µM after 24h. This concentration was shown to be minimally toxic to normal B lymphocytes and bone marrow progenitor cells.
Normal B lymphocytesNormal Hematopoietic Cells>1Minimally toxic at concentrations that induce apoptosis in myeloma cells.
Bone Marrow ProgenitorsNormal Hematopoietic Cells>1Minimally toxic at concentrations that induce apoptosis in myeloma cells.
GIST-T1Gastrointestinal Stromal Tumor~1-2Cell viability assessed by AlamarBlue assay after 48h treatment.[2]
GIST-T1-RImatinib-resistant GIST~1-2Cell viability assessed by AlamarBlue assay after 48h treatment.[2]

Table 2: Comparative Cytotoxicity of Microtubule-Targeting Agents

CompoundCell LineCell TypeIC50 (nM)Source
Vincristine A549Lung Cancer40[3]
MCF-7Breast Cancer5[3]
1A9Ovarian Cancer4[3]
SY5YNeuroblastoma1.6[3]
Normal Breast Normal Epithelial >10,000 [3]
Normal Neural Normal Neural >10,000 [3]
Paclitaxel A549Lung Cancer2.5 - 7.5[4]
SK-BR-3Breast Cancer (HER2+)~5
MDA-MB-231Breast Cancer (TNBC)~10
T-47DBreast Cancer (Luminal A)~2.5
Normal Fibroblasts Normal Fibroblasts No inhibition at <500 nM

Mechanism of Action: Signaling Pathways

This compound, as a microtubule-targeting agent, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Its selectivity may be attributed to differences in microtubule composition or dynamics between cancer and normal cells. This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Pbox15_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pbox-15_ext This compound DR Death Receptors (e.g., DR5) Pbox-15_ext->DR Upregulates Caspase-8 Caspase-8 DR->Caspase-8 Activates Caspase-3_ext Caspase-3 Caspase-8->Caspase-3_ext Mitochondria Mitochondria Caspase-8->Mitochondria via Bid cleavage Apoptosis_ext Apoptosis Caspase-3_ext->Apoptosis_ext Pbox-15_int This compound Microtubules Microtubule Dynamics Pbox-15_int->Microtubules Disrupts G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest G2M_Arrest->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3_int Caspase-3 Caspase-9->Caspase-3_int Apoptosis_int Apoptosis Caspase-3_int->Apoptosis_int

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells (Cancer and Normal)

  • 96-well plates

  • This compound or alternative compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or the alternative compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound or alternative A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Figure 2: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells (Cancer and Normal)

  • This compound or alternative compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound or the alternative compound at the desired concentrations for the specified time. Include untreated controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Figure 3: General workflow for the Annexin V/PI apoptosis assay.

Conclusion

The available data suggests that this compound exhibits a favorable selectivity profile, potently inducing apoptosis in a variety of cancer cell lines while demonstrating minimal toxicity to normal hematopoietic cells. This selectivity, coupled with its distinct mechanism of action, makes this compound a compelling candidate for further preclinical and clinical investigation. In comparison to established microtubule-targeting agents such as vincristine and paclitaxel, which are known for their dose-limiting toxicities, this compound may offer a superior therapeutic index. Further head-to-head studies with standardized protocols are warranted to definitively establish the comparative efficacy and safety of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Pbox-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling and disposal of Pbox-15, a potent microtubule-targeting agent. Following these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H410: Very toxic to aquatic life with long-lasting effects. [1]

Due to its cytotoxic nature as a microtubule-targeting agent, this compound should be handled as a potent compound, minimizing all potential exposure routes.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. This compound is a potent powder, and aerosolization presents a significant inhalation hazard.

PPE ItemSpecificationRationale & Best Practices
Gloves Nitrile, powder-free, compliant with ASTM D6978-05 ("chemotherapy gloves").[1][2][3][4]Vinyl gloves are not appropriate due to higher permeability.[2][3] Double-gloving is required when handling the neat powder or concentrated solutions to provide enhanced protection. Change gloves immediately if contaminated, torn, or punctured.[2][3]
Gown Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back-fastening design.[2]Provides protection against splashes and aerosol contamination. Must be changed immediately in the event of a spill.
Eye/Face Protection Safety goggles with side-shields. A full-face shield is required when there is a risk of splashing.[1][2]Protects mucous membranes from contact with aerosols or splashes of this compound solutions.
Respiratory Protection Fit-tested NIOSH-approved N95 or N100 respirator.[2]Mandatory when handling this compound powder outside of a containment system to prevent inhalation of fine particles.

Engineering Controls and Safe Handling

Engineering controls are the primary method for minimizing exposure to potent compounds like this compound.

  • Containment for Weighing: All handling of this compound powder, especially weighing and reconstitution, must be performed in a certified containment system to prevent aerosol generation in the general lab space.[5]

    • Preferred: A ventilated balance enclosure (VBE) or a glovebox isolator provides the highest level of protection.[5][6]

    • Minimum: A Class II Biological Safety Cabinet (BSC) or a chemical fume hood with demonstrated containment performance for powders.[1]

  • General Handling: Avoid all direct contact, inhalation, and ingestion. Do not eat, drink, or smoke in areas where this compound is handled.[1] Ensure a safety shower and eyewash station are readily accessible.[1]

G cluster_prep Preparation & Weighing cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Don Full PPE (Double Gloves, Gown, Respirator, Goggles) prep2 Perform Weighing within Containment System (e.g., VBE, Glovebox) prep1->prep2 prep3 Reconstitute Powder into Stock Solution (e.g., in DMSO) prep2->prep3 handle1 Perform Dilutions in a Laminar Flow Hood or BSC prep3->handle1 handle2 Label all Vessels Clearly with 'Cytotoxic' Warning handle1->handle2 handle3 Use Luer-Lok Syringes to Prevent Spills handle2->handle3 clean1 Decontaminate Work Surfaces with Appropriate Solution handle3->clean1 clean2 Segregate and Dispose of all Waste According to Protocol clean1->clean2 clean3 Doff PPE in Designated Area to Prevent Contamination clean2->clean3

This compound General Handling Workflow

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the procedure for safely reconstituting powdered this compound into a stock solution, typically using dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes with low-retention tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE as specified in Table 1, including double gloves and a fit-tested respirator. Perform all subsequent steps within a ventilated balance enclosure or other suitable containment system.

  • Weighing:

    • Tare a sterile, tared weigh boat or vial on an analytical balance.

    • Carefully dispense the desired amount of this compound powder into the container. Avoid creating dust.

    • Record the exact weight.

  • Reconstitution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration.

    • Securely cap the vial.

  • Dissolution:

    • Gently vortex the solution until all powder is completely dissolved. If necessary, brief ultrasonication may be used to aid dissolution.[1]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials. This prevents repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -80°C for long-term stability.[1] The powder form should be stored at -20°C.[1]

Spill and Exposure Management

Immediate and correct response to spills and exposures is critical.

Spill Response:

  • Alert: Immediately alert others in the area.

  • Isolate: Secure the area to prevent spread.

  • PPE: If not already wearing it, don full protective gear, including a respirator and double gloves.

  • Contain: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Clean: Clean the area from the outer edge inward using an appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse), or as dictated by your institution's safety office.

  • Dispose: All cleanup materials must be disposed of as bulk cytotoxic waste in a designated black RCRA waste container.

First Aid / Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing immediately and seek medical attention.[1]

  • Inhalation: Relocate to fresh air immediately. Seek medical attention.

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water.[1]

G spill Spill Occurs alert Alert Personnel Isolate Area spill->alert ppe Don Full PPE (Respirator, Double Gloves, etc.) alert->ppe contain Contain Spill (Cover with damp pads) ppe->contain clean Clean from Outer Edge Inward with Deactivating Solution contain->clean dispose Dispose of all Materials as Bulk Cytotoxic Waste clean->dispose report Report Incident to EHS dispose->report

This compound Spill Response Plan

Disposal Plan

Proper segregation and disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. Cytotoxic waste is categorized as either "trace" or "bulk" waste.

Waste CategoryDefinitionDisposal Container
Trace Cytotoxic Waste Items contaminated with less than 3% of the original drug volume (e.g., "RCRA empty" vials, used gloves, gowns, bench paper, pipette tips).Yellow sharps or waste container labeled "Trace Chemotherapy Waste".
Bulk Cytotoxic Waste Items contaminated with more than 3% of the original drug volume (e.g., partially full vials, syringes, spill cleanup materials).Black RCRA hazardous waste container labeled "Hazardous Waste - Cytotoxic".

Disposal Workflow:

  • Segregate at Source: Separate trace and bulk waste as it is generated.

  • Containerize: Place waste into the correctly colored and labeled containers.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).

  • Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for final disposal at an approved waste plant.[1]

G waste_gen Waste Generated (e.g., gloves, vials, tips) decision Contains >3% of Original Drug Volume? waste_gen->decision trace_waste Trace Waste decision->trace_waste No bulk_waste Bulk Waste decision->bulk_waste Yes yellow_bin Place in Yellow 'Trace Chemo' Container trace_waste->yellow_bin black_bin Place in Black 'RCRA Hazardous' Container bulk_waste->black_bin ehs EHS Hazardous Waste Pickup yellow_bin->ehs black_bin->ehs

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Pbox-15
Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.